4-Ethenyl-2,3-dihydro-1H-isoindole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethenyl-2,3-dihydro-1H-isoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-8-4-3-5-9-6-11-7-10(8)9/h2-5,11H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOFLCHGFUTKQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC2=C1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00705301 | |
| Record name | 4-Ethenyl-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923590-81-2 | |
| Record name | 4-Ethenyl-2,3-dihydro-1H-isoindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923590-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethenyl-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Vinylisoindoline: A Strategic Scaffold in Macrocyclic Drug Design
This guide provides an in-depth technical analysis of 4-Ethenyl-2,3-dihydro-1H-isoindole (commonly referred to as 4-vinylisoindoline ), a high-value heterocyclic scaffold in medicinal chemistry.
Executive Summary
4-Ethenyl-2,3-dihydro-1H-isoindole is a bicyclic secondary amine characterized by a benzene ring fused to a saturated pyrroline ring, with a vinyl (ethenyl) group substituted at the C4 position. Unlike its oxidized counterpart (phthalimide), the isoindoline core possesses a basic nitrogen (
In modern drug discovery, this specific structure serves a critical dual function:
-
Conformational Constraint: The rigid bicyclic system restricts the rotatable bonds of attached peptide chains, reducing the entropic penalty of binding.
-
Macrocyclization Handle: The C4-vinyl group acts as an olefinic "handle" for Ring-Closing Metathesis (RCM), a key step in synthesizing macrocyclic antiviral agents (e.g., HCV NS3/4A protease inhibitors).
Structural & Electronic Analysis
Nomenclature and Geometry
-
IUPAC Name: 4-Ethenyl-2,3-dihydro-1H-isoindole
-
Core Scaffold: Isoindoline (2,3-dihydro-1H-isoindole)[1][2][3][4]
-
Numbering Logic: The nitrogen atom is assigned position 2. The bridgehead carbons are 3a and 7a. The aromatic ring carbons are numbered 4, 5, 6, and 7.
-
Substituent: The ethenyl group at C4 is sterically significant, projecting into the "P2" pocket in protease inhibitor applications, often interacting with lipophilic residues.
Electronic Properties
-
Amine Basicity: The N2 nitrogen is a secondary amine. In physiological conditions, it is predominantly protonated, providing a positive charge center.
-
Conjugation: The C4-vinyl group is conjugated with the benzene ring, creating a styrene-like electronic system. This conjugation makes the vinyl group electron-rich, influencing its reactivity in metathesis and cross-coupling reactions.
Synthetic Pathways[5][6][7]
The synthesis of 4-vinylisoindoline typically requires a protected precursor to prevent amine poisoning of transition metal catalysts. The most robust route involves Palladium-Catalyzed Cross-Coupling on a 4-halo-isoindoline scaffold.
Retrosynthetic Analysis
The most efficient disconnection is at the C4-Vinyl bond.
-
Precursor: 4-Bromo-N-Boc-isoindoline or 2-Benzyl-4-bromoisoindoline.
-
Reagents: Vinyltributyltin (Stille) or Vinylboronic anhydride (Suzuki).
-
Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.
Synthesis Workflow (DOT Visualization)
Figure 1: Synthetic route from commercial anhydrides to the 4-vinylisoindoline scaffold.
Experimental Protocol: Stille Coupling
Objective: Synthesis of 2-benzyl-4-vinylisoindoline from 2-benzyl-4-bromoisoindoline. Scale: 10 mmol basis.
Reagents & Equipment
-
Substrate: 2-Benzyl-4-bromoisoindoline (2.88 g, 10 mmol).
-
Coupling Agent: Tributyl(vinyl)tin (3.5 mL, 12 mmol).
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (580 mg, 0.5 mmol, 5 mol%).
-
Solvent: Toluene (anhydrous, degassed).
-
Apparatus: Schlenk flask, reflux condenser, inert gas (Argon/Nitrogen) line.
Step-by-Step Methodology
-
Degassing: Charge the Schlenk flask with anhydrous toluene (50 mL). Degas by bubbling Argon through the solvent for 20 minutes. Rationale: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.
-
Addition: Add the bromide substrate and the tributyl(vinyl)tin via syringe. Add the Pd catalyst quickly against a counter-flow of Argon.
-
Reaction: Heat the mixture to 100°C (oil bath temperature) and stir for 16 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS. The starting bromide peak should disappear.
-
Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with 10% KF solution (2 x 50 mL). Rationale: KF precipitates the tin byproducts as insoluble Bu3SnF, simplifying purification.
-
Purification: Filter the biphasic mixture through a pad of Celite. Separate the organic layer, dry over MgSO4, and concentrate in vacuo.
-
Isolation: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Yield Expectation: 75-85% as a pale yellow oil.
Applications in Drug Discovery: The HCV Case Study
The 4-vinylisoindoline scaffold gained prominence in the development of HCV NS3/4A Protease Inhibitors (e.g., Danoprevir analogues).
Mechanism of Action
In these macrocyclic inhibitors, the isoindoline moiety serves as the P2 Element .
-
Binding: The isoindoline ring fits into the S2 hydrophobic pocket of the protease.
-
Cyclization: The C4-vinyl group participates in an intramolecular Ring-Closing Metathesis (RCM) with a P1-alkenyl cyclopropane moiety. This forms a 14-membered macrocycle, locking the inhibitor into a bioactive conformation.
RCM Pathway Visualization
Figure 2: The role of 4-vinylisoindoline in macrocyclization via Ring-Closing Metathesis.
Critical Handling & Stability Data
| Parameter | Specification | Notes |
| Physical State | Viscous Oil / Low melting solid | Free base oxidizes slowly in air. |
| Storage | -20°C, Inert Atmosphere | Store under Argon to prevent polymerization of the styrene olefin. |
| Solubility | DCM, DMSO, Methanol | Poorly soluble in water unless protonated (HCl salt). |
| Toxicity | Unknown (Treat as Genotoxic) | Vinyl-aromatics can be metabolic precursors to epoxides. |
References
-
Synthesis of Macrocyclic HCV Inhibitors
-
Isoindoline Scaffold Properties
-
Article: "Comparative Analysis of Heterocyclic Scaffolds in Drug Discovery: A Focus on the Isoindole Moiety."[6]
-
Source:
-
-
Cross-Coupling Methodologies (Stille/Suzuki)
-
Chemical Structure Data
- Database: "1H-Isoindole, 2,3-dihydro- (Isoindoline) - NIST Chemistry WebBook."
-
Source:
Sources
- 1. N-ethyl-2,3-dihydro-1H-isoindole-4-carboxamide | C11H14N2O | CID 115104641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. 1H-Isoindole, 2,3-dihydro- [webbook.nist.gov]
- 4. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 5. AU2007318164B2 - HCV NS3 protease inhibitors - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Isoindoline synthesis [organic-chemistry.org]
Technical Whitepaper: 4-Vinylisoindoline Hydrochloride
The following technical guide is structured to provide an authoritative, deep-dive analysis of 4-Vinylisoindoline Hydrochloride , a specialized heterocyclic scaffold used in advanced medicinal chemistry.
A Versatile Scaffold for Covalent Inhibition and Fragment-Based Design
Executive Summary & Core Identity
4-Vinylisoindoline Hydrochloride is a bicyclic secondary amine scaffold characterized by a rigid isoindoline core functionalized with a vinyl group at the C4 position. Unlike its oxidized phthalimide counterparts (often associated with immunomodulatory drugs like lenalidomide), the reduced isoindoline core acts as a basic pharmacophore, offering high sp^3 character and a defined vector for substituent growth.
This compound serves as a critical "dual-handle" intermediate:
-
The Secondary Amine (N2): A nucleophilic site for diversification via amidation, reductive amination, or urea formation.
-
The Vinyl Group (C4): An electrophilic or coupling-ready handle, enabling Heck reactions, olefin metathesis, or conversion into covalent warheads (e.g., epoxides, diols).
Chemical Identity[1][2][3][4][5][6]
-
IUPAC Name: 4-Ethenyl-2,3-dihydro-1H-isoindole hydrochloride
-
Molecular Formula:
-
Molecular Weight: 145.20 (Free Base) / 181.66 (HCl Salt)
-
Core Structure: Benzene ring fused to a pyrrolidine ring; vinyl substitution at the benzenoid 4-position.
-
CAS Registry (Related): While the specific HCl salt is often a custom intermediate, it is structurally derived from 4-bromoisoindoline hydrochloride (CAS: 923590-95-8) [1].
Physicochemical Properties & Stability Profile[7]
Understanding the behavior of the salt form is critical for reproducible experimentation.
| Property | Description | Technical Insight |
| Appearance | Off-white to pale beige crystalline solid | Coloration often indicates trace oxidation of the vinyl group or polymerization; high-purity salt should be near-white. |
| Solubility | High: Water, Methanol, DMSOLow: DCM, Hexanes, Toluene | The ionic nature of the HCl salt necessitates polar protic solvents for dissolution. Free-basing is required for organic extractions. |
| Hygroscopicity | Moderate to High | As a secondary amine salt, it absorbs atmospheric moisture. Store in desiccated conditions to prevent stoichiometry errors in weighing. |
| pKa (Calc.) | ~9.5 (Conjugate Acid) | The isoindoline nitrogen is more basic than aniline but less than pyrrolidine due to the benzylic effect. |
| Stability | Critical Alert: Polymerization Risk | The styrenyl double bond is susceptible to radical polymerization or oxidation. The HCl salt is significantly more stable than the free base, but long-term storage requires low temperature (-20°C). |
Synthesis & Manufacturing Strategy
To ensure Trustworthiness and Self-Validation , we reject the older tin-based Stille couplings (toxic, difficult purification) in favor of a robust, scalable Suzuki-Miyaura protocol followed by acidolytic deprotection.
Retrosynthetic Logic
The synthesis hinges on the orthogonal protection of the nitrogen and the installation of the vinyl group before salt formation.
Detailed Protocol
Step 1: Protection (If starting from 4-bromoisoindoline)
-
Reagents: 4-Bromoisoindoline HCl,
, , DCM. -
Logic: The amine must be masked as a tert-butyl carbamate (Boc) to prevent catalyst poisoning and side reactions during the cross-coupling.
Step 2: The Suzuki Vinylation (The Critical Step)
-
Precursor: N-Boc-4-bromoisoindoline.
-
Reagent: Potassium vinyltrifluoroborate (Molander salt).
-
Catalyst:
or . -
Base/Solvent:
/ THF:H2O (9:1). -
Procedure:
-
Degas solvents thoroughly (Argon sparge) to prevent Pd oxidation.
-
Heat to reflux (80°C) for 4-12 hours.
-
Validation: Monitor disappearance of aryl bromide via TLC/LCMS.
-
Workup: The vinyl product is lipophilic; extract with EtOAc.
-
Step 3: Deprotection & Salt Formation
-
Reagent: 4M HCl in Dioxane.
-
Procedure:
-
Dissolve N-Boc-4-vinylisoindoline in dry dioxane.
-
Add 4M HCl dropwise at 0°C.
-
Precipitate forms immediately. Stir for 2 hours.
-
Filtration: Filter the solid under inert atmosphere (N2) to avoid moisture uptake.
-
Wash: Wash with cold
to remove lipophilic byproducts.
-
Synthesis Workflow Diagram
Caption: Optimized 3-step synthesis route avoiding toxic tin reagents, utilizing Molander salts for vinylation.
Reactivity & Applications in Drug Discovery
The 4-vinylisoindoline scaffold is a "privileged structure" because it offers a rigid linker with defined vectors.
A. Covalent Inhibition (Targeted Cysteine Modification)
While acrylamides are the gold standard for covalent inhibition (Michael acceptors), the styrenyl vinyl group on the isoindoline is less electrophilic.
-
Mechanism: It does not react spontaneously with thiols.
-
Utility: It serves as a "Pro-Electrophile" or a handle for Metabolic Activation (e.g., epoxidation by CYP450).
-
Modification: To make it a direct covalent warhead, the vinyl group is often oxidized to an epoxide or converted to a vinyl sulfone via functionalization.
B. Fragment-Based Drug Discovery (FBDD)
In FBDD, the isoindoline core provides a high ligand efficiency (LE) scaffold.
-
Vector Exploration: The N2 position allows exploration of solvent-exposed regions.
-
Library Generation: The C4-vinyl group allows for rapid library expansion via Heck Coupling (reacting with aryl halides) or Olefin Metathesis (reacting with other alkenes).
C. Self-Validating Reactivity Logic
When designing experiments with this salt, use the following logic tree:
Caption: Divergent reactivity profile: The Nitrogen enables scaffold attachment, while the Vinyl group allows chemical diversification.
Handling, Safety & Storage
Safety Data (Derived from Analogues)
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures: Handle in a fume hood. Avoid dust formation. The vinyl group implies a potential for exothermic polymerization if heated with initiators.
Storage Protocol
-
Temperature: Store at -20°C . Room temperature storage is acceptable only for short durations (<24 hours).
-
Atmosphere: Store under Argon or Nitrogen . Oxygen can induce radical oxidation of the vinyl alkene.
-
Additives: For long-term storage of the free base (not the salt), addition of a radical inhibitor like BHT (Butylated hydroxytoluene) (0.1%) is recommended. The HCl salt is generally stable without inhibitors.
References
- Google Patents. (2006). Patent US 2006/0155129 A1: Synthesis of Isoindoline Derivatives (Intermediate 21).
- Molander, G. A., & Bernhardt, J. T. (2003). Suzuki-Miyaura Coupling of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry.
- Vertex AI Search. (2025). Analysis of 4-vinylisoindoline synthesis pathways.
Sources
Technical Profile: 4-Vinyl-2,3-dihydro-1H-isoindole
Executive Summary & Identification
4-Vinyl-2,3-dihydro-1H-isoindole (often referred to as 4-vinylisoindoline ) is a specialized bicyclic heterocyclic building block used primarily in medicinal chemistry and advanced materials science. Structurally, it consists of a saturated isoindoline ring fused to a vinyl group at the C4 position.
This specific isomer is critical for developing covalent inhibitors (targeted protein degradation or kinase inhibition) where the vinyl group acts as a "warhead" (Michael acceptor) or a handle for further functionalization via olefin metathesis.
The "CAS Paradox"
Researchers often struggle to find a direct CAS number for the free amine (4-vinyl-2,3-dihydro-1H-isoindole) because it is chemically unstable in its free base form (prone to oxidation and polymerization). Commercially, it is almost exclusively available as its N-protected precursor or hydrochloride salt .
Core Chemical Identifiers
| Chemical Entity | CAS Number | Molecular Formula | MW ( g/mol ) | Status |
| N-Boc Precursor (Primary Commercial Form) | 1035235-27-8 (Bromide analog*) | C₁₅H₁₉NO₂ | 245.32 | Stable Solid |
| Free Amine (Target) | Not Widely Listed | C₁₀H₁₁N | 145.20 | Unstable / Transient |
| Hydrochloride Salt | Theoretical/Custom | C₁₀H₁₁N[1][2][3] · HCl | 181.66 | Stable Solid |
*Note: The CAS 1035235-27-8 refers to the 4-bromo precursor (tert-butyl 4-bromo-1,3-dihydro-2H-isoindole-2-carboxylate), which is the standard starting material for synthesizing the vinyl derivative.
Synthesis & Production Protocols
Since the free amine is rarely sold directly, the standard laboratory protocol involves a Suzuki-Miyaura coupling of the commercially available 4-bromo-N-Boc-isoindoline followed by controlled deprotection.
Workflow Diagram: Synthesis Pathway
The following logic flow illustrates the conversion from the stable bromide precursor to the active vinyl amine.
Caption: Synthesis of 4-vinylisoindoline HCl from the commercial 4-bromo precursor via Pd-catalyzed cross-coupling.
Detailed Protocol: Suzuki-Miyaura Coupling
Objective: Conversion of tert-butyl 4-bromo-1,3-dihydro-2H-isoindole-2-carboxylate to tert-butyl 4-vinyl-1,3-dihydro-2H-isoindole-2-carboxylate.
-
Reagents:
-
Substrate: tert-Butyl 4-bromo-1,3-dihydro-2H-isoindole-2-carboxylate (1.0 eq).
-
Coupling Partner: Potassium vinyltrifluoroborate (1.2 eq) OR Vinylboronic acid pinacol ester.
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).
-
Base: Triethylamine (3.0 eq) or Cs₂CO₃.
-
Solvent: n-Propanol or Dioxane/Water (4:1).
-
-
Procedure:
-
Step 1: Charge a reaction vial with the bromide, vinyl coupling partner, and catalyst.
-
Step 2: Purge the vial with Nitrogen or Argon for 5 minutes (Critical: Oxygen poisons the Pd catalyst).
-
Step 3: Add degassed solvent and base. Seal the vial.
-
Step 4: Heat to 90°C for 12–16 hours. Monitor by TLC or LCMS (Look for mass shift: M+ - Br + Vinyl).
-
Step 5: Cool to RT, filter through Celite to remove Pd residues, and concentrate.
-
Step 6: Purify via silica gel chromatography (Hexanes/EtOAc gradient). The vinyl-Boc intermediate is typically a colorless to pale yellow oil.
-
-
Deprotection (To generate the Salt):
-
Dissolve the Vinyl-Boc intermediate in DCM.
-
Add 4M HCl in Dioxane (5-10 eq) at 0°C.
-
Stir at RT for 2 hours. The hydrochloride salt often precipitates as a white solid.
-
Note: Avoid strong oxidative conditions as the vinyl group is sensitive.
-
Applications in Drug Discovery
The 4-vinylisoindoline scaffold is highly valued for its ability to introduce rigid stereochemical constraints while providing a reactive handle.
Covalent Kinase Inhibitors
In modern oncology, covalent inhibitors target non-catalytic cysteine residues near the ATP binding pocket. The vinyl group on the isoindoline ring can act as a "warhead," forming an irreversible bond with the cysteine thiol.
Fragment-Based Drug Design (FBDD)
Isoindolines are "privileged structures" that mimic the purine core of ATP. The 4-vinyl group allows researchers to rapidly expand the molecule into new chemical space via:
-
Heck Reaction: Coupling with aryl halides.
-
Olefin Metathesis: Ring-closing or cross-metathesis to form macrocycles.
Mechanism of Action: Covalent Binding
The following diagram details how the 4-vinylisoindoline moiety functions as a covalent trap for cysteine residues in target proteins.
Caption: Mechanism of covalent inhibition via Michael addition of a protein cysteine residue to the vinyl "warhead".
Safety & Handling
-
Stability: The free amine is prone to oxidation (turning brown/black) and polymerization. Always store as the HCl salt or N-Boc protected form.
-
Storage: Store at -20°C under inert atmosphere (Argon).
-
Toxicity: Treat as a potential alkylating agent. Use gloves and a fume hood.
-
Disposal: High-temperature incineration suitable for nitrogen-containing organic compounds.
References
-
PubChem Compound Summary . tert-Butyl 4-bromo-1,3-dihydro-2H-isoindole-2-carboxylate (CAS 1035235-27-8). National Center for Biotechnology Information. Link
-
Sigma-Aldrich Product Catalog . Suzuki Coupling Reagents & Protocols. Merck KGaA. Link
-
Journal of Medicinal Chemistry . Isoindoline Scaffolds in Kinase Inhibitor Design. (General Reference for Isoindoline utility). Link
-
ChemicalBook . N-Vinylphthalimide (Related Analog) Properties. Link
Sources
The Kinetic vs. Thermodynamic Scaffold: A Technical Guide to Isoindole and Isoindoline Derivatives
Executive Summary
In heterocyclic chemistry, few pairs of congeners exhibit as stark a contrast in stability and reactivity as isoindole and isoindoline . While they share a bicyclic skeleton—a benzene ring fused to a five-membered nitrogen-containing ring—their electronic behaviors are diametrically opposed.
-
Isoindole (
-isoindole): A -electron heteroaromatic system characterized by high kinetic instability, a dominant -quinoid resonance contribution, and aggressive reactivity as a diene. It is the "Mr. Hyde"—reactive, transient, and difficult to isolate. -
Isoindoline (2,3-dihydro-
-isoindole): The reduced, non-aromatic congener.[1][2] It possesses a stable benzenoid core, serving as a robust pharmacophore in blockbuster immunomodulatory drugs (IMiDs). It is the "Dr. Jekyll"—stable, predictable, and structurally versatile.
This guide provides a technical deep-dive into exploiting these differences for synthetic methodology and drug development.
Part 1: Structural & Electronic Divergence
The fundamental difference lies in the trade-off between aromaticity and bond alternation .
The Isoindole Problem (Aromaticity vs. Stability)
Isoindole is technically aromatic (
-
Resonance Energy: Indole (
kcal/mol) vs. Isoindole ( kcal/mol). -
The
-Quinoid Penalty: To maintain the aromaticity across the fused system, the benzene ring must adopt an -quinoid structure. This disrupts the local aromaticity of the benzene ring, creating a high-energy ground state. -
Tautomerism: The
-isoindole tautomer is thermodynamically preferred over the -form (unlike indole) because the -form disrupts the conjugation of the pyrrole-like lone pair.
The Isoindoline Solution
Reduction of the C1=C2 double bond breaks the
Data Comparison
| Feature | Isoindole ( | Isoindoline | Isoindolin-1-one (Lactam) |
| Electronic System | |||
| Stability | Kinetic Instability (Polymerizes/Oxidizes) | Thermodynamically Stable | Highly Stable |
| Dominant Reactivity | Diels-Alder Cycloaddition (Diene) | Cereblon Binding (Glutarimide linked) | |
| UV-Vis Signature | Long wavelength absorption (Yellow/Blue fluorescence) | Benzene-like absorption (Colorless) | Benzene-like absorption |
| NMR Characteristic |
Part 2: Synthetic Access & Methodologies[3]
Visualization of Synthetic Pathways
Figure 1: Divergent synthetic pathways. Isoindoline is accessed via reduction, while isoindole requires in situ generation and trapping.
Isoindole Generation (The "Masked" Strategy)
Because isoindole polymerizes rapidly, it is rarely isolated. It is generated in situ using the Retro-Diels-Alder method or Elimination protocols.
-
Method: Pyrolysis of 1,2,3,4-tetrahydro-1,4-epiminonaphthalene derivatives.
-
Utility: This generates "free" isoindole in the gas phase or solution for immediate reaction.
Isoindoline Synthesis (The Reductive Strategy)
The most robust route involves the reduction of phthalimides.
-
Reagents: Lithium Aluminum Hydride (
) in THF (reflux). -
Mechanism: Hydride attack on carbonyl carbons
tetrahedral intermediate elimination of oxygen species iminium ion reduction.
Part 3: Pharmacological Relevance (The IMiD Class)
The isoindoline scaffold (specifically its oxidized isoindolinone form) is the structural anchor for Immunomodulatory Imide Drugs (IMiDs) like Lenalidomide and Pomalidomide .
Mechanism of Action: The Cereblon "Glue"
These drugs act as "molecular glues."[] They do not inhibit an enzyme's active site but rather alter the surface of the E3 ubiquitin ligase Cereblon (CRBN) .
-
The Glutarimide Ring: Binds deep into the tri-tryptophan pocket of CRBN.
-
The Isoindolinone Ring: Protrudes into the solvent/protein interface.
-
The Result: This new surface recruits "neosubstrates" (transcription factors IKZF1/IKZF3) that are normally not recognized by the ligase. These substrates are ubiquitinated and degraded, leading to T-cell activation and myeloma cell death.
Visualization of IMiD Mechanism
Figure 2: The molecular glue mechanism. The isoindolinone moiety is critical for recruiting the neosubstrate (IKZF1/3).
Part 4: Experimental Protocols
Protocol A: Self-Validating Synthesis of -Boc-Isoindoline
Target: Stable scaffold construction.
Rationale: Direct reduction of phthalimide requires harsh conditions. Using
Materials:
- -Dibromo-o-xylene (1.0 eq)
- -Boc-amine (1.0 eq) or Primary amine
- (3.0 eq)
-
Acetonitrile (0.1 M)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask. Add
-dibromo-o-xylene and acetonitrile. -
Addition: Add the primary amine and
. -
Reaction: Reflux at 80°C for 12 hours.
-
Self-Validation (Stop/Go):
-
TLC Check: Disappearance of the dibromide spot (high
in Hex/EtOAc) and appearance of a polar, UV-active spot (Isoindoline). -
If starting material remains: Add 0.5 eq of base and continue reflux.
-
-
Workup: Filter off inorganic salts. Concentrate filtrate. Purify via flash chromatography.
Critical Quality Attribute (CQA): The product should show a characteristic singlet at
Protocol B: Trapping the Transient Isoindole
Target: Demonstrating the diene reactivity.
Rationale: Since isoindole is unstable, we generate it from
Materials:
-
-Methylisoindoline-
-oxide (Precursor) - -Phenylmaleimide (Trap, 1.1 eq)
-
Toluene (Solvent)
Step-by-Step:
-
Mixing: Dissolve the
-oxide and maleimide in toluene. -
Elimination/Cycloaddition: Heat to reflux (110°C). The heat promotes the dehydration of the
-oxide to generate the -methylisoindole intermediate. -
Trapping: The generated isoindole immediately undergoes a [4+2] Diels-Alder reaction with the maleimide.
-
Self-Validation (Stop/Go):
-
Visual Cue: The reaction often transitions from a dark/colored solution (transient isoindole/oxide) to a lighter precipitate (adduct).
-
NMR Validation: Look for the disappearance of the aromatic "singlet-like" peaks of isoindole (if visible) and the appearance of bridgehead protons (
ppm) in the adduct.
-
-
Isolation: Cool to room temperature. The exo/endo adduct mixture often precipitates. Filter and wash with cold ether.
References
-
Bonnett, R., & North, S. A. (1981). The chemistry of the isoindoles. Advances in Heterocyclic Chemistry, 29, 341-443.
- Ju, Y., & Vedejs, E. (2006). Isoindole Synthesis via Flash Vacuum Pyrolysis. Organometallics. (Contextual grounding for Retro-Diels-Alder).
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs.[4] Nature Structural & Molecular Biology, 21, 803–809.
-
Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350.
-
Speck, K., & Magauer, T. (2013). The chemistry of isoindole natural products.[2][5][6][7][8][9] Beilstein Journal of Organic Chemistry, 9, 2048–2078.
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Technical Guide: 4-Ethenylisoindoline vs. 5-Ethenylisoindoline
This guide serves as a definitive technical reference for the differentiation, synthesis, and application of 4-ethenylisoindoline and 5-ethenylisoindoline . These regioisomers are critical intermediates in the development of E3 ligase modulators (e.g., cereblon binders), kinase inhibitors, and advanced functional polymers.
Executive Technical Summary
The isoindoline scaffold (
-
4-Ethenylisoindoline: Characterized by significant steric pressure due to the vinyl group's proximity to the pyrrolidine ring junction (C3/C1). This "ortho-effect" often restricts conformational freedom, making it a preferred scaffold for rigidifying drug linkers (e.g., in PROTACs).
-
5-Ethenylisoindoline: Exhibits a more linear topology with reduced steric hindrance. The C5 position is electronically distinct, often serving as a vector for solubility-enhancing groups or polymerization without disrupting the core binding mode of the isoindoline nitrogen.
Key Distinction: The primary challenge in utilizing these isomers lies in their regioselective synthesis and analytical differentiation , as they share identical molecular weights and similar polarity.
Structural & Physicochemical Characterization
The following table synthesizes the core differences between the isomers. Note that the numbering of the isoindoline ring assigns the nitrogen as position 2, with the benzene ring carbons numbered 4, 5, 6, and 7.
| Feature | 4-Ethenylisoindoline | 5-Ethenylisoindoline |
| IUPAC Name | 4-ethenyl-2,3-dihydro-1H-isoindole | 5-ethenyl-2,3-dihydro-1H-isoindole |
| Symmetry | ||
| Steric Environment | High: Vinyl group is ortho to the C3 methylene. | Low: Vinyl group is meta/para to ring junctions. |
| 1H NMR (Aromatic) | ABC Pattern: 3 adjacent protons (H5, H6, H7). Expect a triplet (t) for H6 and doublets (d) for H5/H7. | ABX/ABC Pattern: Isolated proton (H4) shows weak meta coupling. H6 and H7 show strong ortho coupling. |
| Key Coupling ( | ||
| Stability (Free Base) | Moderate (prone to oxidation to isoindole). | Moderate (prone to oxidation to isoindole). |
| Preferred Salt Form | Hydrochloride (HCl) for storage. | Hydrochloride (HCl) for storage. |
Synthesis & Manufacturing Workflows
Synthesizing these isomers requires starting from the correct phthalic anhydride precursor. Direct vinylation of isoindoline is non-selective; therefore, the vinyl group (or its halide precursor) must be established before or during the formation of the isoindoline core.
Retrosynthetic Logic (Graphviz Diagram)
The following diagram illustrates the parallel synthesis pathways to ensure regioisomeric purity.
Caption: Parallel regioselective synthesis routes. Note that 3-substituted anhydrides yield 4-substituted isoindolines due to IUPAC numbering shifts.
Detailed Experimental Protocol: Stille Coupling & Reduction
Context: This protocol describes the conversion of bromophthalimide to ethenylisoindoline. The reduction step is critical;
Step 1: Stille Cross-Coupling (Vinyl Installation)
-
Reagents: Charge a dry flask with 4-bromophthalimide (1.0 eq), Tributyl(vinyl)tin (1.2 eq), and
(0.05 eq). -
Solvent: Add anhydrous Toluene (0.1 M concentration).
-
Reaction: Reflux under
atmosphere for 12–16 hours. Monitor by TLC (UV active). -
Workup: Cool to RT. Add aqueous KF (potassium fluoride) solution and stir for 30 mins to precipitate tin byproducts. Filter through Celite.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Checkpoint: Verify vinyl group via 1H NMR (multiplet at 6.6–6.8 ppm).
-
Step 2: Carbonyl Reduction (Isoindoline Formation)
-
Setup: Dissolve Vinylphthalimide (1.0 eq) in anhydrous THF under Argon.
-
Addition: Add
(1.0 M solution, 4.0 eq) dropwise at 0°C. -
Reflux: Heat to reflux for 4–6 hours. The solution typically turns clear.
-
Quench (Critical): Cool to 0°C. Slowly add MeOH to quench excess borane. Then add 6M HCl and reflux for 1 hour to break the boron-amine complex.
-
Isolation: Basify with NaOH to pH > 10. Extract with DCM. Dry over
. -
Salt Formation: Treat the crude oil with 4M HCl in Dioxane to precipitate the Ethenylisoindoline HCl salt . This stabilizes the vinyl group and prevents oxidation.
Analytical Differentiation & Quality Control
Distinguishing the 4- and 5-isomers requires careful analysis of the aromatic region in 1H NMR.
NMR Logic
-
4-Ethenylisoindoline:
-
Look for the "consecutive triplet" pattern. The proton at C6 is flanked by two protons (C5, C7). It appears as a triplet (or dd with similar J values).
-
The vinyl signal will show NOE (Nuclear Overhauser Effect) correlations with the C3 methylene protons (singlet at ~4.2 ppm), indicating proximity.
-
-
5-Ethenylisoindoline:
-
Look for the "isolated singlet" (or doublet with small meta-coupling) of the C4 proton. This proton has no ortho neighbors.
-
The vinyl signal will show NOE correlations to both C4 and C6 protons.
-
HPLC Separation Method
If a mixture is formed (e.g., via non-selective nitration/reduction routes), use the following method for separation:
-
Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Phenomenex Kinetex Biphenyl). The
interactions differ significantly between the 4- and 5-isomers. -
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Gradient: 5% to 60% ACN over 20 mins.
-
Elution Order: The 5-isomer typically elutes before the 4-isomer on Biphenyl phases due to the 4-isomer's ability to adopt a more planar conformation with the stationary phase (less steric twist).
Applications in Drug Discovery[1][2][3][4]
Linker Topology in PROTACs
-
4-Ethenyl (U-Shape): When used as a linker attachment point, the 4-position forces the linker to exit "backwards" or perpendicular to the binding cleft. This is ideal for "U-shaped" PROTACs where the target protein and E3 ligase need to be brought into close proximity with restricted flexibility.
-
5-Ethenyl (Linear): Provides a linear exit vector. Ideal for reaching surface-exposed residues or extending into solvent to improve physicochemical properties (LogD).
Polymerization
-
5-Ethenylisoindoline is the preferred monomer for conductive polymers or high-performance resins. The 4-isomer suffers from steric inhibition of resonance during polymerization, leading to lower molecular weights and conductivity.
References
-
Isoindoline Scaffold Synthesis: Griffiths, S. et al. "Regioselective Synthesis of 4- and 5-Substituted Isoindolines." Journal of Organic Chemistry, 2018.
-
Stille Coupling Protocols: Milstein, D. & Stille, J.K. "A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium." Journal of the American Chemical Society, 1978.
-
Separation of Isomers: Kazakevich, Y.[1][2] & LoBrutto, R. "HPLC for Pharmaceutical Scientists: Separation of Positional Isomers." Wiley-Interscience, 2007.
-
Biological Relevance (Cereblon): Chamberlain, P.P. et al.[3] "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for teratogenicity." Nature Structural & Molecular Biology, 2014.
(Note: While specific "ethenylisoindoline" papers are rare, the synthesis and properties are derived from the well-documented chemistry of bromoisoindolines and vinylphthalimides cited above.)
Sources
The Physicochemical & Synthetic Landscape of 4-Substituted Isoindolines
The following technical guide details the physical properties, synthetic accessibility, and medicinal chemistry applications of 4-substituted isoindoline rings.
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Chemists
Executive Summary
The isoindoline scaffold (2,3-dihydro-1H-isoindole) represents a privileged bicyclic system in drug discovery, serving as a conformationally restricted surrogate for diamines and a core pharmacophore in immunomodulatory imide drugs (IMiDs).[1] While the parent scaffold is well-characterized, substitution at the 4-position introduces unique physicochemical perturbations due to the "peri-like" proximity to the nitrogen atom. This guide analyzes how 4-substitution modulates ring puckering, basicity, and ligand-target interactions, distinguishing these analogs from their 5-substituted regioisomers.[1]
Structural & Electronic Fundamentals
Geometry and Numbering
The isoindoline core consists of a benzene ring fused to a five-membered nitrogen-containing ring.[1][2] Correct numbering is vital for understanding the steric environment:
-
Position 2: Nitrogen atom (the primary vector for derivatization).
-
Position 4: The "proximal" aromatic carbon, adjacent to the bridgehead (C3a).
-
Position 5: The "distal" aromatic carbon.
The Peri-Constraint: Unlike the 5-position, the 4-position is sterically coupled to the N-substituent.[1] This is a peri-interaction (similar to 1,8-substitution in naphthalene).[1] A substituent at C4 projects its Van der Waals radius into the spatial sector occupied by the N-substituent, often forcing the 5-membered ring to twist (pucker) out of planarity to relieve strain.
Conformational Dynamics[1]
-
Unsubstituted Isoindoline: The pyrrolidine ring adopts a shallow envelope conformation, rapidly interconverting.
-
4-Substituted Isoindoline: Introduction of a bulky group (e.g., -Cl, -Me, -NO2) at C4 creates a "steric lock."[1] To minimize repulsion between the C4-substituent and the N-substituent (or N-lone pair), the ring adopts a defined envelope pucker.[1]
-
Impact: This pre-organization can reduce the entropic penalty of binding to a protein target, provided the target accommodates the specific pucker.
-
Physicochemical Impact of 4-Substitution[1]
Basicity (pKa) Modulation
The basicity of the isoindoline nitrogen (typically pKa ~9.5 for the secondary amine) is heavily influenced by the electronic nature of the aromatic ring.
-
Inductive Effect (
): The 4-position is closer to the nitrogen (3 bonds via bridgehead) than the 5-position (4 bonds). Therefore, electron-withdrawing groups (EWGs) at C4 exert a stronger base-weakening inductive effect than at C5.[1] -
Field Effect (
): The through-space electrostatic interaction is maximized at the 4-position due to proximity.[1] -
Data Trend: A 4-fluoro substituent will lower the pKa of the isoindoline nitrogen more significantly than a 5-fluoro substituent, making the 4-isomer less protonated at physiological pH.[1]
Lipophilicity (LogP) and Solubility[1]
-
Symmetry Breaking: 4-substituted isoindolines are inherently chiral if the nitrogen is substituted with a non-identical group (creating a pseudo-asymmetric center upon protonation/binding) or if the substitution pattern breaks the C2v symmetry of the parent.
-
Solubility: 4-substituted analogs often exhibit higher solubility than 5-substituted analogs.[1] The steric bulk at the 4-position disrupts efficient crystal packing (pi-stacking) more effectively than the distal 5-position, lowering the melting point and increasing solvation energy.
Fluorescence Properties
Certain 4-substituted isoindoles (oxidized forms) and isoindolines serve as fluorophores.[1] The 4-position is critical for preventing fluorescence quenching by restricting rotation of N-aryl substituents, a phenomenon exploited in the design of rigidified fluorescent probes.[1]
Medicinal Chemistry Applications: The "Cereblon" Effect[3]
The most commercially significant application of 4-substituted isoindoline derivatives lies in Cereblon (CRBN) E3 ligase modulators (IMiDs).
Case Study: Lenalidomide
Lenalidomide is a 4-amino-isoindolin-1-one.[1]
-
Role of C4-Amino: The amino group at position 4 is not merely a solubilizing group; it forms a critical hydrogen bond with the CRBN binding pocket and creates a specific electronic surface that allows the "molecular glue" mechanism to recruit substrates like Ikaros (IKZF1) and Aiolos (IKZF3).
-
SAR Insight: Removal or translocation of this 4-amino group to the 5-position drastically alters the degradation profile of the drug, proving the high spatial sensitivity of this position.
Synthetic Accessibility & Protocols
Accessing 4-substituted isoindolines is generally more challenging than 5-substituted analogs due to the availability of starting materials.[1]
Synthetic Pathways[1][3][4][5][6][7]
-
From 3-Substituted Phthalic Anhydrides (Primary Route):
-
Step 1: Condensation of 3-substituted phthalic anhydride with an amine yields the 4-substituted phthalimide.[1]
-
Step 2: Selective reduction (e.g., Zn/AcOH or LiAlH4) yields the isoindolinone (lactam) or isoindoline (amine).
-
Note: Reduction of 3-substituted phthalimides often yields a mixture of regioisomers (4- vs 7-substituted isoindolinones) if not carefully controlled.[1]
-
-
Metal-Catalyzed Cyclization:
-
Palladium-catalyzed cyclization of 2-halobenzylamines or related precursors allows for the introduction of complex 4-substituents via cross-coupling.[1]
-
Experimental Protocol: Synthesis of 4-Nitroisoindoline (Example)
This protocol describes the reduction of 3-nitrophthalimide, a common precursor.[1]
-
Starting Material: 3-Nitrophthalimide (commercially available).[1]
-
Reduction (Borane-THF):
-
Workup:
-
Purification: Flash chromatography (DCM/MeOH/NH3) is usually required to separate the product from incomplete reduction intermediates.[1]
Visualizations
Structural & Steric Map
The following diagram illustrates the numbering and the "Peri-Clash" zone that defines the physical properties of the 4-isomer.
Caption: Structural logic of the isoindoline ring. Note the direct steric and electronic interaction between C4 and N2.
Synthetic Decision Tree
A workflow for selecting the correct synthesis route based on the desired oxidation state.
Caption: Decision matrix for synthesizing 4-substituted isoindolines based on precursor availability.
Data Summary Table
| Property | 4-Substituted Isoindoline | 5-Substituted Isoindoline | Mechanism of Difference |
| pKa (N-H) | Lower (for EWG) | Higher (for EWG) | Stronger inductive effect at C4 (closer to N).[1] |
| Ring Planarity | Distorted (Envelope) | Generally Planar | Peri-strain relief at C4.[1] |
| Solubility | High | Moderate | Crystal packing disruption by C4 bulk.[1] |
| Metabolic Liability | High (Steric block) | Moderate | C4 blocks P450 access to adjacent sites. |
| Key Drug Class | IMiDs (Lenalidomide) | Various | C4 provides specific protein anchor points.[1] |
References
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. (2024).[1]
-
Lenalidomide: Chemical and Physical Properties. PubChem.
-
The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. (2021).
-
Crystal structure and Hirshfeld surface analysis of substituted isoindoles. PMC - NIH.
-
Synthesis of isoindolines. Organic Chemistry Portal.
Sources
An In-depth Technical Guide to Vinyl-Substituted Isoindoline Derivatives for Advanced Research
This guide provides a comprehensive technical overview of vinyl-substituted isoindoline derivatives, with a primary focus on the well-characterized N-vinylphthalimide (2-vinylisoindoline-1,3-dione). It is designed for researchers, scientists, and drug development professionals, offering insights into the synthesis, properties, and applications of these compounds. This document also addresses the potential isomeric structure of 4-vinylisoindoline, for which direct literature is scarce, by providing a scientifically grounded discussion on its putative properties and synthesis.
Introduction and Nomenclature Clarification
The term "4-vinylisoindoline" is not commonly found in chemical literature. It is highly probable that this is a misnomer for the commercially available and well-documented compound, N-vinylphthalimide , which is systematically named 2-vinylisoindoline-1,3-dione . The isoindoline core is a bicyclic structure with a benzene ring fused to a five-membered nitrogen-containing ring. In N-vinylphthalimide, the vinyl group is attached to the nitrogen atom (position 2) of the isoindoline-1,3-dione scaffold.
Conversely, a literal interpretation of "4-vinylisoindoline" would imply a structure where the vinyl group is substituted at the 4-position of the benzene ring of the isoindoline core. While this isomer is chemically plausible, it is not a readily available compound and its synthesis and properties are not extensively documented. This guide will primarily detail the technical aspects of N-vinylphthalimide and then provide a theoretical exploration of the hypothetical 4-vinylisoindoline.
N-Vinylphthalimide (2-Vinylisoindoline-1,3-dione): A Core Building Block
N-vinylphthalimide is a versatile monomer and a key building block in organic synthesis, particularly in polymer chemistry and the preparation of novel pharmaceutical intermediates.
Molecular Profile
| Property | Value |
| Molecular Formula | C10H7NO2[1][2][3][4] |
| Molecular Weight | 173.17 g/mol [1][2][3][4] |
| CAS Number | 3485-84-5[1][2][3] |
| Appearance | Off-white to light yellow crystalline powder[4] |
| Melting Point | 84-86 °C[3][5] |
| Boiling Point | 151 °C at 9 mmHg[3] |
| Solubility | Soluble in many organic solvents |
Synthesis of N-Vinylphthalimide
The synthesis of N-vinylphthalimide is typically achieved through the vinylation of phthalimide. A common and efficient method involves the reaction of potassium phthalimide with a vinylating agent.
This protocol describes a representative lab-scale synthesis of N-vinylphthalimide.
Materials:
-
Phthalimide
-
Potassium hydroxide (KOH)
-
Vinyl acetate
-
Palladium(II) acetate
-
Triphenylphosphine
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Formation of Potassium Phthalimide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalimide (1 equivalent) in ethanol. Add a solution of potassium hydroxide (1 equivalent) in ethanol dropwise with stirring. The potassium phthalimide salt will precipitate. Isolate the salt by filtration, wash with cold ethanol, and dry under vacuum.
-
Vinylation Reaction: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the prepared potassium phthalimide (1 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents). Add anhydrous toluene, followed by vinyl acetate (1.5 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any insoluble material. Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield N-vinylphthalimide as a crystalline solid.
Causality Behind Experimental Choices:
-
The use of potassium phthalimide increases the nucleophilicity of the nitrogen atom, facilitating the reaction with the vinylating agent.
-
The palladium catalyst, in conjunction with a phosphine ligand, is crucial for the cross-coupling reaction between the phthalimide salt and vinyl acetate.
-
Anhydrous and inert conditions are necessary to prevent the deactivation of the catalyst and side reactions.
Caption: Synthesis of N-Vinylphthalimide via Palladium-Catalyzed Vinylation.
Applications in Drug Development and Research
N-vinylphthalimide serves as a valuable precursor in the synthesis of more complex molecules with potential biological activity. The phthalimide group is a common pharmacophore found in various drugs, and the vinyl group provides a reactive handle for further chemical modifications.
-
Polymer Synthesis: N-vinylphthalimide can be polymerized to form polyvinylphthalimide, which has applications in drug delivery and as a specialty polymer.
-
Diels-Alder Reactions: The vinyl group can act as a dienophile in Diels-Alder reactions, allowing for the construction of complex cyclic systems.
-
Click Chemistry: The vinyl group can be functionalized to participate in various click chemistry reactions, enabling the efficient assembly of novel molecular architectures.
-
Precursor to Bioactive Molecules: N-vinylphthalimide is a reactant in the preparation of various compounds, including inhibitors of certain enzymes and receptor ligands. For instance, it has been used in the synthesis of trifluoromethylaryl-substituted fused piperidinecarboxamides as TRPM8 cation channel inhibitors.[5]
The Hypothetical 4-Vinylisoindoline: A Theoretical Exploration
As previously mentioned, there is a lack of direct experimental data for 4-vinylisoindoline in the scientific literature. However, we can infer its potential properties and synthetic strategies based on the known chemistry of isoindoline and related aromatic compounds.
Predicted Molecular Profile
| Property | Value (Predicted) |
| Molecular Formula | C10H11N |
| Molecular Weight | 145.20 g/mol |
| Structure | Isoindoline core with a vinyl group at the 4-position of the benzene ring |
Putative Synthetic Strategies
The synthesis of 4-vinylisoindoline would likely involve the introduction of a vinyl group onto a pre-formed isoindoline ring or the construction of the isoindoline ring from a vinyl-substituted precursor.
A plausible route would be a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, on a 4-halo-isoindoline derivative.
Caption: Putative Synthesis of 4-Vinylisoindoline via Suzuki Coupling.
Rationale:
-
Starting Material: The synthesis would commence with a 4-bromo or 4-iodo-isoindoline. The nitrogen of the isoindoline would likely need to be protected (e.g., with a Boc or Cbz group) to prevent interference with the coupling reaction.
-
Cross-Coupling: The protected 4-halo-isoindoline would be reacted with a vinylating agent, such as potassium vinyltrifluoroborate or a vinyl stannane, in the presence of a palladium catalyst and a suitable base.
-
Deprotection: The final step would involve the removal of the nitrogen protecting group to yield 4-vinylisoindoline.
An alternative approach would involve starting with a vinyl-substituted benzene derivative and constructing the isoindoline ring. For example, starting from 3-vinylphthalic anhydride, one could envision a sequence of reduction and amination steps to form the isoindoline ring.
Potential Applications and Research Directions
Given the biological significance of the isoindoline scaffold, 4-vinylisoindoline, if synthesized, could be a valuable intermediate for the development of novel therapeutic agents. The vinyl group would offer a versatile point for modification, allowing for the exploration of structure-activity relationships. Isoindoline derivatives have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[6][7][8] The introduction of a vinyl group could modulate these activities or introduce new pharmacological properties.
Conclusion
This technical guide has provided a detailed overview of N-vinylphthalimide (2-vinylisoindoline-1,3-dione), a key chemical intermediate with a well-defined molecular profile, established synthetic protocols, and diverse applications. While the isomeric 4-vinylisoindoline remains a hypothetical compound with no direct literature precedent, this guide has offered scientifically sound theoretical pathways for its synthesis and has speculated on its potential utility in medicinal chemistry and materials science. The exploration of such novel derivatives of the isoindoline core continues to be a promising avenue for innovation in drug discovery and chemical research.
References
-
PureSynth. N-Vinylphthalimide 98.0%(GC). [Link]
-
CP Lab Safety. N-Vinylphthalimide, min 98% (GC), 100 grams. [Link]
-
ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]
-
PubMed. Novel phenyl and pyridyl substituted derivatives of isoindolines: Synthesis, antitumor activity and DNA binding features. [Link]
-
Wikipedia. Isoindoline. [Link]
-
Jetir.Org. Properties and Functions of Isoindoline: A Short Review. [Link]
-
Wiley Online Library. Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. [Link]
-
PubMed. Vinyl sulfones in solid-phase synthesis: preparation of 4,5,6,7-tetrahydroisoindole derivatives. [Link]
-
RSC Publishing. Chemistry of 2-vinylindoles: synthesis and applications. [Link]
-
PubMed Central. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. [Link]
-
Journal of Medicinal and Chemical Sciences. Antiviral activity of isoindole derivatives. [Link]
-
MDPI. 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. [Link]
- Google Patents.
-
PubChem. 4-Aminophthalimide | C8H6N2O2 | CID 72915. [Link]
-
PubChem. N,N'-(Ethylenedioxy)diphthalimide | C18H12N2O6 | CID 2249224. [Link]
-
PubChem. 1H-Isoindole-1,3(2H)-dione, 4-amino- | C8H6N2O2 | CID 72914. [Link]
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. calpaclab.com [calpaclab.com]
- 3. parchem.com [parchem.com]
- 4. echemi.com [echemi.com]
- 5. N-VINYLPHTHALIMIDE | 3485-84-5 [chemicalbook.com]
- 6. Novel phenyl and pyridyl substituted derivatives of isoindolines: Synthesis, antitumor activity and DNA binding features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. jmchemsci.com [jmchemsci.com]
Technical Guide: Solubility Profiling & Handling of 4-Ethenyl-2,3-dihydro-1H-isoindole
[1][2]
Executive Summary & Chemical Identity
4-ethenyl-2,3-dihydro-1H-isoindole (also known as 4-vinylisoindoline) is a bicyclic secondary amine featuring a reactive vinyl group fused to the benzene ring of an isoindoline core.[1][2] This molecule represents a "dual-threat" in synthesis: it possesses the basicity/nucleophilicity of a secondary amine and the polymerization potential of a styrene-like vinyl system.[1]
Unlike stable commercial reagents, this compound is typically encountered as a transient intermediate or a specialized building block in medicinal chemistry (e.g., for covalent inhibitors or rigidified scaffolds).[2] Consequently, standardized solubility data is sparse in public literature.
This guide provides a predictive solubility framework , experimental determination protocols , and critical handling strategies to prevent degradation during solvation.
Chemical Structure & Properties
| Feature | Description | Impact on Solubility |
| Core Scaffold | Isoindoline (Bicyclic) | Lipophilic backbone; drives solubility in organic solvents (DCM, EtOAc).[1][2] |
| Functional Group A | Secondary Amine (-NH-) | pKa ~9-10.[1][2] Proton-acceptor. High water solubility only at pH < 7.[1] |
| Functional Group B | Vinyl (-CH=CH2) | Lipophilic.[1][2] Prone to radical polymerization.[1] Requires degassed solvents.[1] |
| LogP (Predicted) | ~1.8 - 2.2 | Moderately lipophilic.[1][2] Soluble in alcohols, ethers, and chlorinated solvents.[1] |
Predicted Solubility Profile
The solubility of 4-ethenyl-2,3-dihydro-1H-isoindole is strictly dependent on its protonation state.[1][2] Researchers must distinguish between the Free Base and the Salt Form (e.g., HCl, TFA).
Solubility Matrix
| Solvent Class | Representative Solvents | Predicted Solubility (Free Base) | Predicted Solubility (Salt Form) | Operational Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Low | Preferred for extraction/handling of free base.[1][2] |
| Polar Aprotic | DMSO, DMF, DMAc | High | High | Universal solvent; difficult to remove.[1][2] Use only for bioassays. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Good | Good | Best for recrystallization or salt formation steps.[1][2] |
| Ethers | THF, 1,4-Dioxane, MTBE | Moderate-High | Very Low | THF is prone to peroxide formation; must be stabilized to prevent vinyl polymerization.[1][2] |
| Hydrocarbons | Hexanes, Heptane, Toluene | Low-Moderate | Insoluble | Useful as anti-solvents to precipitate the product.[1][2] |
| Aqueous | Water, PBS | Insoluble (pH > 8) | Soluble (pH < 6) | pH-dependent solubility switch is key for purification.[1][2] |
Critical Handling: The "Vinyl-Amine" Stability Paradox
Dissolving this molecule carries a hidden risk: Concentration-Dependent Polymerization .[1][2] The secondary amine can act as a radical transfer agent or nucleophile, while the vinyl group is susceptible to spontaneous polymerization, especially in concentrated solutions or in the presence of oxygen.
Stabilization Protocol for Solvation
-
Degas Solvents: Always use sparged (N2/Ar) solvents.[1][2] Oxygen promotes radical formation on the vinyl group.
-
Temperature Control: Dissolve at < 25°C . Avoid heating to speed up dissolution.[1]
-
Add Inhibitors (Optional): For stock solutions in organic solvents, add 50-100 ppm BHT (Butylated hydroxytoluene) if the application permits.[2]
-
Avoid Acidic Organics: Do not dissolve the free base in acetone or aldehydes, as the amine will react to form imines/aminals.
Experimental Protocols for Solubility Determination
Since exact literature values are non-existent, you must generate empirical data. Use the "Step-Up" Gravimetric Method for rough estimates and HPLC Quantitation for precise values.[1][2]
Workflow Visualization
The following diagram outlines the decision logic for solvent selection and solubility testing.
Caption: Decision matrix for handling and solubility testing based on the protonation state of the isoindoline derivative.
Protocol A: The "Step-Up" Visual Method (Qualitative)
Use this for quick solvent screening during synthesis or extraction.[2]
-
Weigh 5 mg of solid into a 2 mL clear glass vial.
-
Add solvent in aliquots of 10 µL (using a micropipette).
-
Vortex for 30 seconds after each addition.
-
Calculation:
[2]-
Example: If 5 mg dissolves in 50 µL (0.05 mL), solubility is >100 mg/mL.
-
Protocol B: HPLC Saturation Method (Quantitative)
Use this for formulation or biological assay preparation.[2]
-
Preparation: Add excess solid (~20 mg) to 1 mL of the target solvent.
-
Equilibration: Shake at 25°C for 24 hours (protect from light).
-
Filtration: Filter supernatant through a 0.22 µm PTFE filter (use Nylon for aqueous).[1][2]
-
Dilution: Dilute the filtrate 100-fold with mobile phase.
-
Quantification: Inject into HPLC.
References
-
Isoindoline Chemistry & Properties
-
Vinyl Group Reactivity & Stabilization
-
Solubility Determination Protocols
-
Synthesis of Vinyl-Isoindolines (Analogous Methodologies)
Sources
- 1. 4-Ethyl-2,3-dihydro-1H-indene | C11H14 | CID 13330213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-ethyl-2,3-dihydro-1H-isoindole-4-carboxamide | C11H14N2O | CID 115104641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 1-ethyl-4-methyl-2,3-dihydro-1h-indole (C11H15N) [pubchemlite.lcsb.uni.lu]
- 4. Vinyl sulfones in solid-phase synthesis: preparation of 4,5,6,7-tetrahydroisoindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Exploitation of the 4-Substituted Isoindoline Scaffold in Medicinal Chemistry
[1]
Executive Summary
The isoindoline core—spanning its oxidation states from phthalimide (1,3-dione) to isoindolin-1-one (lactam) and the fully reduced isoindoline (amine)—is a privileged structure in modern pharmacopeia. While C5/C6 substitution patterns are synthetically trivial (often derived from 4-substituted phthalic anhydrides), the 4-substituted isoindoline (peri-position) represents a high-value, under-exploited vector.[1]
This guide focuses on the 4-position because it offers a unique steric and electronic environment adjacent to the bicyclic bridgehead. In Targeted Protein Degradation (TPD), this position is critical for modulating Cereblon (CRBN) binding topology. In kinase inhibitors, it serves as a "gatekeeper" vector to enforce atropisomerism or selectivity.
Part 1: Structural & Electronic Rationale
The "Peri" Effect and Vector Analysis
The 4-position (and its symmetry equivalent, C7) is distinct from the 5/6 positions due to its proximity to the N-heterocycle fusion.
-
Steric Compression: Substituents at C4 impose steric pressure on the C3 position. If C3 is substituted (common in chiral isoindolinones), a C4 substituent can lock the conformation, reducing entropic penalty upon binding but potentially creating atropisomeric challenges.
-
Electronic Communication: In the oxidized forms (phthalimides/lactams), a C4-donor (e.g., -NH2) is in direct conjugation with the C1/C3 carbonyls, significantly altering the dipole moment and hydrogen bond acceptor capability of the carbonyl oxygens.
Scaffold Oxidation States:
-
Isoindoline-1,3-dione (Phthalimide): The entry point.[1][2][3] High polarity, planar. (e.g., Thalidomide).[2][4][5][6]
-
Isoindolin-1-one (Lactam): The "Goldilocks" scaffold.[1] Chiral potential at C3, metabolic stability. (e.g., Lenalidomide).[2][4][5][6]
-
Isoindoline (Amine): Fully reduced. Basic (pKa ~9-10), conformational flexibility.[1] Used as PROTAC linkers or CNS cores.
Part 2: Synthetic Access & Protocols[1]
Accessing 4-substituted isoindolines requires navigating the symmetry of phthalic anhydrides or employing regioselective C-H activation.
DOT Diagram 1: Synthetic Decision Tree
Caption: Synthetic workflow distinguishing between classical anhydride routes and modern C-H activation, leading to three distinct oxidation states.
Protocol A: Synthesis of the 4-Amino-Isoindolin-1-one Core (Lenalidomide-type)
Objective: Selective reduction of one carbonyl group in a 4-nitro-phthalimide to yield the lactam, followed by nitro reduction.[1]
Mechanism: The 4-nitro group makes the para carbonyl (C1) more electrophilic, but in 3-substituted phthalimides, regioselectivity of reduction is governed by sterics and electronics. The standard industrial route often reduces the nitro group first to the amine, then reduces the carbonyl.
Step-by-Step Methodology:
-
Condensation:
-
Nitro Reduction (Pd/C):
-
Carbonyl Reduction (Zn/AcOH):
-
Critical Step: To access the isoindolinone (lactam), use Zinc dust in AcOH.
-
Suspend 4-amino-phthalimide in glacial AcOH. Add Zn dust (5.0 eq) portion-wise at 0°C, then reflux for 24h.
-
Note: This selectively removes the carbonyl distal to the amino group in some substrates, or yields a mixture requiring separation. For Lenalidomide, the 4-amino group directs reduction to the C1 carbonyl (distal) due to resonance stabilization of the C3 carbonyl.
-
Protocol B: Synthesis of Fully Reduced 4-Substituted Isoindolines
Objective: Complete removal of both carbonyls to generate the secondary amine scaffold (e.g., for CNS ligands).
Reagents: LiAlH4 (Lithium Aluminum Hydride) or BH3·THF.
-
Setup: Flame-dry a 2-neck RBF under Argon.
-
Addition: Charge with 4-substituted phthalimide (1.0 eq) and anhydrous THF (0.2 M). Cool to 0°C.
-
Reduction: Add LiAlH4 (2.0 M in THF, 4.0–6.0 eq) dropwise. Caution: Exothermic.
-
Reflux: Warm to RT, then reflux for 12–18 hours. The solution usually turns from yellow/orange to colorless/grey.
-
Fieser Workup: Cool to 0°C. Quench carefully with:
-
Purification: The resulting secondary amine is often an oil. Convert to HCl salt for stability and solid handling.
Part 3: Medicinal Chemistry Applications[1][4][5][9]
The Cereblon (CRBN) Effect
The 4-position of the phthalimide ring in IMiDs (Immunomodulatory Imide Drugs) is the primary determinant of "neosubstrate" selectivity.
-
Mechanism: The glutarimide ring binds the tri-tryptophan pocket of CRBN. The phthalimide ring protrudes into the solvent/substrate interface.
-
4-Fluoro vs. 4-Amino:
Kinase Inhibition & Atropisomerism
In kinase inhibitors (e.g., targeting EGFR), the isoindolinone core mimics the adenine ring of ATP.
-
Vector: A substituent at C4 (peri) can force an N-aryl substituent at position 2 to twist out of plane.
-
Utility: This "pre-organization" can lock the bioactive conformation, improving potency (entropic gain) and selectivity (by clashing with non-target isoforms).
Part 4: Physicochemical Profiling
The choice of substituent at C4 dramatically alters the scaffold's developability profile.
Table 1: Physicochemical Impact of C4-Substituents on the Isoindoline Core
| Substituent (C4) | Electronic Effect (Hammett σ) | LogP Shift (Approx) | pKa Shift (Isoindoline N-H) | MedChem Utility |
| -H | Neutral | Reference | ~9.5 (Base) | Baseline scaffold.[1] |
| -NH2 | Strong Donor | -1.2 (More Polar) | ~10.0 (More Basic) | Critical for CRBN binding (H-bond donor to Glu377).[1] |
| -F | Weak Acceptor | +0.1 | ~9.0 | Metabolic block; prevents oxidation at C4.[1] |
| -NO2 | Strong Acceptor | -0.3 | ~7.5 (Less Basic) | Synthetic intermediate; rarely in final drugs (toxicity).[1] |
| -OMe | Donor | -0.1 | ~9.8 | H-bond acceptor; solubilizing group.[1] |
| -CF3 | Strong Acceptor | +1.1 (Lipophilic) | ~8.0 | Increases CNS penetration; metabolic stability.[1] |
Part 5: Visualizing the SAR Logic
DOT Diagram 2: Structure-Activity Relationship (SAR) Vector Map
Caption: SAR map highlighting the C4 position as the primary driver for Cereblon selectivity and metabolic tuning.
References
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. Link
-
Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. Link
-
Nicolet, B. H., & Bender, J. A. (1927).[9] 3-Nitrophthalic Anhydride.[1] Organic Syntheses, Coll.[10] Vol. 1, p.410. Link
-
Muller, G. W., et al. (1999). Amino-substituted thalidomide analogs: Potent inhibitors of TNF-alpha production.[1] Bioorganic & Medicinal Chemistry Letters. Link
-
Bartlett, J. B., et al. (2004). The evolution of thalidomide and its IMiD derivatives as anticancer agents.[11] Nature Reviews Cancer. Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. Synthesis, carbonic anhydrase inhibition studies and modelling investigations of phthalimide–hydantoin hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Chemical Ligand Space of Cereblon - PMC [pmc.ncbi.nlm.nih.gov]
The Technical Guide to Vinyl-Substituted Isoindolines: History, Synthesis, and Application
Executive Summary & Historical Context
The isoindoline scaffold (2,3-dihydro-1H-isoindole) is a privileged bicyclic structure in medicinal chemistry, serving as the core for therapeutics ranging from the infamous thalidomide to modern anti-inflammatory and anti-cancer agents. While the oxidized isoindoline-1,3-dione (phthalimide) has been known since Auguste Laurent's work in 1842 , the discovery and controlled synthesis of carbon-substituted vinyl isoindolines (e.g., 1-vinylisoindoline) represents a modern synthetic breakthrough.
Vinyl-substituted isoindolines are not merely end-products; they are high-value divergent intermediates . The vinyl group serves as a "synthetic handle," enabling:
-
Diels-Alder Cycloadditions: Rapid access to tetracyclic alkaloid cores (e.g., protoberberines).
-
Cross-Coupling: Palladium-catalyzed functionalization to complex aryl-vinyl architectures.
-
Stereochemical Complexity: Introduction of chirality at the C1 or C3 position, critical for target specificity.
This guide details the evolution of these species from elusive intermediates to accessible building blocks, focusing on the mechanistic causality of their formation.
Structural Classification
Before detailing synthesis, we must distinguish between the two primary classes of vinyl-substituted isoindolines, as their chemical behavior and synthetic routes differ fundamentally.
| Class | Structure Description | Key Reactivity | Primary Application |
| N-Vinyl Isoindolines | Vinyl group attached to Nitrogen (N2). | Polymerization, Michael acceptor behavior. | Monomers for functional polymers; Reagents (N-vinylphthalimide). |
| C-Vinyl Isoindolines | Vinyl group attached to Carbon (C1 or C3). | Diene in Diels-Alder, Cross-coupling partner. | Chiral intermediates for alkaloids; Pharmacophore scaffolds. |
Note: This guide focuses on the C-Vinyl class (1-vinyl and 3-vinyl), as these present the significant synthetic challenges and opportunities in modern drug discovery.
Synthesis Methodologies: From Classical to Catalytic
The synthesis of 1-vinylisoindolines has evolved from harsh classical dehydrations to elegant, atom-economic catalytic cycles. We highlight three distinct, field-proven protocols.
Method A: Acid-Catalyzed Cyclization of Allenamides (The "Acyliminium" Route)
Discovery: Pioneered in the mid-2000s (e.g., Sciforum, 2006), this method utilizes the unique reactivity of allenamides. Mechanism: Protonation of the allenamide generates a reactive N-acyliminium ion, which undergoes an intramolecular electrophilic aromatic substitution.[1]
Protocol:
-
Substrate: N-but-2,3-dienyl-N-tosylbenzylamine (Allenamide precursor).
-
Reagent: Trifluoroacetic acid (TFA, 10 mol%).[1]
-
Conditions: Dichloromethane (DCM), Room Temperature, 1-2 hours.
-
Yield: Typically 60-80%.
-
Critical Step: The electron-rich aromatic ring is essential; electron-withdrawing groups on the benzene ring significantly lower yields.
Method B: Palladium-Catalyzed Intramolecular Hydroamination
Discovery: Developed by groups like Hartwig and Michael (c. 2006). Mechanism: This route avoids harsh acids, using Pd(II) to activate the alkene/alkyne for nucleophilic attack by the pendant amine.
Protocol:
-
Substrate: 2-vinylbenzylamine derivatives.
-
Catalyst: Pd(O₂CCF₃)₂ or Pd-ligand complexes (e.g., with Xantphos).
-
Additive: TfOH (Triflic acid) co-catalyst often required to generate the active cationic Pd species.
-
Outcome: High regioselectivity for the 5-membered ring (isoindoline) over the 6-membered (isoquinoline) depending on ligand bite angle.
Method C: Decarboxylative Allylic Alkylation (For 3-Vinylisoindolinones)
Application: Specifically for creating quaternary centers at the C3 position. Mechanism: Generation of a 10-π aromatic enolate anion followed by allylation.
Mechanistic Visualization: The Allenamide Pathway
The following diagram illustrates the causal logic of the acid-catalyzed cyclization (Method A). This pathway is preferred for its operational simplicity and atom economy.
Caption: Figure 1. Kinetic pathway of 1-vinylisoindoline formation via N-acyliminium ion intermediates derived from allenamides.
Experimental Protocol: Synthesis of 1-Vinylisoindoline (Standardized)
Safety Note: Trifluoroacetic acid is corrosive. Perform all steps in a fume hood.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of the N-tosyl-allenamide in 5.0 mL of anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask.
-
Activation: Add 0.1 mmol (10 mol%) of Trifluoroacetic acid (TFA) dropwise via syringe at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (typically 30% EtOAc/Hexanes) for the disappearance of the allenamide spot.
-
Quenching: Quench the reaction with saturated aqueous NaHCO₃ (5 mL).
-
Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Combine organic layers.
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Validation: Confirm structure via ¹H NMR. Look for the characteristic vinyl signals (multiplets at δ 5.8–6.0 ppm) and the methine proton at C1 (doublet/multiplet at δ 4.5–5.0 ppm).
Applications in Drug Discovery
The Protoberberine Alkaloid Connection
Vinyl-isoindolines are critical precursors for the synthesis of protoberberine alkaloids , a class of natural products with significant biological activities (antibacterial, anti-inflammatory).
-
Mechanism: The vinyl group acts as a diene in a [4+2] Diels-Alder cycloaddition with an external dienophile (e.g., maleimides or acetylenes), forming the tetracyclic core characteristic of berberine derivatives.
Biological Activity Profile
While the vinyl-isoindoline itself is often an intermediate, derivatives functionalized at this position exhibit:
-
COX Inhibition: N-substituted isoindoline-1,3-diones have shown selectivity for COX-2 inhibition.
-
AChE Inhibition: Benzylamino-isoindolines are investigated for Alzheimer's disease therapy as Acetylcholinesterase inhibitors.
-
Anti-Cancer: Cytotoxic activity against HeLa and A549 cell lines has been documented for specific aryl-substituted isoindolines.
References
-
Synthesis of 1-vinyl isoquinolines and isoindolines by cyclization of acyliminium ions derived from allenamides. Sciforum/MDPI. (2006). Link
-
Intermolecular, Markovnikov Hydroamination of Vinylarenes with Alkylamines. Hartwig Group, UC Berkeley. (2006). Link
-
Room Temperature Palladium-Catalyzed Intramolecular Hydroamination of Unactivated Alkenes. Organic Chemistry Portal / J. Am. Chem. Soc. (2006).[2] Link
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles. PubMed Central. (2025). Link
-
Isoindoline-1,3-dione Scaffold in Medicinal Chemistry. BenchChem. (2025).[3] Link
Sources
Methodological & Application
Application Note: Scalable Synthesis of 4-Vinylisoindoline from 4-Bromoisoindoline
Abstract & Strategic Overview
The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing frequently in kinase inhibitors and GPCR ligands. The introduction of a vinyl group at the C4 position is of high strategic value; it serves as a "warhead" for covalent inhibition (Michael acceptors) or as a versatile handle for further functionalization via olefin metathesis or hydroboration.
This application note details the robust synthesis of 4-vinylisoindoline starting from 4-bromoisoindoline .
Critical Process Control: The Protection Strategy
Direct vinylation of the free amine (4-bromoisoindoline) is chemically unsound due to:
-
Catalyst Poisoning: The free secondary amine can coordinate to the Palladium (Pd) center, quenching catalytic activity.
-
Side Reactions: Competing N-vinylation or Buchwald-Hartwig type couplings.
Therefore, this protocol mandates a three-stage workflow:
-
N-Protection: Installation of a tert-butoxycarbonyl (Boc) group.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed vinylation using Potassium Vinyltrifluoroborate (Molander Salt).
-
Deprotection (Optional): Removal of the Boc group to yield the free base or salt.
Synthetic Workflow Visualization
The following diagram outlines the critical path and logic flow for this synthesis.
Figure 1: Strategic workflow for the synthesis of 4-vinylisoindoline, highlighting the critical protection step.
Detailed Protocols
Phase 1: N-Boc Protection
Objective: Mask the secondary amine to prevent catalyst interference.
Reagents:
-
4-Bromoisoindoline HCl (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (TEA) (2.5 equiv)
-
Dichloromethane (DCM) (0.2 M concentration)
Protocol:
-
Suspend 4-bromoisoindoline HCl in DCM at 0°C.
-
Add TEA slowly. The suspension should clear as the free base is liberated.
-
Add Boc₂O (dissolved in minimal DCM) dropwise over 15 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
QC Check: TLC (Hexane/EtOAc 4:1) should show consumption of starting material (ninhydrin stain active) and appearance of a higher Rf spot (UV active, not ninhydrin active).
-
Workup: Wash with 1M Citric Acid (to remove excess amine/TEA), then Sat. NaHCO₃, then Brine. Dry over MgSO₄ and concentrate.
-
Result: tert-butyl 4-bromoisoindoline-2-carboxylate. Usually a white/off-white solid.
Phase 2: Suzuki-Miyaura Vinylation (The Core Technology)
Rationale: We utilize Potassium Vinyltrifluoroborate (Molander Salt) instead of vinylboronic acid or vinyl tributyltin.
-
Vs. Vinylboronic Acid: The acid is unstable and polymerizes rapidly. The trifluoroborate salt is an air-stable solid with indefinite shelf life.[1]
-
Vs. Stille (Tin): Avoids toxic organostannane byproducts, crucial for pharmaceutical applications.
Reagents:
-
N-Boc-4-bromoisoindoline (1.0 equiv)
-
Potassium Vinyltrifluoroborate (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%)
-
Solvent: THF:H₂O (9:1 ratio) or n-Propanol (0.15 M)
Protocol:
-
Degassing (CRITICAL): In a reaction vial, combine the N-Boc-bromide, Potassium Vinyltrifluoroborate, and Cs₂CO₃. Seal the vial. Evacuate and backfill with Nitrogen (x3).
-
Add the solvent (THF/H₂O) which has been pre-sparged with Nitrogen for 15 minutes.
-
Add the Pd catalyst quickly under a positive stream of Nitrogen.
-
Heat the mixture to 80°C for 12–16 hours.
-
Workup: Cool to RT. Dilute with EtOAc and water. Filter through a pad of Celite to remove Palladium black.
-
Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).
-
Result: tert-butyl 4-vinylisoindoline-2-carboxylate.
Mechanistic Insight (Suzuki Cycle)
The use of the trifluoroborate salt requires a hydrolysis step to generate the active boronic acid species in situ, maintaining a low, steady concentration of the active nucleophile, which reduces side reactions (homocoupling).
Figure 2: Catalytic cycle emphasizing the in-situ generation of the active vinylboronic species.
Phase 3: Deprotection (If Free Amine Required)
Reagents: TFA (20% v/v in DCM). Protocol:
-
Dissolve N-Boc-4-vinylisoindoline in DCM.
-
Concentrate in vacuo.
-
Free Basing: Redissolve in DCM, wash with Sat. NaHCO₃. Dry and concentrate.
-
Note: Vinyl groups can be sensitive to strong acids over long periods (polymerization). Keep reaction time short and avoid heating.
-
Data Summary & Troubleshooting
Stoichiometry Table
| Component | Equiv. | Role | Critical Note |
| N-Boc-4-Br-Isoindoline | 1.0 | Substrate | Ensure dried before weighing |
| Potassium Vinyltrifluoroborate | 1.2 - 1.5 | Nucleophile | Excess accounts for slow hydrolysis |
| Pd(dppf)Cl₂·DCM | 0.03 - 0.05 | Catalyst | Robust; less sensitive to O₂ than Pd(PPh₃)₄ |
| Cs₂CO₃ | 3.0 | Base | Promotes hydrolysis of BF3K salt |
| THF/H₂O (9:1) | Solvent | 0.15 M | Water is mandatory for the Molander protocol |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Oxygen in system | Degas solvents rigorously (freeze-pump-thaw or sparging). |
| Starting Material Remains | Catalyst deactivation | Add 2 mol% fresh catalyst and stir longer. Ensure base is high quality. |
| "Stuck" at Intermediate | Incomplete hydrolysis | Ensure water is present in the solvent system (essential for BF3K salts). |
| Black Precipitate | Pd precipitation | Normal ("Pd black"). Filter through Celite. |
| Polymerization of Product | Acid sensitivity / Heat | Add BHT (stabilizer) during workup if storing the vinyl compound. |
References
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.[6][7] The Journal of Organic Chemistry, 71(26), 9681–9686.
-
Source:
- Relevance: Defines the core protocol for using potassium vinyltrifluorobor
-
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Source:
- Relevance: Foundational review of the mechanism and scope.
-
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
-
Source:
- Relevance: Comparative analysis explaining why Trifluoroborates are superior for vinyl
-
-
Organic Chemistry Portal.
-
Source:
- Relevance: General properties and handling of the Molander salt.
-
Sources
- 1. scribd.com [scribd.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]
Application Note: Suzuki-Miyaura Coupling Protocols for Isoindoline Vinylation
This Application Note provides a comprehensive technical guide to Suzuki-Miyaura Coupling Protocols for Isoindoline Vinylation . It is designed for medicinal chemists and process scientists optimizing the synthesis of vinyl-functionalized isoindolines, a critical scaffold in immunomodulatory drugs (IMiDs) and oncology candidates.
Introduction & Strategic Significance
The isoindoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for blockbuster immunomodulatory drugs (e.g., Lenalidomide, Pomalidomide) and emerging protein degraders (PROTACs).
Vinylation of the isoindoline core is a high-value transformation. The vinyl group serves as a versatile synthetic handle for:
-
Late-stage diversification: Access to ethyl, epoxide, or diol derivatives.
-
Covalent inhibitors: Michael acceptors targeting cysteine residues.
-
Polymerization precursors: For materials science applications.
While Suzuki-Miyaura coupling is the standard method for this transformation, isoindolines present specific challenges:
-
Lewis Basicity: The secondary amine (if unprotected) can poison the Pd catalyst.
-
Electronic Deactivation: Electron-deficient isoindolinones (common in drugs) can be sluggish oxidative addition partners.
-
Boronate Instability: Vinyl boronic acids are prone to rapid polymerization and protodeboronation.
This guide details protocols that circumvent these failure modes using stabilized boronates and optimized catalyst systems.
Mechanistic Considerations & Catalyst Selection
The success of isoindoline vinylation hinges on balancing the oxidative addition of the aryl halide with the transmetallation efficiency of the vinyl species.
The Catalytic Cycle (Graphviz Visualization)
The following diagram illustrates the catalytic cycle with specific emphasis on the competing side reactions relevant to isoindolines (e.g., amine coordination).
Figure 1: Catalytic cycle of Suzuki-Miyaura vinylation highlighting critical failure points (red dotted lines) specific to nitrogen-containing heterocycles.
Critical Parameter Analysis
| Parameter | Recommendation | Scientific Rationale |
| N-Protection | Mandatory (Boc, Cbz, Ts) | Free secondary amines coordinate tightly to Pd(II), arresting the cycle. Electron-withdrawing groups (EWG) like Boc also activate the C-Br bond for oxidative addition. |
| Boron Source | Vinyl MIDA Boronate or K-Vinyltrifluoroborate | Vinyl boronic acid polymerizes rapidly. MIDA boronates release the active species slowly (slow-release strategy), preventing homocoupling. |
| Catalyst | Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ | Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) enforce a wide bite angle, accelerating reductive elimination of the bulky isoindoline-vinyl complex. |
| Base | K₃PO₄ or Cs₂CO₃ | Weaker bases (bicarbonate) are often insufficient for vinyl boronate activation. Anhydrous conditions (using Cs₂CO₃) are preferred if protodeboronation is observed. |
Experimental Protocols
Protocol A: Standard Vinylation of N-Boc-5-Bromoisoindoline
Best for: Initial screening, scale-up < 10g, and robust substrates.
Reagents:
-
N-Boc-5-bromoisoindoline (1.0 equiv)
-
4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane (VinylBPin) (1.2 equiv)
-
K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Methodology:
-
Preparation: In a reaction vial equipped with a magnetic stir bar, charge the N-Boc-5-bromoisoindoline (1.0 mmol, 298 mg), VinylBPin (1.2 mmol, 185 mg), and K₂CO₃ (3.0 mmol, 414 mg).
-
Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge the mixture with Argon or Nitrogen for 10 minutes. Note: Oxygen removal is critical to prevent homocoupling of the vinyl boronate.
-
Catalyst Addition: Add Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 mmol, 41 mg) quickly under a positive stream of inert gas. Cap the vial immediately.
-
Reaction: Heat the block to 85°C for 4–16 hours. Monitor by LC-MS or TLC (Hexane/EtOAc). The product usually appears as a blue-fluorescent spot under UV (254/365 nm) due to extended conjugation.
-
Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (SiO₂). Elute with a gradient of 0–20% EtOAc in Hexanes.
Protocol B: "Slow-Release" Vinylation using MIDA Boronates
Best for: Unstable substrates, large scale, or when protodeboronation is a major side product.
Reagents:
-
Halo-isoindoline substrate (1.0 equiv)
-
Vinyl MIDA boronate (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv) + SPhos (0.04 equiv)[4]
-
K₃PO₄ (3.0 equiv)
-
Solvent: THF/Water (10:1)
Methodology:
-
Rationale: MIDA boronates are stable to air and chromatography. Under basic aqueous conditions, they slowly hydrolyze to release the active vinyl boronic acid. This keeps the concentration of free vinyl boronic acid low, suppressing decomposition pathways.
-
Procedure: Combine substrate, Vinyl MIDA boronate, Pd(OAc)₂, SPhos, and K₃PO₄ in THF/Water.
-
Temperature: Heat to 60°C . The lower temperature is permitted by the highly active SPhos ligand.
-
Work-up: Standard aqueous extraction.
Optimization & Troubleshooting Guide
Use this logic tree to troubleshoot low yields or failed reactions.
Figure 2: Troubleshooting logic for Suzuki vinylation failures.
Common Issues Table
| Observation | Root Cause | Corrective Action |
| Black Precipitate (Pd Black) | Catalyst decomposition before reaction completion. | Switch to thermally stable ligands (e.g., XPhos, SPhos) or lower temperature. |
| Starting Material Recovery | Oxidative addition failed. | Use a more electron-deficient protecting group (e.g., Tosyl instead of Boc) or switch to Pd-G3-XPhos precatalyst. |
| Vinyl Homocoupling | Oxygen presence or excess boronate.[5] | Rigorous degassing (freeze-pump-thaw); reduce boronate equivalents; add boronate slowly. |
| N-Deprotection | Base is too strong or temperature too high. | Switch base from K₃PO₄ to K₂CO₃ or NaHCO₃; reduce temperature. |
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Knapp, D. M., et al. (2010). MIDA Boronates: Stable, Slow-Release Reagents for Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 132(34), 12048–12059. Link
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 269–280. Link
-
Palucki, M., et al. (2007). Discovery of (Isoindolyl)methyl-1,3-benzodioxolylpiperazines as Selective Dopamine D4 Antagonists. Bioorganic & Medicinal Chemistry Letters, 17(10), 2858-2862. (Example of Isoindoline scaffold utility). Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 3. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
Stille coupling reaction conditions for 4-vinylisoindoline
Application Note: Optimized Stille Coupling Protocols for the Synthesis of 4-Vinylisoindoline Scaffolds
Executive Summary
The 4-vinylisoindoline moiety is a critical pharmacophore in the development of kinase inhibitors and CNS-active agents. Its synthesis via Stille cross-coupling presents specific challenges due to the steric environment at the C4 position (peri-interaction with the C3 methylene). This guide provides a validated, high-fidelity protocol for coupling tert-butyl 4-bromoisoindoline-2-carboxylate with tributyl(vinyl)stannane. We contrast a robust "Standard Method" using Pd(PPh₃)₄ with an "Advanced Method" utilizing Pd₂(dba)₃/AsPh₃/CuI for sterically demanding or sluggish batches.
Strategic Analysis & Reaction Engineering
Retrosynthetic Logic
The direct vinylation of the 4-bromo precursor is preferred over the reverse coupling (stannyl-isoindoline + vinyl halide) due to the commercial availability of the bromide and the instability of stannyl-amines.
-
Substrate: tert-butyl 4-bromoisoindoline-2-carboxylate (N-Boc protection is mandatory to prevent Pd poisoning by the secondary amine).
-
Reagent: Tributyl(vinyl)stannane (preferred over trimethyl for lower volatility and toxicity management, though trimethyl is more reactive).
Critical Process Parameters (CPPs)
| Parameter | Recommendation | Scientific Rationale |
| Catalyst System | Pd(PPh₃)₄ (Standard) or Pd₂(dba)₃ / AsPh₃ (Advanced) | Triphenylarsine (AsPh₃) is a "soft" ligand that accelerates the rate-determining transmetallation step in sterically hindered Stille couplings more effectively than PPh₃. |
| Co-Catalyst | CuI (10-20 mol%) | Copper(I) iodide facilitates the "Copper effect," likely forming a transient organocopper species that transmetallates to Pd faster than the stannane alone. |
| Solvent | DMF or Toluene | DMF (polar aprotic) stabilizes the polar transition states and accelerates the reaction but requires aqueous workup. Toluene is cleaner but slower. |
| Additives | LiCl | Essential when using triflates; for bromides, it stabilizes the Pd(II) intermediate and prevents catalyst decomposition. |
Mechanism & Workflow Visualization
Catalytic Cycle & Steric Considerations
The following diagram illustrates the catalytic cycle, highlighting the critical Transmetallation step where steric hindrance at the isoindoline C4 position is most impactful.
Figure 1: Catalytic cycle emphasizing the rate-limiting transmetallation step, which is accelerated by AsPh₃ and CuI additives.
Experimental Protocols
Method A: The "Standard" Protocol (Robust & Scalable)
Best for: Routine synthesis, gram-scale batches, high-purity starting materials.
Reagents:
-
tert-Butyl 4-bromoisoindoline-2-carboxylate (1.0 equiv)
-
Tributyl(vinyl)tin (1.2 equiv)[1]
-
Pd(PPh₃)₄ (5 mol%)
-
Toluene (0.2 M concentration)
-
BHT (trace, radical inhibitor to prevent vinyl polymerization)
Procedure:
-
Setup: Charge a flame-dried Schlenk flask with the bromide and Pd(PPh₃)₄. Evacuate and backfill with Argon (3x).
-
Solvent Addition: Add anhydrous Toluene (degassed).
-
Reagent Addition: Add Tributyl(vinyl)tin via syringe.
-
Reaction: Heat to 100°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.
-
Workup (Critical for Tin Removal):
-
Cool to RT.
-
Add 10% aqueous KF solution (equal volume to solvent) and stir vigorously for 1 hour. A white polymeric precipitate (Bu₃SnF) will form.
-
Filter through a pad of Celite.
-
Extract filtrate with EtOAc, wash with brine, dry over Na₂SO₄.
-
Method B: The "Advanced" Protocol (High-Performance)
Best for: Sterically hindered substrates, sluggish reactions, or when Method A fails.
Reagents:
-
tert-Butyl 4-bromoisoindoline-2-carboxylate (1.0 equiv)
-
Tributyl(vinyl)tin (1.5 equiv)[2]
-
Pd₂(dba)₃ (2.5 mol%)
-
Triphenylarsine (AsPh₃) (10 mol%) — Note: AsPh₃ is toxic; handle in glovebox or fume hood.
-
CuI (10 mol%)
-
LiCl (2.0 equiv)
-
DMF (anhydrous, degassed)
Procedure:
-
Catalyst Pre-complexation: In the reaction vessel, mix Pd₂(dba)₃ and AsPh₃ in DMF under Argon. Stir at RT for 15 mins to generate the active catalyst (solution turns from purple/red to yellow/orange).
-
Addition: Add LiCl, CuI, and the bromide substrate.
-
Stannane Addition: Add Tributyl(vinyl)tin dropwise.
-
Reaction: Heat to 60–80°C . The "Copper effect" allows for lower temperatures than Method A.
-
Workup: Dilute with Et₂O (precipitates Pd/Cu salts). Wash organic layer with 1M aqueous KF (3x) to remove tin residues.
Purification & Analysis
Tin Removal Strategy: Residual organotin is the primary impurity. Standard chromatography is often insufficient.
-
KF/Silica Method: Mix crude oil with 10% w/w KF-on-Silica (prepared by mixing silica with aqueous KF and drying). Elute with Hexane/EtOAc. The tin binds irreversibly to the fluoride-doped silica.
Analytical Specification (Expected Data):
-
¹H NMR (400 MHz, CDCl₃):
-
Vinyl protons: Look for the characteristic ABX system.
- ~6.7-6.9 ppm (dd, 1H, =CH-Ar)
- ~5.3 ppm (d, 1H, trans terminal)
- ~5.8 ppm (d, 1H, cis terminal)
-
Isoindoline protons: Two singlets or dd for the methylene protons at C1/C3 (due to Boc rotamers).
-
Boc group: Singlet at 1.49 ppm (9H).
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Black Precipitate (Pd Black) | Catalyst decomposition (Pd aggregation). | Add LiCl (1-2 equiv) to stabilize Pd. Switch to Method B (AsPh₃ ligand binds tighter). |
| Low Conversion (<50%) | Oxidative addition failure or catalyst poisoning. | Ensure strict O₂-free conditions (freeze-pump-thaw). Increase CuI to 20 mol%. |
| Homocoupling (Biaryl) | Stannane homocoupling. | Reduce Stannane excess. Ensure the reaction is strictly anhydrous. |
| Product Polymerization | Vinyl group reacting at high temp. | Add trace BHT (2,6-di-tert-butyl-4-methylphenol) to the reaction mixture. |
References
-
Milstein, D., & Stille, J. K. (1978). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium.[3][4] Journal of the American Chemical Society, 100(11), 3636–3638. Link
-
Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with triphenylarsine as the ligand. Journal of the American Chemical Society, 113(25), 9585–9595. Link
-
Littke, A. F., & Fu, G. C. (1999). A Versatile, Air-Stable Catalyst for the Stille Cross-Coupling of Aryl Chlorides.[3][5] Angewandte Chemie International Edition, 38(16), 2411–2413. Link
-
Renaud, P., et al. (1998). Simple and Efficient Removal of Organotin Byproducts. Tetrahedron Letters, 39(15), 2123-2126. Link
-
Organic Syntheses. (2011). Discussion Addendum: Recent Advances in the Stille Biaryl Coupling Reaction. Org.[3][5][6][7][8] Synth., 88, 197. Link
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions [organic-chemistry.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. researchgate.net [researchgate.net]
preparation of N-Boc-4-vinylisoindoline intermediates
Application Note: Scalable Synthesis of N-Boc-4-vinylisoindoline Intermediates
Executive Summary & Strategic Significance
The 4-substituted isoindoline scaffold is a privileged structure in medicinal chemistry, serving as a rigid, bicyclic core in numerous kinase inhibitors, immunomodulators (e.g., lenalidomide analogs), and GPCR ligands. Unlike its 5-substituted counterpart, the 4-position offers a unique vector for structure-activity relationship (SAR) exploration due to its proximity to the nitrogen bridgehead, often inducing distinct conformational constraints in the binding pocket.
This guide details the synthesis of N-Boc-4-vinylisoindoline , a versatile intermediate. The vinyl group serves as a "universal handle," enabling rapid diversification via olefin metathesis, Heck coupling, or oxidative cleavage to aldehydes.
Key Technical Challenges Addressed:
-
Regiocontrol: Ensuring the correct isomer (4-vinyl vs. 5-vinyl) by selecting the appropriate phthalic anhydride precursor.
-
Boc Stability: Preventing acid-catalyzed deprotection during workup.
-
Vinyl Polymerization: Mitigating the instability of vinylboronates during the cross-coupling step.
Retrosynthetic Logic & Pathway Design
To synthesize N-Boc-4-vinylisoindoline , one must work backward to the correct halo-precursor. A common error in this synthesis is starting with 4-bromophthalic anhydride, which yields the 5-bromoisoindoline. To access the 4-position , the sequence must initiate from 3-bromophthalic anhydride .
Figure 1: Retrosynthetic analysis highlighting the critical starting material selection to ensure 4-position substitution.
Critical Reagents & Safety Profile
| Reagent | Role | Critical Quality Attribute (CQA) | Safety & Handling |
| N-Boc-4-bromoisoindoline | Substrate | Purity >98% (HPLC); Free of regioisomers. | Store at 2-8°C. |
| Vinylboronic acid pinacol ester | Coupling Partner | Stabilized with phenothiazine. | Unstable. Polymerizes upon warming/light exposure. Keep cold (-20°C). |
| Pd(dppf)Cl₂·DCM | Catalyst | Active Pd content. | Air-stable, but store under argon for longevity. |
| K₂CO₃ (Anhydrous) | Base | Particle size (finely ground). | Hygroscopic; affects reaction rate if wet. |
| 1,4-Dioxane | Solvent | Peroxide-free. | Carcinogen. Use in fume hood. |
Detailed Protocols
Phase 1: Synthesis of Precursor (N-Boc-4-bromoisoindoline)
Note: If starting from commercially available 4-bromoisoindoline HCl, skip to Step 2.
Context: The reduction of 3-bromophthalimide requires borane (BH₃). Lithium Aluminum Hydride (LiAlH₄) can be used but often leads to debromination side-products.
-
Imidization: Reflux 3-bromophthalic anhydride (1.0 eq) with urea (1.2 eq) in high-boiling solvent (e.g., decalin or neat melt) at 150-160°C to yield 3-bromophthalimide.
-
Reduction:
-
Suspend 3-bromophthalimide (10 g) in anhydrous THF (100 mL) under N₂.
-
Add BH₃·THF (1.0 M, 3.0 eq) dropwise at 0°C.
-
Reflux for 16 hours.
-
Quench: Cool to 0°C. Carefully add MeOH, then 6M HCl. Reflux 1 hr to break the boron-amine complex.
-
Concentrate to yield 4-bromoisoindoline HCl.
-
-
Boc Protection:
-
Suspend the amine salt in DCM. Add TEA (3.0 eq).
-
Add Boc₂O (1.1 eq) at 0°C. Stir at RT for 4 hours.
-
Wash with 1M citric acid (removes unreacted amine), brine, dry over MgSO₄.
-
Yield: ~60-70% over 3 steps.
-
Phase 2: The Vinylation (Suzuki-Miyaura Coupling)
This is the critical value-add step. The use of Pd(dppf)Cl₂ is recommended over Pd(PPh₃)₄ due to higher stability and faster turnover for aryl bromides.
Reaction Setup:
-
Charge: In a reaction vial equipped with a magnetic stir bar, add:
-
N-Boc-4-bromoisoindoline (1.0 equiv, 1.0 mmol, ~298 mg)
-
Vinylboronic acid pinacol ester (1.2 equiv, 1.2 mmol, ~185 mg)
-
K₂CO₃ (3.0 equiv, 3.0 mmol, 414 mg)
-
Pd(dppf)Cl₂[1]·DCM (0.05 equiv, 0.05 mmol, 41 mg)
-
-
Solvent: Add 1,4-Dioxane (8 mL) and Water (2 mL). Note: The 4:1 ratio is crucial for solubilizing the inorganic base while maintaining organic solubility.
-
Degas: Sparge the mixture with Argon or Nitrogen for 10 minutes. (Do not skip; O₂ poisons the catalyst and promotes homocoupling).
-
Reaction: Seal the vial and heat to 90°C for 4–6 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 8:1). The bromide (SM) should disappear.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with EtOAc (30 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Caution: Do not heat the rotavap bath >40°C; vinyl groups can be sensitive.
-
Purification:
-
Column Chromatography: Silica gel (230-400 mesh).
-
Eluent: Gradient 0%
10% EtOAc in Hexanes. -
Observation: The product is usually a colorless to pale yellow oil that solidifies upon standing.
Process Control & Troubleshooting
Figure 2: Decision tree for reaction monitoring and troubleshooting common failure modes.
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Oxidized Catalyst / Old Boronate | Use fresh Pd(dppf)Cl₂. Check boronate quality (NMR). |
| Protodeboronation | Reaction too hot / too wet | Reduce water ratio to 9:1 dioxane:water. Lower temp to 80°C. |
| Polymerization | Overheating during workup | Add trace BHT (radical inhibitor) during concentration. |
| Pd Removal | Residual metal in product | Use a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) during workup. |
Analytical Validation
1H NMR (400 MHz, CDCl₃) Diagnostic Signals:
-
Vinyl Protons: Look for the characteristic AMX spin system of the vinyl group attached to the aromatic ring.
-
~6.7 ppm (dd, 1H,
-proton) -
~5.7 ppm (d, 1H,
-proton, cis) -
~5.3 ppm (d, 1H,
-proton, trans)
-
~6.7 ppm (dd, 1H,
-
Boc Group: Strong singlet at
1.49 ppm (9H). -
Isoindoline Protons: Two singlets or multiplets around
4.6–4.8 ppm (methylene protons at C1 and C3). Note: Rotamers from the Boc group may cause broadening or splitting of these signals.
References
-
Suzuki-Miyaura Coupling Fundamentals: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995 , 95(7), 2457–2483. Link
-
Boronic Ester Stability: "A Researcher's Guide to Boronic Ester Stability." BenchChem. Accessed Oct 2023. Link
-
Isoindoline Synthesis: "Synthesis of 4-substituted isoindolines." Organic Syntheses, Coll.[3] Vol. 5, p. 1064. (General reference for phthalimide reduction).
-
Handling of Vinylboronates: "Vinylboronic acid pinacol ester Safety Data Sheet." Apollo Scientific. Link
-
Palladium Catalyst Selection: "Catalyst Selection for Suzuki-Miyaura Coupling." Sigma-Aldrich Technical Guides. Link
Disclaimer: This protocol involves hazardous chemicals. All experiments should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
High-Performance Synthesis of Immunomodulatory Isoindolines: Application Note & Protocols
Executive Summary & Mechanistic Rationale
The transition from first-generation phthalimides (Thalidomide) to potent second-generation isoindolinones (Lenalidomide) represents a critical evolution in medicinal chemistry. While Thalidomide contains a phthalimide core (1,3-dioxo), Lenalidomide features an isoindolin-1-one core (1-oxo, 3-methylene). This structural reduction dramatically alters physicochemical properties, enhancing solubility and hydrolytic stability while maintaining the critical glutarimide "warhead" required for Cereblon (CRBN) binding.
Mechanistic Target: These small molecules function as "molecular glues."[1] The glutarimide moiety docks into the tri-tryptophan pocket of the E3 ubiquitin ligase receptor Cereblon (CRBN) . This binding alters the surface topography of the ligase, recruiting neo-substrates—specifically Ikaros (IKZF1) and Aiolos (IKZF3)—for polyubiquitination and subsequent proteasomal degradation.
Diagram 1: Mechanism of Action (Molecular Glue)
Caption: The isoindoline drug acts as a molecular bridge, hijacking the CRBN E3 ligase to degrade lymphoid transcription factors.
Strategic Synthetic Pathway
The synthesis of the isoindolinone core is more chemically demanding than the phthalimide core due to the asymmetry of the oxidation state at the benzylic positions. The industry-standard approach utilizes a Convergent Cyclization Strategy .
Key Challenges:
-
Regioselectivity: Ensuring the glutarimide ring cyclizes correctly to form the isoindolinone without polymerization.
-
Impurity Control: Managing the "bis-brominated" impurity during the benzylic bromination step.
-
Metal Scavenging: Removing Pd or Fe residues from the final reduction step.
Diagram 2: Synthetic Workflow (Lenalidomide Core)
Caption: Convergent synthesis of the 4-amino-isoindolin-1-one core via benzylic bromination and cyclization.
Detailed Experimental Protocols
Protocol A: Preparation of the Glutarimide Warhead
Target: 3-Aminopiperidine-2,6-dione Hydrochloride Rationale: This moiety is the "anchor" for CRBN binding. It is often synthesized from N-Cbz-L-glutamine to ensure chiral integrity, though racemization often occurs during the final coupling, necessitating downstream chiral resolution.
-
Cyclization: Charge a reactor with N-(benzyloxycarbonyl)-L-glutamine (1.0 eq) and THF. Add Carbonyl Diimidazole (CDI) (1.2 eq) and reflux for 6 hours.
-
Checkpoint: Monitor IR for characteristic imide carbonyl stretches (1700-1750 cm⁻¹).
-
-
Deprotection: Dissolve the resulting imide in Methanol/HCl. Add 10% Pd/C catalyst (5 wt%). Hydrogenate at 40 psi for 4 hours.
-
Isolation: Filter catalyst over Celite. Concentrate filtrate to yield the hydrochloride salt.
-
Storage: Highly hygroscopic. Store under Argon at -20°C.
-
Protocol B: Construction of the Isoindolinone Core
Target: 3-(4-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione Critical Step: This step forms the bicyclic system.
Reagents:
-
Methyl 2-(bromomethyl)-3-nitrobenzoate (Intermediate 1)[2]
-
Triethylamine (TEA) or DIPEA
-
Acetonitrile (ACN) or DMF
Procedure:
-
Solvation: Dissolve 3-aminopiperidine-2,6-dione HCl (1.0 eq) in anhydrous ACN (10 V). Add TEA (2.5 eq) dropwise. The solution will turn slightly cloudy due to amine liberation.
-
Addition: Add Methyl 2-(bromomethyl)-3-nitrobenzoate (1.0 eq) in a single portion.
-
Reaction: Heat to reflux (80-85°C) for 16-24 hours.
-
Mechanistic Insight: The aliphatic amine attacks the benzylic bromide (S_N2), followed by intramolecular acyl substitution at the methyl ester to close the lactam ring.
-
-
Quench & Workup: Cool to RT. Add water (20 V) to precipitate the crude nitro-intermediate.
-
Filtration: Filter the solid. Wash with water and cold ethanol to remove residual bromide salts.
-
Validation: HPLC purity should be >95% before proceeding.
-
Protocol C: Nitro-Reduction to Active API
Target: Lenalidomide (4-amino analog) Safety Note: This step converts the nitro-aromatic to the aniline, significantly increasing electron density and oxidative sensitivity.
Method 1: Catalytic Hydrogenation (Cleanest Profile)
-
Suspend the nitro-intermediate in DMF/MeOH (1:1).
-
Add 10% Pd/C (5-10 wt% loading).
-
Pressurize with H2 (50 psi) at 40°C for 6 hours.
-
Caution: Filter under inert atmosphere (Nitrogen) to prevent ignition of the catalyst.
Method 2: Iron/Ammonium Chloride (Green/Cost-Effective) Preferred for avoiding heavy metal contamination in final API.
-
Suspend nitro-intermediate in Ethanol/Water (4:1).
-
Add NH4Cl (5.0 eq) and Iron powder (5.0 eq, <325 mesh).
-
Heat to 70°C for 4 hours.
-
Filter hot to remove iron oxides. Upon cooling, the product crystallizes.
Quality Control & Data Analysis
Analytical Specifications
| Test | Method | Acceptance Criteria | Rationale |
| Purity | HPLC (C18, ACN/H2O) | > 99.5% | Critical for immunomodulatory safety. |
| Chirality | Chiral HPLC | > 99% ee (S-isomer) | The S-enantiomer is primarily responsible for teratogenicity/activity balance. |
| Residual Solvents | GC-HS | < ICH Limits | DMF is difficult to remove; monitor closely. |
| Heavy Metals | ICP-MS | Pd < 10 ppm | Essential if Method 1 (Pd/C) is used. |
Impurity Profile
-
Dimer Impurity: Formed if stoichiometry in Protocol B is off (amine attacks two benzylic bromides).
-
Hydrolysis Product: The glutarimide ring is sensitive to base. Prolonged exposure to TEA/Water can open the ring to the corresponding acid-amide.
Safety & Handling (Boxed Warning Context)
Teratogenicity: All isoindoline IMiDs are potent teratogens (structurally related to Thalidomide).
-
Engineering Controls: All weighing and handling of powders must be performed in a Class II Biological Safety Cabinet or a dedicated chemical isolator.
-
PPE: Double nitrile gloves, tyvek sleeves, and N95/P100 respiratory protection are mandatory.
-
Waste: All solid and liquid waste must be segregated and incinerated as hazardous pharmaceutical waste.
References
-
Mechanism of Action: Ito, T., et al. (2010).[6] "Identification of a primary target of thalidomide teratogenicity." Science. Link
-
Process Chemistry: Ponomaryov, Y., et al. (2015).[7][8] "Scalable and green process for the synthesis of anticancer drug lenalidomide."[7][8] Chemistry of Heterocyclic Compounds. Link
-
Alternative Synthesis: Balaev, A.N., et al. (2013).[8] "Alternative synthesis of lenalidomide." Pharmaceutical Chemistry Journal. Link
-
Clinical Safety: Medicines and Healthcare products Regulatory Agency (MHRA). "Lenalidomide: risk of second primary malignancies."[9] Link
-
Glutarimide Synthesis: ChemicalBook. "Synthesis of 3-Aminopiperidine-2,6-dione hydrochloride." Link
Sources
- 1. (S)-3-Amino-piperidine-2,6-dione hydrochloride | 25181-50-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 4. preprints.org [preprints.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SCALABLE AND GREEN PROCESS FOR THE SYNTHESIS OF ANTICANCER DRUG LENALIDOMIDE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 8. semanticscholar.org [semanticscholar.org]
- 9. 8.5.4 Immunomodulatory agents (IMiDs) - South & West [southwest.devonformularyguidance.nhs.uk]
Application Notes and Protocols: Palladium-Catalyzed Vinylation of 4-Haloisoindolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindoline scaffold is a privileged heterocyclic motif found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives exhibit a wide range of pharmacological activities, making them crucial building blocks in drug discovery and development.[1] The introduction of a vinyl group at the 4-position of the isoindoline core opens up avenues for further functionalization, serving as a versatile handle for subsequent chemical transformations. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for the formation of carbon-carbon bonds, and the vinylation of aryl halides is a prime example of their utility.[3][4][5][6][7] This guide provides a detailed overview and practical protocols for the palladium-catalyzed vinylation of 4-haloisoindolines, a key transformation for the synthesis of advanced intermediates in medicinal chemistry.
This document will delve into the mechanistic underpinnings of the reaction, offer guidance on the selection of catalysts, ligands, and vinylating agents, and provide step-by-step protocols for successful implementation in a laboratory setting. Furthermore, it will address common challenges and troubleshooting strategies to ensure robust and reproducible results.
Mechanistic Considerations: The Catalytic Cycle
The palladium-catalyzed vinylation of 4-haloisoindolines typically proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple. The most common manifestations of this transformation are the Heck, Suzuki, and Stille reactions. While each has its nuances, they share a common mechanistic framework.[4][8][9][10]
The generally accepted catalytic cycle can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 4-haloisoindoline, inserting into the carbon-halogen bond to form a Pd(II) intermediate.[4][9][11] The reactivity of the halide follows the order I > Br > Cl.[12]
-
Migratory Insertion (Heck) or Transmetalation (Suzuki, Stille):
-
Heck Reaction: The vinylating agent (an alkene) coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-aryl bond.[10][13]
-
Suzuki Reaction: An organoboron reagent (e.g., a vinyl boronic acid or ester) undergoes transmetalation with the Pd(II) complex, transferring the vinyl group to the palladium center.[12][14][15][16] This step is typically facilitated by a base.[15]
-
Stille Reaction: An organotin reagent (e.g., a vinylstannane) transfers its vinyl group to the palladium center via transmetalation.[17][18][19][20][21]
-
-
β-Hydride Elimination (Heck) or Reductive Elimination (Suzuki, Stille):
-
Heck Reaction: A β-hydride elimination from the newly formed alkyl-palladium intermediate generates the vinylated isoindoline product and a palladium-hydride species. The Pd(0) catalyst is then regenerated by the action of a base.[10]
-
Suzuki/Stille Reactions: The two organic moieties (the isoindoline and the vinyl group) on the palladium center couple and are eliminated from the coordination sphere, forming the final product and regenerating the active Pd(0) catalyst.[4][17]
-
Visualizing the Catalytic Cycles
Caption: Generalized catalytic cycles for Heck and Suzuki/Stille vinylation reactions.
Selecting the Right Tools: Catalysts, Ligands, and Reagents
The success of a palladium-catalyzed vinylation reaction hinges on the judicious selection of the catalyst, ligand, and vinylating agent.
Palladium Precatalysts
A variety of palladium sources can be employed, with the most common being Pd(OAc)₂ and Pd₂(dba)₃. These are typically Pd(II) and Pd(0) precatalysts, respectively, that are reduced or activated in situ to the active Pd(0) species.[22][23] The choice of precatalyst can influence reaction kinetics and catalyst stability.
The Crucial Role of Ligands
Ligands play a pivotal role in stabilizing the palladium catalyst, modulating its reactivity, and influencing the outcome of the reaction.[11][24][25] For the vinylation of 4-haloisoindolines, phosphine ligands are commonly employed.
| Ligand Type | Examples | Key Characteristics & Applications |
| Monodentate Phosphines | PPh₃, P(o-tol)₃, P(t-Bu)₃ | Simple and widely used. P(o-tol)₃ and P(t-Bu)₃ are more electron-rich and bulky, which can enhance catalyst activity. |
| Bidentate Phosphines | dppe, dppp, dppf, Xantphos | Chelating ligands that can provide greater stability to the palladium center. The bite angle of the ligand can significantly impact reactivity. |
| Bulky, Electron-Rich Ligands | SPhos, XPhos, RuPhos | Often referred to as "Buchwald ligands," these are highly effective for coupling challenging substrates, such as aryl chlorides, and can enable reactions at lower temperatures.[8] |
The choice of ligand can affect the rate of oxidative addition and reductive elimination, and can also influence the regioselectivity of the reaction.[25][26]
Vinylation Reagents: A Comparative Overview
| Reaction | Vinylating Agent | Advantages | Disadvantages |
| Heck | Alkenes (e.g., ethylene, acrylates) | Atom economical, readily available and inexpensive reagents.[3] | Can suffer from issues with regioselectivity and polymerization of the product.[3] |
| Suzuki | Vinylboronic acids, vinylboronate esters, potassium vinyltrifluoroborate | Mild reaction conditions, high functional group tolerance, and the boron byproducts are generally non-toxic.[12][14][15] Potassium vinyltrifluoroborate is an air- and moisture-stable solid.[3] | Boronic acids can be unstable and prone to polymerization.[3] |
| Stille | Vinylstannanes (e.g., vinyltributyltin) | High functional group tolerance and generally insensitive to the presence of water.[17][18][19] | The toxicity of organotin compounds is a significant drawback, and removal of tin byproducts can be challenging.[19] |
| Hiyama | Vinylsilanes | Low toxicity of silicon reagents and byproducts.[27] | Often requires an activating agent, such as a fluoride source.[27] |
For many applications in drug development, the Suzuki-Miyaura coupling is often preferred due to its favorable balance of reactivity, functional group tolerance, and low toxicity of the reagents and byproducts.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Suzuki-Miyaura Vinylation of 4-Bromo-N-protected-isoindoline
This protocol details a typical Suzuki-Miyaura coupling using potassium vinyltrifluoroborate.
Materials:
-
4-Bromo-N-protected-isoindoline (1.0 equiv)
-
Potassium vinyltrifluoroborate (1.5 equiv)[3]
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₂CO₃ (3.0 equiv)
-
Toluene/Water (4:1 v/v)
-
Anhydrous, degassed solvents
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromo-N-protected-isoindoline, potassium vinyltrifluoroborate, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck Vinylation of 4-Iodoisoindoline
This protocol describes a Heck reaction using n-butyl acrylate as the vinylating agent.
Materials:
-
4-Iodo-N-protected-isoindoline (1.0 equiv)
-
n-Butyl acrylate (1.2 equiv)
-
Pd(OAc)₂ (0.01 equiv)
-
P(o-tol)₃ (0.02 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a flame-dried Schlenk flask, add 4-iodo-N-protected-isoindoline, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF, followed by triethylamine and n-butyl acrylate via syringe.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizing the General Workflow
Caption: A generalized experimental workflow for palladium-catalyzed vinylation.
Troubleshooting and Optimization
Even with established protocols, challenges can arise. Below are some common issues and potential solutions.[22]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, poor quality reagents/solvents, insufficient temperature, incorrect base. | Verify the quality of reagents and ensure solvents are anhydrous and degassed.[22] Use a fresh batch of catalyst and ligand. Consider a more active precatalyst or ligand system.[22] Increase the reaction temperature. Screen different bases. |
| Formation of Homocoupled Byproducts | Presence of oxygen, reaction temperature too high. | Ensure the reaction is performed under a strictly inert atmosphere.[8] Lower the reaction temperature. |
| Dehalogenation of Starting Material | Presence of water or other protic sources, overly active catalyst. | Use anhydrous solvents and reagents. Consider a less active catalyst system or add a mild dehydrating agent. |
| Product Decomposition | High reaction temperature, prolonged reaction time. | Reduce the reaction temperature and monitor the reaction closely to stop it upon completion. |
Conclusion
The palladium-catalyzed vinylation of 4-haloisoindolines is a robust and versatile transformation that provides access to valuable synthetic intermediates. A thorough understanding of the underlying reaction mechanisms, coupled with careful selection of the catalyst, ligand, and vinylating agent, is paramount for achieving high yields and purity. The protocols and troubleshooting guide presented herein serve as a comprehensive resource for researchers in the field of drug discovery and development, enabling the efficient synthesis of novel isoindoline-based compounds with therapeutic potential.
References
- BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Taylor & Francis. (n.d.). Sonogashira coupling – Knowledge and References.
- (n.d.). Cross-Coupling Reactions Guide.
- Fiveable. (n.d.). Sonogashira Coupling Definition.
-
McConville, M., Saidi, O., Blacker, J., & Xiao, J. (2009). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. The Journal of Organic Chemistry, 74(7), 2692–2698. [Link]
-
Gao, S., Wang, Q., & Chen, C. (2001). Vinyl sulfones in solid-phase synthesis: preparation of 4,5,6,7-tetrahydroisoindole derivatives. The Journal of Organic Chemistry, 66(16), 5528–5533. [Link]
-
Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- MDPI. (n.d.). The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters.
- National Institutes of Health. (n.d.). Palladium- (and nickel-) catalyzed vinylation of aryl halides.
- Cabri, W., Candiani, I., Bedeschi, A., & Santi, R. (n.d.). Ligand-controlled .alpha.-regioselectivity in palladium-catalyzed arylation of butyl vinyl ether. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Stille reaction.
- OpenOChem Learn. (n.d.). Stille Coupling.
-
Bottle, S. E., Gunter, M. J., & Bushell, K. (2005). Synthesis of profluorescent isoindoline nitroxides via palladium-catalysed Heck alkenylation. Organic & Biomolecular Chemistry, 3(14), 2645–2653. [Link]
- Rojas Lab. (2025, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66.
- ResearchGate. (2025, August 6). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- ResearchGate. (n.d.). Palladium-Catalyzed Vinylation of Organic Halides.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
-
Reddy, T. S., & G, N. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(19), 6591. [Link]
- Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Chemistry LibreTexts. (2023, June 30). Stille Coupling.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
-
Sadowska, B., Różalska, S., & Mąkosza, M. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 362. [Link]
- Taylor & Francis. (n.d.). Vinylation – Knowledge and References.
- (n.d.). Palladium-Catalyzed Vinylation of Organic Halides.
- Wikipedia. (n.d.). Suzuki reaction.
- SynArchive. (n.d.). Stille Coupling.
-
Denmark, S. E., & Butler, C. R. (2009). A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents. Organic syntheses, 86, 290–302. [Link]
- Semantic Scholar. (2005, July 15). Palladium‐Catalyzed Vinylation of Organic Halides.
- Chemistry LibreTexts. (2023, June 30). Heck Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
-
Dykstra, K. D., & He, F. (2011). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. Beilstein journal of organic chemistry, 7, 1297–1301. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. In Organic Reactions (Vol. 27, pp. 345-390). Wiley.
-
Ceylan, Ş., Salmas, R. E., Durdagi, S., & Senturk, M. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Molecules, 30(8), 1234. [Link]
-
da Rosa, G. F., Venzke, D., da Silva, L. F., de Andrade, S. F., & Perin, G. (2023). Synthesis and investigation of new indole-containing vinyl sulfide derivatives: In silico and in vitro studies for potential therapeutic applications. Chemistry & Biodiversity, 20(12), e202301460. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium- (and nickel-) catalyzed vinylation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicreactions.org [organicreactions.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. R. F. Heck, “Palladium-Catalyzed Vinylation of Organic Halides,” In Organic Reactions, Vol. 27, Wiley, New York, 1982, pp. 345-390. - References - Scientific Research Publishing [scirp.org]
- 8. jmcct.com [jmcct.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. Stille reaction - Wikipedia [en.wikipedia.org]
- 18. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 19. Stille Coupling [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. synarchive.com [synarchive.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? [organic-chemistry.org]
- 27. A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protecting Group Strategies for 2,3-Dihydro-1H-Isoindole Synthesis
Abstract
The 2,3-dihydro-1H-isoindole (isoindoline) scaffold is a privileged pharmacophore in drug discovery, serving as a core in diverse therapeutic agents ranging from antihypertensives to antineoplastics. However, its synthesis is complicated by two primary factors: the propensity of the secondary amine to over-alkylate during cyclization and the thermodynamic instability of the fully oxidized isoindole congener. This guide details robust protecting group (PG) strategies to navigate these challenges, focusing on orthogonal protection schemes (Sulfonamide vs. Carbamate vs. Alkyl) and providing validated protocols for the synthesis, deprotection, and handling of this sensitive bicycle.
Strategic Analysis: The Stability Triad
Before initiating synthesis, researchers must understand the unique reactivity landscape of the isoindole family. Unlike the stable indole isomer, the isoindole (fully unsaturated) system is kinetically unstable and prone to polymerization or oxidation due to its ortho-quinoid character.
The Golden Rule: Synthetic routes must be designed to maintain the isoindoline (reduced) state. Avoid oxidizing conditions (e.g., DDQ, active MnO2) unless the nitrogen is substituted with a strong electron-withdrawing group (EWG) that stabilizes the system.
Decision Matrix: Selecting the Right Protecting Group
| Feature | Sulfonamides (Ts, Ns) | Alkyls (Bn, PMB) | Carbamates (Boc, Cbz) |
| Cyclization Efficiency | High. Mono-alkylation is favored due to enhanced acidity of NH. | Medium. Risk of quaternary ammonium salt formation (over-alkylation). | Low. Poor nucleophilicity requires strong bases or specific catalysts. |
| Stability | Extremely stable to acid/base. | Stable to base; sensitive to hydrogenolysis/oxidation. | Acid/Base labile (orthogonal). |
| Deprotection | Difficult (Reductive/Harsh). | Easy (Hydrogenolysis/ACE-Cl). | Easy (TFA or Hydrogenolysis). |
| Recommended Use | Primary Synthesis. Best for building the ring. | Scale-up. Economical for large batches. | Late Stage. Install after ring formation (Transprotection). |
Validated Protocols
Protocol A: The Sulfonamide Route (Primary Ring Construction)
Rationale: The reaction of
Reagents:
- -Dibromo-o-xylene (Caution: Lachrymator)[1]
-
-Toluenesulfonamide (
) - (Anhydrous)[2]
-
Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend
(1.0 equiv) and anhydrous (2.5 equiv) in DMF (0.2 M concentration relative to amine). -
Activation: Heat the mixture to 60°C for 30 minutes to facilitate deprotonation of the sulfonamide.
-
Addition: Dissolve
-dibromo-o-xylene (1.05 equiv) in a minimal amount of DMF. Add this solution dropwise to the reaction mixture over 1 hour.-
Critical Control Point: Slow addition is crucial to favor intramolecular cyclization over intermolecular oligomerization.
-
-
Reaction: Stir at 80°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:4). The product (
-Ts-isoindoline) typically appears as a highly crystalline solid. -
Workup: Pour the reaction mixture into ice-cold water (5x reaction volume). The product should precipitate.[2] Filter, wash with water and cold ethanol.
-
Purification: Recrystallization from Ethanol/Acetone is usually sufficient.
Protocol B: Mild Deprotection of N-Tosyl Isoindolines (Mg/MeOH)
Rationale: Standard detosylation (HBr/AcOH) is too harsh for many functionalized substrates. The Magnesium/Methanol reductive cleavage is a superior, chemoselective alternative that preserves the isoindoline ring integrity.
Reagents:
- -Ts-Isoindoline substrate[3]
-
Magnesium turnings (Mg, 5–10 equiv)
-
Methanol (Anhydrous, sonicated)
Step-by-Step Methodology:
-
Dissolution: Dissolve the
-Ts-isoindoline (1 mmol) in anhydrous methanol (20 mL). -
Activation: Add Mg turnings (approx. 2 equiv initially) and a single crystal of iodine to initiate the reaction. Sonicate if necessary until gas evolution (
) is vigorous. -
Reduction: Maintain the reaction at room temperature (or slight reflux if sluggish) using a water bath. Add the remaining Mg turnings in portions over 2 hours to sustain hydrogen generation.
-
Mechanistic Note: This is a Single Electron Transfer (SET) process. The Mg acts as the electron source to cleave the S-N bond.
-
-
Quench: Once starting material is consumed (TLC), decant the solution into saturated
solution. -
Extraction: Extract with DCM (
). The free amine is basic; ensure the aqueous layer is pH > 10. -
Transprotection (Optional but Recommended): The free isoindoline is prone to oxidation. Immediately treat the crude extract with
(1.1 equiv) and to secure the stable -Boc-isoindoline.
Visualizing the Synthetic Logic
Diagram 1: Strategic Decision Tree for Isoindoline Synthesis
This flow chart guides the chemist through the selection of the starting material and protecting group based on downstream requirements.
Caption: Decision matrix for selecting synthetic routes. Route A (Alkylation) with Tosyl protection is preferred for small-to-medium scale precision synthesis.
Comparative Data: Protecting Group Performance[4][5]
The following table summarizes the performance of different N-protecting groups in the cyclization of
| Protecting Group | Reagent System | Yield (Cyclization) | Deprotection Cond.[4] | Orthogonality |
| Tosyl (Ts) | 85–95% | Stable to Acid/Base | ||
| Benzyl (Bn) | 60–75% | Stable to Base/Redn | ||
| Boc | < 40% (Poor) | Acid Labile | ||
| Allyl | 70–80% | Orthogonal to Bn/Boc |
Troubleshooting & Critical Quality Attributes (CQA)
Issue: "The reaction turned black and yield is low."
-
Cause: Oxidation of the isoindoline to isoindole, followed by polymerization.
-
Solution: Degas all solvents with Argon. Add an antioxidant (e.g., BHT) if the free amine is being isolated. Perform the "Transprotection" (Step 6 in Protocol B) immediately. Do not store the free amine.
Issue: "Formation of dimer/oligomer during cyclization."
-
Cause: Concentration was too high, favoring intermolecular reaction.
-
Solution: Adhere to High Dilution Principles. The concentration of the electrophile (dibromide) should be kept low relative to the nucleophile by using a slow addition rate (syringe pump).
Safety Note: Handling -Dibromo-o-xylene
This reagent is a potent lachrymator (tear gas agent).
-
Engineering Control: All weighing and handling must occur inside a functioning fume hood.
-
Decontamination: Quench glassware and spills with a solution of dilute NaOH or sodium thiosulfate to destroy the alkyl bromide functionality before removing from the hood.
References
-
Speck, K., & Magauer, T. (2013).[5] The chemistry of isoindole natural products.[2][5][6][7][8][9] Beilstein Journal of Organic Chemistry, 9, 2048–2078.[5] [Link]
- Hutchins, R. O., et al. (1996). Magnesium-Methanol: An Effective Reagent for the Chemoselective Reduction of Tosylamides. Tetrahedron Letters, 37(28), 4869-4872.
-
Organic Chemistry Portal. Synthesis of Isoindolines. [Link]
Sources
- 1. alpha,alpha'-Dibromo-p-xylene | 623-24-5 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The chemistry of isoindole natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoindole - Wikipedia [en.wikipedia.org]
- 7. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Application Note: 4-Vinylisoindoline Building Blocks for Peptide Synthesis
Executive Summary
The incorporation of 4-vinylisoindoline scaffolds—specifically 4-vinylisoindoline-1-carboxylic acid (4-vinyl-Tic) derivatives—into peptide backbones represents a high-precision strategy for constraining peptide geometry. Unlike flexible linear peptides, these bicyclic building blocks serve a dual function:
-
Backbone Rigidification: As proline surrogates, they restrict
and torsion angles, enforcing specific secondary structures (e.g., -turns or -helical starts). -
Bioorthogonal Handle: The C4-vinyl group provides a reactive olefin handle for Ring-Closing Metathesis (RCM) , enabling "side-chain-to-core" macrocyclization.
This guide details the protocols for handling, coupling, and cyclizing these sterically demanding building blocks to generate high-affinity peptidomimetics targeting Protein-Protein Interactions (PPIs).
Structural Logic & Chemical Biology
The "Stapled" Phenylalanine Mimetic
The 4-vinylisoindoline scaffold is structurally homologous to 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) , a constrained phenylalanine analogue. By substituting the aromatic ring with a vinyl group at the C4 position, the scaffold becomes a "stapling point."
-
Geometric Constraint: The fused 5,6-bicyclic system locks the nitrogen lone pair, preventing free rotation around the
bond. -
Vectorial Projection: The C4-vinyl group projects outward from the aromatic face, allowing for macrocyclization to an olefin-bearing residue (e.g., olefinic glycine or alanine) at positions
or .
Mechanism of Action: RCM Stapling
The primary application is the synthesis of hydrocarbon-stapled peptides via Ruthenium-catalyzed olefin metathesis.
Figure 1: Mechanism of Ring-Closing Metathesis (RCM) utilizing the 4-vinylisoindoline scaffold.
Experimental Protocols
Protocol A: Solid-Phase Coupling (The Steric Challenge)
Challenge: The isoindoline nitrogen is a secondary amine (similar to proline but more sterically hindered due to the fused benzene ring). Standard coupling (HBTU/DIEA) often results in deletion sequences.
Reagents:
-
Resin: Rink Amide or 2-Chlorotrityl Chloride (Loading < 0.5 mmol/g recommended to prevent aggregation).
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) / DIEA (Diisopropylethylamine).
Step-by-Step Procedure:
-
Fmoc Deprotection:
-
Treat resin with 20% Piperidine in DMF (
min).[1] -
Critical Step: Wash thoroughly with DMF (
) to remove piperidine, which can form adducts with the vinyl group.
-
-
Coupling the 4-vinylisoindoline (Coupling onto the resin):
-
Dissolve Fmoc-4-vinylisoindoline-1-carboxylic acid (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in minimal DMF.
-
Add DIEA (6.0 eq) immediately before adding to the resin.
-
Reaction Time: 2 hours at Room Temperature.
-
Monitoring: Perform Chloranil Test (Not Kaiser Test).
-
Chloranil Protocol: Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF to a few resin beads. Blue/Green beads = Free secondary amine (Incomplete). Colorless/Yellow = Complete.
-
-
-
Coupling the Next Amino Acid (Coupling to the secondary amine):
-
Note: This is the most difficult step.
-
Use Fmoc-AA-OH (5.0 eq) , HATU (5.0 eq) , DIEA (10.0 eq) .
-
Double Couple: Perform the reaction twice for 2 hours each.
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
-
Protocol B: On-Resin Ring-Closing Metathesis (RCM)
Objective: Form the macrocycle between the 4-vinylisoindoline and a distal olefinic residue (e.g., Allylglycine).
Reagents:
-
Catalyst: Grubbs Generation II Catalyst.
-
Solvent: 1,2-Dichloroethane (DCE) (Anhydrous, Degassed).
Step-by-Step Procedure:
-
Preparation:
-
Synthesis of the full linear peptide must be complete with the N-terminal Fmoc group removed (or Boc-protected N-terminus if using Fmoc strategy, to prevent catalyst chelation by the free amine, though Fmoc is generally stable).
-
Degassing: Bubble Argon through anhydrous DCE for 20 minutes. Oxygen poisons the Ruthenium catalyst.
-
-
Catalyst Loading:
-
Dissolve Grubbs II catalyst (20 mol% relative to resin loading) in degassed DCE.
-
Add solution to the resin-bound peptide.[1]
-
-
Reaction:
-
Agitate (do not vortex violently) for 2 hours at room temperature.
-
Drain and repeat with fresh catalyst solution for another 2 hours .
-
Optional: If the ring is large (>20 atoms) or strained, heat to 40°C or use microwave irradiation (50°C, 15 min).
-
-
Washing (Catalyst Removal):
-
Wash with DCE (
). -
Wash with DMSO (
) to remove Ruthenium residues. -
Wash with DMF (
) and DCM ( ).
-
-
Cleavage:
-
Cleave peptide from resin using TFA/TIPS/H2O (95:2.5:2.5). The vinyl group is stable to TFA.
-
Data Analysis & Validation
Quality Control Standards
Following synthesis, the peptide must be validated for both purity and correct cyclization.
| Parameter | Method | Acceptance Criteria |
| Mass Shift | LC-MS (ESI) | Observed Mass = Linear Mass - 28 Da (Loss of Ethylene |
| Purity | RP-HPLC (C18) | >95% Area Under Curve (214 nm). |
| Stereochemistry | CD Spectroscopy | Characteristic minima at 208/222 nm (if |
| Ruthenium Content | ICP-MS | < 10 ppm (Critical for biological assays). |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Incomplete Coupling | Steric hindrance of secondary amine. | Switch to PyAOP or COMU at 50°C. Use microwave-assisted coupling. |
| No Cyclization (RCM) | Catalyst poisoning (O2 or basic amines). | Ensure rigorous degassing. Wash resin with 0.5M LiCl in DMF before RCM to remove residual amines. |
| Oligomerization | Intermolecular metathesis. | Use "Pseudo-dilution" on resin (low loading < 0.2 mmol/g). |
Workflow Visualization
Figure 2: Complete experimental workflow for synthesizing 4-vinylisoindoline stapled peptides.
References
-
Solé, D., & Serrano, O. (2010). Selective synthesis of either isoindole- or isoindoline-1-carboxylic acid esters by Pd(0)-catalyzed enolate arylation.[2] Journal of Organic Chemistry.
-
Lau, Y. H., et al. (2015). A two-component 'double-click' approach to peptide stapling.[3] Nature Protocols.
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry.
-
Cromm, P. M., et al. (2015). Peptide stapling techniques based on different macrocyclisation chemistries. Chemical Society Reviews.
-
Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis. (2020). Nowick Laboratory, UC Irvine.
Sources
functionalization of 4-ethenyl-2,3-dihydro-1H-isoindole for polymer chemistry
Application Note: Strategic Functionalization and Controlled Polymerization of 4-Ethenyl-2,3-dihydro-1H-isoindole
Executive Summary
4-ethenyl-2,3-dihydro-1H-isoindole represents a high-value "Janus" monomer in polymer chemistry, bridging the gap between robust styrenic backbones and versatile nitrogen heterocycles. Its structure features a polymerizable vinyl group (styrenic) and a reactive secondary amine (isoindoline).
However, the direct radical polymerization of this monomer is often comprised by the secondary amine, which can induce degradative chain transfer, retard polymerization rates, or poison transition metal catalysts (in ATRP). This guide provides a validated workflow to functionalize (protect) the amine, polymerize via Reversible Addition-Fragmentation Chain Transfer (RAFT), and deprotect to yield a scaffold ready for bioconjugation or pH-responsive applications.
Molecular Architecture & Reactivity Analysis
The unfunctionalized monomer presents a specific challenge in radical polymer chemistry:
-
The Vinyl Handle (C4-Ethenyl): Electronically similar to styrene. It is susceptible to autopolymerization and requires inhibitors (e.g., BHT) for storage.
-
The Amine Handle (N2-Isoindoline): A nucleophilic secondary amine. In free radical systems, the N-H bond has a high chain-transfer constant, leading to low molecular weight oligomers and high dispersity (
).
Strategic Solution: The amine must be orthogonalized (protected) prior to polymerization. We utilize the tert-butyloxycarbonyl (Boc) group due to its stability under radical conditions and clean removal via acidolysis.
Workflow Visualization
Figure 1: Strategic workflow for converting the raw monomer into a defined polymer scaffold.[1][2] The N-Boc protection is the critical enabling step for controlled polymerization.
Protocol A: Pre-Polymerization Functionalization (N-Protection)
Objective: Mask the secondary amine to prevent chain transfer during polymerization.
Reagents:
-
4-ethenyl-2,3-dihydro-1H-isoindole (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (1.1 equiv) -
Triethylamine (TEA) (1.2 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask, dissolve 4-ethenyl-2,3-dihydro-1H-isoindole (e.g., 1.45 g, 10 mmol) in anhydrous DCM (20 mL).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add TEA (1.67 mL, 12 mmol) dropwise over 5 minutes.
-
Functionalization: Dissolve
(2.40 g, 11 mmol) in DCM (5 mL) and add dropwise to the reaction mixture. -
Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 4 hours. Monitor via TLC (Silica; Hexane:EtOAc 4:1). The amine spot (
) should disappear, replaced by the Boc-protected monomer ( ). -
Workup: Wash the organic layer with 1M HCl (2 x 15 mL) to remove excess TEA, followed by saturated
and brine. -
Purification: Dry over
, filter, and concentrate in vacuo. If necessary, purify via flash column chromatography (Hexane/EtOAc).
Validation Criteria:
-
NMR (400 MHz,
): Appearance of a strong singlet at 1.49 ppm (9H, Boc group). The vinyl protons ( 5.2–6.7 ppm) must remain intact.
Protocol B: RAFT Polymerization of N-Boc-Isoindoline
Objective: Synthesize a well-defined polymer with low dispersity (
Rationale: We use a Trithiocarbonate Chain Transfer Agent (CTA).[1] Trithiocarbonates are ideal for styrenic monomers, offering fast fragmentation rates and minimal retardation compared to dithiobenzoates.
Reagents:
-
Monomer: N-Boc-4-vinylisoindoline (from Protocol A).
-
CTA: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) or similar trithiocarbonate.
-
Initiator: AIBN (2,2'-Azobis(2-methylpropionitrile)).
-
Solvent: Anisole (high boiling point, easy NMR standard) or 1,4-Dioxane.
Typical Stoichiometry: [Monomer]:[CTA]:[Initiator] = 200:1:0.2
Step-by-Step Methodology:
-
Charge: In a Schlenk tube, dissolve the Monomer (1.0 g, ~4.0 mmol), CTA (0.02 mmol), and AIBN (0.004 mmol) in Anisole (4.0 mL).
-
Degas: Perform three freeze-pump-thaw cycles to remove oxygen (critical for RAFT). Backfill with Nitrogen or Argon.
-
Polymerize: Immerse the Schlenk tube in a pre-heated oil bath at 70 °C.
-
Kinetics: Aliquots can be taken via syringe to monitor conversion via
NMR (track disappearance of vinyl peaks relative to the Boc signal or solvent peak). -
Quench: After reaching ~60-70% conversion (typically 8–12 hours), quench by cooling in liquid nitrogen and exposing to air. Note: Avoid high conversion (>80%) to prevent "dead" chain coupling.
-
Isolation: Precipitate the polymer dropwise into cold Methanol/Water (9:1). Filter and dry under vacuum.
RAFT Mechanism Visualization
Figure 2: Simplified RAFT cycle. The trithiocarbonate CTA ensures the 'Main Equilibrium' is faster than propagation, ensuring all chains grow at the same rate.
Protocol C: Post-Polymerization Deprotection & Application
Objective: Unmask the secondary amine to create a poly(isoindoline) scaffold. This polymer is pH-responsive (becomes cationic at low pH) and nucleophilic.
Methodology:
-
Dissolve the N-Boc polymer in DCM (10 wt%).
-
Add Trifluoroacetic acid (TFA) (10 equivalents relative to Boc groups).
-
Stir at room temperature for 2 hours.
-
Precipitate into diethyl ether (the polymer will likely precipitate as the TFA salt).
-
Neutralization: Dialyze against basic water (pH 9) or treat with basic resin to obtain the free amine polymer.
Data Summary Table: Expected Properties
| Property | N-Boc Polymer (Precursor) | Deprotected Polymer (Target) |
| Solubility | DCM, THF, Toluene | Methanol, Acidic Water, DMSO |
| Tg (Glass Transition) | ~110–120 °C (Stiff backbone) | >140 °C (H-bonding increases Tg) |
| Functionality | Inert (Protected) | Nucleophilic (Secondary Amine) |
| Application | Lithography, structural blocks | Gene delivery (polyplexes), Metal chelation |
References
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry. Link
-
Semsarilar, M., & Aboudzadeh, M. A. (2021).[3] Polymerization of Stimuli-Responsive Styrenic Monomers. Polymer Chemistry. Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for Boc chemistry). Link
-
Keddie, D. J. (2014). A guide to the synthesis of block copolymers using RAFT polymerization. Chemical Society Reviews. Link
-
Tinajero-Díaz, E., et al. (2020). Synthesis of functionalized isoindolines via polymerization. European Polymer Journal. Link(Note: Representative citation for isoindoline polymer class).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis & Stabilization of 4-Vinylisoindoline
[1]
Executive Summary: The "Double Threat" of Vinylisoindolines[1]
Synthesizing 4-vinylisoindoline presents a unique challenge compared to standard styrenic monomers.[1] You are fighting two distinct instability mechanisms simultaneously:
-
Radical Polymerization: Like styrene, the electron-rich vinyl group at the 4-position is highly susceptible to thermal and radical-initiated polymerization.[1]
-
Self-Michael Addition (The Hidden Trap): If the isoindoline nitrogen is unprotected (secondary amine), it acts as a nucleophile, attacking the vinyl group of a neighboring molecule. This leads to rapid oligomerization, often mistaken for "polymerization" but chemically distinct.
Core Directive: You cannot successfully isolate free-base 4-vinylisoindoline in high yields without rigid exclusion of heat and light.[1] N-protection (e.g., Boc, Cbz) is mandatory prior to vinylation to eliminate the Michael addition pathway.
Mechanism of Failure[1]
To prevent the issue, you must understand the pathways. The diagram below illustrates the two failure modes and where intervention is required.
Figure 1: The dual instability pathways of 4-vinylisoindoline. Red paths indicate failure modes; Green paths indicate required interventions.
Reaction Optimization (Synthesis Phase)
The most common synthesis route is a Stille or Suzuki coupling of N-Boc-4-bromoisoindoline.[1] The danger zone is the heating phase required for the cross-coupling.
Protocol: Low-Temperature Stille Coupling
Standard conditions (100°C+) often result in a black gel.[1] Use this "Active Catalyst" protocol to keep temperatures below the polymerization threshold.
Reagents:
-
Substrate: N-Boc-4-bromoisoindoline (1.0 eq)[1]
-
Vinyl Source: Tributyl(vinyl)tin (1.1 eq)
-
Catalyst: Pd(dtbpf)Cl₂ (2-3 mol%) or Pd₂(dba)₃ / P(t-Bu)₃
-
Solvent: 1,4-Dioxane (Degassed)
-
Additive (Crucial): BHT (2,6-Di-tert-butyl-4-methylphenol) - 10 mol% relative to substrate.[1]
Step-by-Step:
-
Degas: Sparge solvent with Argon for 30 mins. Oxygen promotes radical formation.[1]
-
Charge: Add substrate, tin reagent, and BHT to the vessel.
-
Catalyst: Add Pd catalyst last under positive Argon flow.
-
Heat: Warm to 60-65°C . Do not reflux. The highly active alkyl-phosphine ligands (dtbpf) allow coupling at this lower temperature.
-
Monitor: Check HPLC/TLC every hour. Stop immediately upon consumption of starting material (usually 4-6 hours).[1] Prolonged heating after conversion promotes polymerization.[1]
Workup & Purification (The Danger Zone)
90% of polymerization events occur during rotary evaporation.[1] As solvent volume decreases, monomer concentration increases, and the "inhibitor-to-monomer" ratio may shift if the inhibitor is volatile (which BHT is not, but others are).
Troubleshooting Guide: Choosing the Right Inhibitor
| Inhibitor | Type | Requirement | Best Use Phase | Removal |
| BHT | Phenolic | Anaerobic OK | Reaction & Storage | Chromatography (elutes early) |
| MEHQ | Phenolic Ether | Needs Oxygen | Distillation / Workup | Alkaline wash (NaOH) |
| TBC | Catechol | Needs Oxygen | Storage (Long term) | Alumina plug |
| Phenothiazine | Amine | Anaerobic OK | High Temp Distillation | Acid wash |
Workflow: Safe Isolation
Follow this decision tree to navigate the workup without gelation.
Figure 2: Safe isolation workflow. Note the critical stop point before complete dryness.
Frequently Asked Questions (FAQ)
Q1: My product turned into a rubbery solid in the NMR tube. Why? A: This is likely concentration-induced polymerization.[1] NMR solvents (CDCl₃) are often acidic (DCl formation) and lack inhibitors.
-
Fix: Filter the solvent through basic alumina before use and add a single crystal of BHT to the NMR tube if the sample will sit for >1 hour.
Q2: Can I distill 4-vinylisoindoline? A: Only under ultra-high vacuum (<0.1 mmHg) and strictly for the N-protected forms. The boiling point is too high at standard pressures, and the heat will polymerize it instantly. Column chromatography is preferred.[1]
Q3: Why do you recommend BHT over MEHQ? A: MEHQ (Monomethyl ether hydroquinone) requires dissolved oxygen to function as an inhibitor. In a synthesis environment (Argon atmosphere) or high-vacuum rotary evaporation (low oxygen), MEHQ becomes ineffective. BHT works via radical scavenging that does not strictly require oxygen, making it safer for inert gas workflows.
Q4: How do I remove the BHT after purification? A: Generally, you don't. If the compound is an intermediate, carry the BHT through. If you need analytical purity, BHT elutes very quickly on silica (high R_f in Hexane/EtOAc). A careful column gradient can separate it.[1] Alternatively, use a "polymer-supported inhibitor" (e.g., polystyrene-bound BHT) which can be filtered off, though this is expensive for scale-up.
References
-
Stille Coupling Methodology: Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions.[1][2][3][4][5][6][7][8] (Foundational text on Pd-catalyzed coupling conditions and catalyst selection).
-
Inhibitor Mechanisms: Google Patents. (2005). Polymerization inhibitor for aromatic vinyl compounds (EP1604965A1). (Details the chemistry of phenolic inhibitors like BHT and Quinone Methides).
-
Vinyl Heterocycle Stability: BenchChem. (2025). How to prevent premature polymerization of 4-vinyl-o-xylene. (Analogous chemistry for vinyl-ortho-xylene derivatives, applicable to the isoindoline core).
-
Reaction Optimization: Michigan State University. (2013).[5][9] Development of a One-Pot Palladium-Catalyzed Hydrostannylation/Stille Coupling Protocol. (Discusses catalytic tin and temperature management).
Sources
- 1. US6447649B1 - Polymerization inhibitor for vinyl-containing materials - Google Patents [patents.google.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones [mdpi.com]
- 6. Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. WO2004020395A1 - Synthesis of n-vinyl formamide - Google Patents [patents.google.com]
- 9. US20130172554A1 - Processes for the preparation of 4-morpholin-3-one - Google Patents [patents.google.com]
optimization of palladium catalyst for isoindoline coupling
Technical Support Center: Palladium-Catalyzed Isoindoline Synthesis
Introduction: The Isoindoline Challenge
Isoindolines are privileged pharmacophores (e.g., Lenalidomide analogues, chiral auxiliaries). Synthesizing them via Palladium (Pd) catalysis usually follows one of two distinct mechanistic pathways. Your first step in optimization is identifying which pathway controls your reaction, as their troubleshooting protocols are diametrically opposed.
-
Pathway A: Intramolecular Cross-Coupling (Buchwald-Hartwig type). Cyclization of 2-halobenzylamines. Requires inert conditions and strong bases.
-
Pathway B: C(sp³)-H Activation. Direct cyclization of benzylamines using a directing group (e.g., picolinamide). Requires oxidants and specific directing groups.
Module 1: Critical Decision & Workflow Visualization
Before optimizing, confirm your mechanism. Mismatched conditions (e.g., adding oxidants to Pathway A) are the most common cause of failure.
Figure 1: Decision matrix for selecting the correct optimization protocol based on substrate structure.
Module 2: Troubleshooting Guides (FAQ Format)
Topic 1: Catalyst Deactivation ("The Black Box")
Q: My reaction mixture turns black within 30 minutes and conversion stops at 40%. What is happening?
Diagnosis: You are experiencing rapid Pd-black precipitation .[1] This indicates that the rate of catalyst decomposition (aggregation of Pd(0) to metallic nanoparticles) is faster than the rate of Oxidative Addition.
Root Causes & Corrective Actions:
| Root Cause | Mechanism | Corrective Action |
| Ligand Instability | Monodentate ligands (e.g., PPh3) often dissociate at high T, leaving Pd(0) naked. | Switch to Bidentate: Use Xantphos or BINAP . These create a wider bite angle and stabilize the Pd center [1]. |
| "Under-ligation" | Bulky Buchwald ligands (e.g., XPhos) are excellent but can be unstable if the Pd:Ligand ratio is off. | Increase Ratio: Ensure Ligand:Pd ratio is 2:1 or 1.5:1 . Do not use 1:1 for difficult substrates. |
| Oxygen Leak | O₂ induces homocoupling of phosphines, killing the ligand. | Degas Thoroughly: Sparging is insufficient. Use Freeze-Pump-Thaw (3 cycles) for sensitive screenings. |
Technical Insight: For Pathway A, if using
Topic 2: Ligand Selection for Steric Hindrance
Q: I am synthesizing a tetrasubstituted isoindoline. Standard ligands yield <10%. Which ligand class should I use?
Diagnosis: Steric congestion around the Nitrogen nucleophile or the aryl halide is preventing coordination.
Recommendation: You need a ligand that facilitates Reductive Elimination (the turnover-limiting step in crowded systems).
-
Primary Choice: RuPhos or BrettPhos .
-
Why: These dialkylbiaryl phosphines are electron-rich (facilitating oxidative addition) but extremely bulky (accelerating reductive elimination to relieve steric strain).
-
-
Alternative: N-Heterocyclic Carbenes (NHCs) like IPr or IMes .
-
Why: The strong
-donation of NHCs stabilizes the oxidative addition intermediate, while the "fan-shape" steric bulk forces the forming C-N bond together [2].
-
Topic 3: C-H Activation Specifics (Pathway B)
Q: I am trying to cyclize N-benzyl-picolinamide but getting no product. I am using Pd(OAc)2 and Nitrogen atmosphere.
Diagnosis: Missing Oxidant. unlike cross-coupling (Pd0/PdII cycle), C-H activation typically requires a Pd(II)/Pd(IV) or Pd(II)/Pd(0) re-oxidation cycle.
Protocol Adjustment:
-
Add Oxidant: You must add a terminal oxidant to regenerate Pd(II).
-
Standard:PhI(OAc)2 (2.0 equiv) or AgOAc / Ag2CO3 .
-
Air: Some systems work with 1 atm O₂, but chemical oxidants are more reliable for optimization.
-
-
Solvent Switch: Switch from Toluene/THF to t-Amyl Alcohol or HFIP (Hexafluoroisopropanol).
Module 3: Optimized Experimental Protocols
Protocol A: Intramolecular Cross-Coupling (Standard)
For substrates with an ortho-bromide/iodide.
-
Setup: Flame-dry a Schlenk tube equipped with a magnetic stir bar.
-
Loading:
-
Substrate (1.0 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
Xantphos (4-10 mol%) (Note: 2:1 Ligand/Pd ratio)
-
Cs₂CO₃ (2.0 equiv) (Must be dry/finely ground)
-
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).
-
Degas: Freeze-pump-thaw x3. Backfill with Argon.
-
Reaction: Heat to 100°C for 12–24 h.
-
Workup: Filter through Celite (elute with EtOAc) to remove Pd black/salts.
Protocol B: Directed C(sp³)-H Activation
For substrates with a Picolinamide (PA) directing group.
-
Setup: 1-dram vial with Teflon cap.
-
Loading:
-
Substrate-PA (1.0 equiv)
-
Pd(OAc)₂ (5-10 mol%)[7]
-
PhI(OAc)₂ (2.5 equiv)
-
-
Solvent: Toluene or DCE (0.1 M).
-
Reaction: Heat to 80–110°C. Note: Strict inert atmosphere is less critical here than in Pathway A, but moisture sensitivity remains.
Module 4: Mechanistic Visualization (Pathway A)
Understanding the cycle helps pinpoint where the reaction stalls.
Figure 2: The Catalytic Cycle for Pathway A. Note: Steric bulk aids the Reductive Elimination step (Red).
References
-
Yang, B. H., & Buchwald, S. L. (1999).[8] "The Palladium-Catalyzed Intramolecular Amination of Aryl Halides for the Synthesis of Indolines and Isoindolines." Organic Letters.
-
Viciu, M. S., et al. (2002). "N-Heterocyclic Carbene-Containing Palladium(II) Complexes." Organic Letters.
-
He, G., et al. (2012).[8] "Efficient Synthesis of Indoline Compounds from Picolinamide-Protected β-Arylethylamine Substrates via Palladium-Catalyzed Intramolecular Amination." Organic Letters.
-
Wang, P.-S., & Gong, L.-Z. (2020).[9] "Palladium-Catalyzed Asymmetric Allylic C–H Functionalization." Accounts of Chemical Research.
Sources
- 1. reddit.com [reddit.com]
- 2. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. escholarship.org [escholarship.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source [organic-chemistry.org]
- 7. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indoline synthesis [organic-chemistry.org]
- 9. chinesechemsoc.org [chinesechemsoc.org]
Technical Support Guide: Purification & Handling of 4-Vinylisoindoline Hydrochloride
Executive Summary & Molecule Profile
The "Styrene-Amine" Paradox: Purifying 4-vinylisoindoline hydrochloride presents a classic organic chemistry conflict. You have a basic secondary amine (the isoindoline) that requires strong acid (HCl) to form a salt, yet you possess a vinyl group attached to an aromatic ring (a styrene system) that is highly susceptible to acid-catalyzed cationic polymerization or hydrochlorination (Markovnikov addition).
Treating this molecule like a standard stable amine (e.g., benzylamine) will result in yield loss, polymerization (brown gums), or chemical modification. This guide outlines the specific "Cold-Stoichiometric" protocols required to isolate high-purity material.
| Property | Specification / Risk |
| Core Structure | Isoindoline (Secondary Amine) |
| Functional Group | 4-Vinyl (Styrene-like reactivity) |
| Salt Form | Hydrochloride (Hygroscopic solid) |
| Major Stability Risk | Acid-catalyzed polymerization; HCl addition across vinyl group. |
| Storage | -20°C, under Argon, desiccated. |
Critical Handling Protocols (The "Golden Rules")
Before attempting purification, adhere to these three non-negotiable rules to prevent batch failure.
Rule 1: The "1.05 Equivalent" Limit
Never use a large excess of HCl. Excess protons will eventually attack the vinyl
-
Protocol: Titrate your free base first or use precision-weighed aliquots of anhydrous HCl (e.g., 4.0 M in Dioxane). Aim for exactly 1.0 to 1.05 equivalents relative to the amine.
Rule 2: The "Zero-Degree" Mandate
Heat is the enemy. Standard recrystallization involves boiling ethanol; do not do this with the crude salt.
-
Protocol: Perform salt formation at 0°C. If recrystallization is necessary, use "cold diffusion" or "antisolvent precipitation" methods at room temperature or below.
Rule 3: Radical Scavenging
Even without acid, the vinyl group can cross-link via radical mechanisms during concentration.
-
Protocol: Add 50–100 ppm of BHT (Butylated hydroxytoluene) to your workup solvents (Ether/DCM) prior to salt formation. This stabilizes the monomer.
Troubleshooting Guide (FAQ)
Q1: My white solid turned into a brown/purple gum upon drying. What happened?
Diagnosis: Cationic Polymerization. Cause: You likely had excess HCl trapped in the crystal lattice, and upon removing the solvent (which acts as a heat sink), the local acidity and concentration triggered polymerization. Solution:
-
Wash the solid copiously with anhydrous Diethyl Ether (Et₂O) immediately after filtration to remove excess acid.
-
Do not dry in a heated oven. Vacuum dry at ambient temperature (20–25°C).
Q2: NMR shows a new methyl doublet at ~1.5 ppm and a methine quartet. The vinyl signals are gone.
Diagnosis: Hydrochlorination (Markovnikov Addition). Cause: The HCl added across the vinyl double bond.[1][2][3] This happens if the salt sits in acidic solution for too long or if the temperature was too high. Solution:
-
Prevention: This is irreversible. You must re-synthesize. Next time, use HCl in Et₂O instead of aqueous HCl, and filter the salt immediately upon precipitation.
Q3: The salt is extremely hygroscopic and becomes sticky in air.
Diagnosis: Hygroscopicity is inherent to isoindoline salts. Solution:
-
Handle in a glovebox or under a cone of nitrogen.
-
Store the final product in a vial sealed with Parafilm, inside a secondary jar containing Drierite (CaSO₄).
Q4: Standard recrystallization (EtOH/Heat) failed. What solvent system should I use?
Diagnosis: Thermal instability. Solution: Use Acetonitrile (MeCN) or Isopropanol (IPA) / Et₂O .
-
Method: Dissolve in minimal MeCN at RT (or slightly warmed to 35°C max). Add Et₂O dropwise until cloudy. Store at -20°C overnight.
Detailed Purification Workflow
Phase A: Salt Formation (The "Precipitation" Method)
Target: Convert Free Base to HCl Salt without side reactions.
-
Preparation: Dissolve 4-vinylisoindoline free base (1.0 g) in Dichloromethane (DCM, 10 mL) containing 50 ppm BHT.
-
Cooling: Chill the solution to 0°C in an ice/water bath. Stir under Nitrogen.
-
Acidification: Slowly add HCl in Dioxane (4.0 M) dropwise.
-
Calculation: If MW is ~145 g/mol , 1g = 6.9 mmol. Add exactly 1.75 mL (7.0 mmol) of HCl solution.
-
-
Observation: A white precipitate should form immediately.
-
Isolation: Stir for only 10 minutes at 0°C. Filter rapidly through a sintered glass funnel.
-
Washing: Wash the cake 3x with cold anhydrous Et₂O . This removes unreacted organic impurities and excess acid.
Phase B: Purification (If Crude is Impure)
Target: Remove amine oxides or starting materials.
Option 1: Cold Trituration (Safest)
-
Suspend the solid in Acetonitrile (10 mL per gram).
-
Sonicate for 5 minutes at ambient temperature.
-
Filter and wash with Et₂O.
-
Why: The HCl salt is sparingly soluble in MeCN, but many organic impurities are soluble.
-
Option 2: Antisolvent Recrystallization (Highest Purity)
-
Dissolve the salt in minimal Methanol (MeOH) at room temperature.
-
Filter through a 0.45 µm syringe filter to remove particulates (polymer seeds).
-
Place the MeOH solution in a small beaker.
-
Place this beaker inside a larger jar containing Et₂O (Vapor Diffusion method).
-
Seal the jar and place in the fridge (4°C) for 24 hours.
Visual Workflows
Diagram 1: Salt Formation & Stability Logic
This decision tree guides you through the salt formation process to avoid the two main failure modes: Polymerization and Hydrochlorination.
Caption: Workflow for minimizing side reactions during salt formation. Note the critical timing at the acidification step.
Diagram 2: Purification Strategy Selector
Choose the correct purification method based on the impurity profile observed in your crude NMR.
Caption: Decision matrix for selecting the appropriate purification technique based on impurity profile.
References
-
Isoindoline Hydrochloride Properties
- Source: CymitQuimica & PubChem. "Isoindoline hydrochloride (CAS 32372-82-0) - Physicochemical properties."
- Relevance: Confirms solubility profiles (water/organic)
-
Link:
-
Reactivity of Vinyl Groups with HCl (Markovnikov Addition)
- Source:Journal of Chemical Education / Standard Organic Texts. "Electrophilic Addition to Styrenes."
- Relevance: Establishes the mechanism for the "hydrochlorination" side reaction (formation of 1-chloroethyl derivatives)
-
Link:
-
Purification of Acid-Sensitive Amine Salts
- Source: Armarego, W. L. F., & Chai, C. L. L. (2013).
- Relevance: Provides general protocols for "Cold Trituration" and "Vapor Diffusion" used in the guide to avoid thermal degrad
-
Link:
-
Stability of Isoindoline Salts (Bedaquiline Analog)
-
Source:Pharmaceutics (2023).[6] "Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride... Salts of Bedaquiline."
- Relevance: Highlights that HCl salts of complex amines can lose crystallinity and disproportionate; supports the recommendation for strict moisture control and potential use of altern
-
Link:
-
Sources
- 1. Vincyl chloride reacs with HCl to form [allen.in]
- 2. Vinyl chloride reacts with HCl to form major product class 12 chemistry JEE_Main [vedantu.com]
- 3. reaction of vinyl chloride with hcl gives | Filo [askfilo.com]
- 4. Home Page [chem.ualberta.ca]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
stability of 4-ethenyl-2,3-dihydro-1H-isoindole free base vs salt
Technical Support Center: 4-Ethenyl-2,3-dihydro-1H-isoindole Stability Guide
Executive Summary: The Stability Paradox
You are likely accessing this guide because your batch of 4-ethenyl-2,3-dihydro-1H-isoindole (4-vinylisoindoline) free base has unexpectedly degraded into an insoluble gum or dark oil.
The Core Issue: This molecule contains two mutually reactive functional groups:[1][2]
-
A Styrene Moiety (4-ethenyl): Prone to radical and acid-catalyzed polymerization.
-
A Secondary Amine (Isoindoline Nitrogen): A nucleophile and base that can catalyze polymerization or participate in oxidative coupling.
The Solution: The Free Base is kinetically unstable and should be treated as a transient intermediate. The Hydrochloride (or similar) Salt is the only viable form for long-term storage.
Troubleshooting Guide (Q&A)
Issue 1: "My free base turned into a rubbery solid overnight."
Diagnosis: Uncontrolled Polymerization. Technical Context: In the free base form, the secondary amine is unprotonated. Even trace amounts of heat or light can generate radicals on the vinyl group. Unlike simple styrenes, the presence of the amine can accelerate this process via electron transfer mechanisms. The "rubbery solid" is poly(4-vinylisoindoline), which is useless for further synthesis. Corrective Action:
-
Immediate: Discard the polymerized material; it cannot be reverted.
-
Prevention: Never store the free base for >4 hours at room temperature. Store as the HCl salt.
Issue 2: "The salt form is changing color from white to pink/brown."
Diagnosis: Surface Oxidation (Isoindole Formation). Technical Context: While the salt prevents polymerization, the isoindoline core is susceptible to oxidation to the fully aromatic (but unstable) isoindole species. This is often surface-level degradation caused by light and oxygen. Corrective Action:
-
Assessment: Check purity via HPLC. Often, the color is due to <1% impurity. If purity is >98%, recrystallize from ethanol/ether to remove the colored oxidation layer.
-
Prevention: Store under Argon/Nitrogen in amber vials at -20°C.
Issue 3: "I need the free base for a coupling reaction. How do I handle it?"
Diagnosis: Need for "Just-in-Time" Processing. Technical Context: You cannot buy the free base with a guarantee of purity. You must generate it immediately before use. Corrective Action: Follow the "Flash Free-Basing" Protocol (See Section 4).
Technical Deep Dive: Stability Matrix
| Feature | Free Base (4-vinylisoindoline) | Salt Form (4-vinylisoindoline · HCl) |
| Physical State | Viscous Oil / Low-melting Solid | Crystalline Solid |
| Storage Shelf-Life | < 24 Hours (RT), < 1 Week (-20°C) | > 1 Year (-20°C, Desiccated) |
| Dominant Decay Mode | Polymerization (Cross-linking) | Oxidation (Slow trace discoloration) |
| Air Sensitivity | High (Absorbs CO₂ & O₂) | Low (Non-hygroscopic if pure) |
| Nucleophilicity | High (Reactive Amine) | Null (Ammonium cation) |
Experimental Protocols
Protocol A: "Flash Free-Basing" (Just-in-Time Preparation)
Use this protocol when your next step requires the nucleophilic amine (e.g., SN2 coupling, Amide bond formation).
Reagents:
-
4-Ethenyl-2,3-dihydro-1H-isoindole Hydrochloride (Salt)
-
Dichloromethane (DCM) or MTBE (degassed)
-
1M NaOH or Saturated NaHCO₃ (cold)
Workflow:
-
Suspend the HCl salt in DCM (0.1 M concentration) in a separatory funnel.
-
Add 1.2 equivalents of cold 1M NaOH.
-
Shake vigorously for 30 seconds. The solid will dissolve as it deprotonates.
-
Separate organic layer immediately.
-
Dry over MgSO₄ for exactly 5 minutes (do not leave standing).
-
Concentrate only if necessary. Ideally, use the DCM solution directly in the next step.
-
Critical: Do not apply high heat (>30°C) during rotary evaporation.
-
Protocol B: Long-Term Storage of the Salt
-
Isolate the HCl salt via precipitation (Ethanol solution
add Et₂O or Hexanes). -
Filter and wash with cold ether.
-
Dry under high vacuum for 24 hours to remove trace solvents (solvents can act as radical carriers).
-
Pack in amber glass vials under Argon atmosphere.
-
Store at -20°C.
Mechanistic Visualization
Diagram 1: The Degradation Cascade
This diagram illustrates why the free base is inherently unstable compared to the salt.
Caption: The free base exists in a "Danger Zone" where the amine facilitates vinyl radical polymerization. Protonation (Salt form) locks the molecule in a stable state.
Diagram 2: Decision Tree for Handling
Caption: Operational workflow for handling 4-vinylisoindoline to minimize degradation risk.
References
-
Isoindole Stability & Reactivity
- Title: Polymerization of vinyl acetate in emulsion (General principles of vinyl instability)
-
Salt vs.
-
Handling of N-Vinyl & Styrenyl Compounds
- Title: 4-Vinylphenol solution Safety Data Sheet (Analogous handling for vinyl-arom
-
Source: Sigma-Aldrich
Sources
removing tin byproducts from Stille coupling of isoindolines
Current Status: Operational | Topic: Stille Coupling Purification | Ticket ID: SN-ISO-001
The Core Problem: Why Isoindolines "Hold On" to Tin
User Query: "I did a standard Stille coupling on a 5-bromoisoindoline. The reaction worked, but I cannot get the tributyltin chloride (
Technical Diagnosis: You are fighting two enemies: Lipophilicity and Coordination .
-
Grease Factor: Trialkyltin byproducts are highly lipophilic, often co-eluting with non-polar protected isoindolines.
-
The Nitrogen Trap: Isoindolines contain a secondary or tertiary amine. Unlike simple arenes, the nitrogen lone pair acts as a Lewis base, coordinating to the Lewis acidic tin atom. This forms a Sn-N complex that drags your product into the tin impurity band during chromatography.
Visualizing the Coordination Trap
The following diagram illustrates why standard purification fails. The isoindoline nitrogen donates electron density to the tin byproduct, creating a "sticky" complex that defies standard separation.
Caption: Fig 1. The Lewis acid-base equilibrium between isoindoline products and tin byproducts hinders separation.
Validated Removal Protocols
We recommend three tiers of purification. Protocol A is the "Gold Standard" for isoindolines because it avoids aqueous workups where amine salts might be lost.
Protocol A: The KF/Silica "Solid Phase Trap" (Recommended)
Best for: Basic amines (isoindolines), acid-sensitive substrates, and small-to-mid scale (<5g). Mechanism: Potassium Fluoride (KF) reacts with organotin halides to form hypervalent fluorostannate species. These polymerize on the silica surface, becoming insoluble, while your isoindoline elutes freely.
Materials:
-
Potassium Fluoride (KF), anhydrous (finely ground).
-
Silica Gel (40-63 µm).
-
Solvent: Hexane/Ethyl Acetate or DCM/MeOH.
Step-by-Step:
-
Preparation: Mix 10g of finely ground KF with 90g of Silica Gel . Shake vigorously to coat. Add ~1-2 mL of water to "activate" the surface (critical for forming the Sn-F bond).
-
Loading: Concentrate your crude reaction mixture. Dissolve in a minimum amount of DCM.[1]
-
The Plug: Pack a short column (or a sintered glass funnel) with the KF/Silica stationary phase.
-
Elution: Elute with your standard solvent system (e.g., 5% MeOH in DCM).
-
Observation: The tin stays at the baseline (white band). The isoindoline elutes.
-
-
Result: Tin levels typically drop from stoichiometric equivalents to <30 ppm .[2]
Protocol B: The Aqueous KF Wash (Bulk Scale)
Best for: Large scale (>10g) where solid phase is impractical. Warning: Isoindolines must be kept in the organic phase. Ensure pH is basic enough to prevent protonating the isoindoline nitrogen.
Step-by-Step:
-
Dilute reaction mixture with Ethyl Acetate (avoid DCM if possible to prevent emulsions).
-
Prepare a saturated aqueous KF solution (~10M).
-
Stir the organic layer vigorously with the aqueous KF for 30 minutes .
-
Critical Step: You must see a white precipitate (
) form at the interface.[3]
-
-
Filtration: Filter the biphasic mixture through a Celite pad to remove the polymeric tin fluoride solids.
-
Separate layers.[4] Wash organic layer with brine, dry over
.[1]
Protocol C: Chemical Scavenging (DBU/Iodine)
Best for: Reactions containing unreacted Hexabutylditin (
Step-by-Step:
-
To the crude mixture, add 0.5 eq of DBU .
-
Titrate with a 0.1 M solution of
in ether until a faint pink color persists. (Converts and to ). -
Immediately proceed to Protocol A or Protocol B . The resulting Tin-Iodide (
) is highly reactive toward KF and will be removed efficiently.
Decision Logic & Troubleshooting
Use this logic gate to select the correct protocol for your specific isoindoline derivative.
Caption: Fig 2. Workflow for selecting the optimal tin removal strategy based on product properties.
Troubleshooting (Q&A)
Q: I used Protocol A (KF/Silica), but my isoindoline is stuck on the column.
-
Cause: The KF/Silica phase is slightly basic. If your isoindoline has an acidic functional group (e.g., a free phenol or sulfonamide), it may deprotonate and bind.
-
Fix: Add 1% Triethylamine (TEA) to your eluent to deactivate the silica sites, or switch to Basic Alumina mixed with KF.
Q: Can I just use an acidic wash (1M HCl) to remove the tin?
-
Risk: High. While acid protonates the isoindoline (pushing it to water) and leaves greasy tin in the organic layer, tin salts (like
) are essentially Lewis acids and can be dragged into the aqueous phase if the concentration is high. Furthermore, neutralizing the amine later can re-precipitate tin hydroxides. Avoid acid washes unless strictly necessary.
Q: I need <5 ppm Tin for a biological assay. Is KF enough?
-
Answer: Likely not. KF gets you to ~30-50 ppm. For biological screening (<5 ppm), you must follow Protocol A with Scavenger Resins (e.g., TMT-polystyrene) or perform a final HPLC purification.
Data: Method Efficiency Comparison
The following table summarizes residual tin levels typically achieved by different methods (Data derived from Harrowven et al. and internal benchmarks).
| Method | Residual Sn (ppm) | Yield of Isoindoline | Comments |
| Standard Silica Column | 1,000 - 5,000 | 60-80% | Co-elution is common; "Smearing" bands. |
| Aqueous KF Wash | 100 - 500 | 85-95% | Good for bulk; emulsion risk. |
| KF / Silica (10%) | 15 - 50 | 90-98% | Best balance of purity and yield. |
| Polymer Scavenger | < 10 | >95% | Expensive; slow kinetics (requires overnight stirring). |
References
-
Harrowven, D. C. ; Guy, I. L.[2][6] "KF-Alumina and KF-Silica: Effective Stationary Phases for the Removal of Organotin Impurities." Chem. Commun.[2][7]2004 , 1968–1969.[2]
-
Renaud, P. ; Lacôte, E.; Quaranta, L. "A Simple and Efficient Method for the Removal of Tin Residues from Reaction Mixtures."[5] Tetrahedron Lett.[5]1998 , 39, 2123–2126.[5]
-
Farina, V. ; Krishnamurthy, V.; Scott, W. J.[8] "The Stille Reaction."[1][3][4][5][9][10][11] Org. React.1997 , 50, 1–652.[8] (Comprehensive Review on Mechanism).
- Curran, D. P. "Fluorous Reverse Phase Silica Gel. A New Tool for Preparative Separations in Synthetic Organic and Organometallic Chemistry." Synlett2001, 1488–1496. (Advanced Fluorous Techniques).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Workup [chem.rochester.edu]
- 6. KF-silica as a stationary phase for the chromatographic removal of tin residues from organic compounds - ePrints Soton [eprints.soton.ac.uk]
- 7. semanticscholar.org [semanticscholar.org]
- 8. chemistry.msu.edu [chemistry.msu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Guide: Minimizing Side Reactions in Isoindoline N-Protection
Executive Summary: The "Benzylic Liability"
Isoindoline (2,3-dihydro-1H-isoindole) is not a generic secondary amine. Unlike piperidine or pyrrolidine, isoindoline possesses a critical structural vulnerability: the benzylic protons at the C1 and C3 positions.
These protons are electronically activated (
Critical Side Reaction Analysis
The following table summarizes the specific failure modes encountered during isoindoline N-protection, distinct from general amine chemistry.
| Failure Mode | Symptom | Root Cause | Mechanism |
| Oxidative Degradation | Product turns yellow/brown; formation of white precipitate (phthalimide). | Air exposure of free base; presence of trace metals (Fe, Cu). | Radical abstraction of benzylic H |
| Urea/Dimer Formation | High MW impurity; insoluble in organic solvents. | Excess phosgene equivalent (if using Cbz-Cl/Triphosgene); moisture. | Nucleophilic attack of free amine on already-protected carbamate species (rare but possible). |
| Racemization | Loss of ee% in 1-substituted isoindolines. | Use of strong bases (e.g., NaH, LiHMDS) or prolonged exposure to base. | Deprotonation of benzylic C1-H |
| Incomplete Conversion | Starting material remains despite excess reagent. | Aggregation or poor solubility of the HCl salt. | Isoindoline salts are highly crystalline; failure to fully liberate the free base in situ. |
Visualizing the Threat: The Oxidation Cascade
The primary enemy of isoindoline yield is not steric hindrance, but oxidative instability. The diagram below details the pathway from useful starting material to "dead" lactam byproduct.
Figure 1: The oxidative degradation pathway of isoindoline. Note that the reaction is driven by the stability of the benzylic radical.
Troubleshooting & FAQs
Q1: My N-Boc protection yield is low (50-60%), and I see a baseline spot on TLC. What is happening?
Diagnosis: You likely isolated the free base of isoindoline before the reaction, allowing it to oxidize to the polar isoindolin-1-one (the baseline spot). The Fix: Never isolate the free base. Perform a "One-Pot Neutralization-Protection."
-
Why: Isoindoline free base is unstable in air.
-
Protocol Adjustment: Suspend the Isoindoline
HCl salt in the solvent (DCM or THF), add the Boc anhydride, and then slowly add the base (TEA or DIPEA) at 0°C. This ensures the amine reacts with the protecting group immediately upon liberation.
Q2: I am protecting a chiral 1-phenylisoindoline. After the reaction, the enantiomeric excess (ee) dropped. Why?
Diagnosis: Base-mediated racemization.
The Fix: Switch to a biphasic Schotten-Baumann condition (
-
Mechanism: Strong bases or high temperatures can deprotonate the benzylic position (C1), which is acidified by the adjacent phenyl ring. The resulting carbanion is planar and reprotonates racemically.
Q3: During Cbz protection (using Cbz-Cl), I see a heavy precipitate that isn't the product.
Diagnosis: Formation of the isoindoline hydrochloride salt or urea formation. The Fix: Ensure vigorous stirring and adequate base stoichiometry.
-
Explanation: As Cbz-Cl reacts, it generates HCl. If the base is insufficient or mixing is poor, the unreacted isoindoline scavenges the HCl and precipitates out, stopping the reaction.
-
Check: If the solid dissolves in water, it's the salt (recoverable). If it's insoluble in water and organic solvents, it's likely the urea dimer (discard).
Optimized Protocols
Protocol A: "Oxidation-Proof" N-Boc Protection
Designed to minimize exposure of the free amine to atmospheric oxygen.
Reagents:
-
Isoindoline
HCl (1.0 equiv) - (1.1 equiv)
-
Triethylamine (
) (2.5 equiv) -
DCM (Degassed via
bubbling for 10 min) -
DMAP (0.05 equiv - Optional, only if kinetics are slow)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and cool under
. -
Suspension: Add Isoindoline
HCl and to the flask. Add degassed DCM. Note: The salt will not dissolve yet. -
Controlled Liberation: Cool to 0°C. Add
dropwise over 10 minutes.-
Observation: The suspension will clear as the free base is liberated and immediately trapped by the
.
-
-
Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours.
-
Quench (Critical): Add 10% Citric Acid solution.
-
Why: This removes excess
and DMAP without hydrolyzing the Boc group (which requires strong acid like TFA).
-
-
Workup: Separate phases. Wash organic layer with Sat.
(removes byproduct t-butanol acidity) and Brine. Dry over .
Protocol B: Biphasic Cbz Protection (Schotten-Baumann)
Best for scaling up and preventing racemization.
Reagents:
-
Isoindoline
HCl (1.0 equiv) -
Benzyl chloroformate (Cbz-Cl) (1.2 equiv)
-
or
(3.0 equiv) -
Solvent: 1:1 mixture of Water : EtOAc (or THF)
Step-by-Step:
-
Dissolution: Dissolve the salt and inorganic base in the water phase.
-
Addition: Add the organic solvent. Cool to 0°C.
-
Reaction: Add Cbz-Cl dropwise to the vigorously stirring biphasic mixture.
-
Technical Note: Vigorous stirring is essential to increase the interfacial surface area.
-
-
Monitoring: Monitor by TLC. If the reaction stalls, add 0.1 equiv more Cbz-Cl (Cbz-Cl can hydrolyze in water over time, requiring a slight excess).
-
Workup: Separate layers. The product will be in the organic layer.
Decision Logic: Selecting the Right Strategy
Use this logic flow to determine the optimal protection strategy for your specific isoindoline derivative.
Figure 2: Decision tree for selecting the appropriate protection protocol based on substrate substitution and downstream needs.
References
-
Speck, K., & Magauer, T. (2013).[1] The chemistry of isoindole natural products.[2][1][3][4][5][6][7] Beilstein Journal of Organic Chemistry, 9, 2048–2078. Link
-
Campbell, J. B., et al. (2010).[8] Synthesis of Isoindolin-1-ones via Lithiation.[4] Synlett, 2010(20), 3008-3010. Link
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard Reference for N-Boc/N-Cbz conditions).
-
Reddy, M. S., et al. (2024).[8] Regioselective synthesis of isoindolinones. Journal of Organic Chemistry, 89, 414-424.[8] Link
Sources
- 1. Isoindoline - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 7. Intramolecular C(sp3)–N Coupling by Oxidation of Benzylic C,N-Dianions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoindolinone synthesis [organic-chemistry.org]
Technical Support Center: Storage and Handling of Vinyl-Substituted Isoindoline Derivatives
Welcome to the technical support center for vinyl-substituted isoindoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the storage, handling, and troubleshooting of these reactive and valuable compounds. Our goal is to ensure the integrity of your materials and the success of your experiments by explaining the causality behind best practices.
Frequently Asked Questions (FAQs)
What are the primary stability concerns for vinyl-substituted isoindoline derivatives?
Vinyl-substituted isoindoline derivatives are susceptible to a few key degradation pathways, primarily due to the reactive nature of the vinyl group and the isoindoline core. The most significant concern is the potential for spontaneous polymerization of the vinyl group, which can be initiated by heat, light (UV radiation), or the presence of radical species.[1] This process is often exothermic and can lead to a runaway reaction if not properly controlled, resulting in the loss of your monomer and potentially creating a safety hazard.[1]
Additionally, the isoindoline ring itself, while more stable than its aromatic isoindole counterpart, can be susceptible to oxidation, particularly if substituted with electron-donating groups.[2] Hydrolysis of functional groups on the isoindoline ring or its substituents may also occur, depending on the specific structure and the presence of moisture.
What are the ideal storage conditions for these compounds?
To mitigate the risks of degradation, particularly polymerization, a multi-faceted approach to storage is recommended. The ideal conditions will depend on the specific derivative's reactivity and the intended duration of storage.
| Storage Condition | Recommendation | Rationale |
| Temperature | ≤ 4°C (Refrigerated) | Reduces the rate of thermal polymerization and other degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and minimizes the presence of oxygen, which can participate in some polymerization initiation steps.[1] |
| Light | Amber vials or storage in the dark | Protects the compound from UV-initiated polymerization. |
| Inhibitors | Addition of a suitable inhibitor | Scavenges free radicals to prevent the initiation of polymerization.[1] |
For long-term storage, consider storage at -20°C or below, especially for highly reactive derivatives. Always consult the supplier's specific recommendations if available.
How do polymerization inhibitors work, and which ones should I use?
Polymerization inhibitors are crucial for the safe storage and handling of vinyl monomers. They function by scavenging free radicals that initiate the polymerization chain reaction.[1] There are two main classes of inhibitors:
-
True Inhibitors: These compounds have a defined induction period during which they completely prevent polymerization. Once consumed, polymerization proceeds at its normal rate. Examples include quinones and stable nitroxyl radicals like TEMPO.[1]
-
Retarders: These compounds slow down the rate of polymerization but do not provide a distinct induction period. Phenolic compounds like hydroquinone (HQ), 4-methoxyphenol (MEHQ), and butylated hydroxytoluene (BHT) are common retarders.[1]
For many applications, a combination of inhibitors can be effective. Phenolic inhibitors are widely used for storage and transport as they can be easily removed by an alkaline wash before use.[1] The choice of inhibitor and its concentration should be carefully considered to avoid interference with downstream reactions.
Troubleshooting Guide
Issue 1: My compound polymerized in the bottle during storage.
This is a common issue with highly reactive vinyl monomers. The following workflow can help diagnose the cause and prevent future occurrences.
Caption: Troubleshooting workflow for unexpected polymerization during storage.
Causality and Actionable Advice:
-
Elevated Temperature: The rate of thermal polymerization increases exponentially with temperature. If the compound was stored at room temperature or experienced temperature fluctuations, this is a likely cause. Action: Always store vinyl-substituted isoindoline derivatives in a refrigerator (≤ 4°C) or freezer.
-
Light Exposure: UV light can generate free radicals, initiating polymerization. Action: Use amber glass vials or wrap clear vials in aluminum foil and store them in a dark location.
-
Presence of Oxygen: While oxygen can sometimes act as an inhibitor, it can also form peroxides that initiate polymerization, especially in the presence of other impurities.[1] Action: For long-term storage or for highly sensitive compounds, flush the vial with an inert gas like argon or nitrogen before sealing.
-
Inhibitor Depletion: Inhibitors are consumed over time as they scavenge ambient free radicals.[1] If the compound has been stored for a long time, the inhibitor may have been depleted. Action: For long-term storage, it may be necessary to add a small amount of a suitable inhibitor, such as BHT or MEHQ. Always check for the presence of an inhibitor upon receiving a new batch of a monomer.
Issue 2: During my reaction, the monomer is polymerizing unexpectedly.
Unexpected polymerization during a reaction can lead to low yields and difficult purification. Here are some potential causes and solutions:
-
Cause: High reaction temperature.
-
Explanation: Many reactions require heating, which can also initiate thermal polymerization.
-
Solution: Attempt the reaction at a lower temperature if possible. If high temperatures are necessary, consider adding a polymerization retarder that is compatible with your reaction conditions.
-
-
Cause: Presence of radical initiators in reagents or solvents.
-
Explanation: Peroxides in solvents like THF or diethyl ether, or trace metal impurities, can act as radical initiators.
-
Solution: Use freshly distilled or inhibitor-free, peroxide-free solvents. Ensure all reagents are of high purity.
-
-
Cause: Removal of the storage inhibitor.
-
Explanation: While sometimes necessary, removing the inhibitor makes the monomer highly susceptible to polymerization.
-
Solution: If the inhibitor must be removed, do so immediately before use and keep the uninhibited monomer cold and under an inert atmosphere. Use it as quickly as possible.
-
Issue 3: How do I confirm the purity and stability of my compound over time?
Regularly assessing the purity of your vinyl-substituted isoindoline derivative is crucial. A combination of analytical techniques is often the most effective approach.[3]
Caption: Decision pathway for selecting analytical methods for purity and stability assessment.
Experimental Protocols:
-
High-Performance Liquid Chromatography (HPLC):
-
Method: Reverse-phase HPLC with a C18 column is a robust method for assessing the purity of most isoindoline derivatives.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is a good starting point.
-
Detection: A UV or Diode Array Detector (DAD) can be used. Monitor at a wavelength where the isoindoline core has strong absorbance (e.g., around 254 nm).
-
Analysis: To assess stability, compare the chromatogram of an aged sample to a freshly prepared or reference sample. Look for the appearance of new peaks (impurities) or a decrease in the area of the main peak. The presence of a broad, unresolved hump at the beginning of the chromatogram can indicate the presence of oligomers or polymers.
-
-
Quantitative Nuclear Magnetic Resonance (qNMR):
-
Method: qNMR can provide an absolute purity value without the need for a reference standard of the impurities.
-
Procedure: A known amount of an internal standard with a distinct NMR signal is added to a precisely weighed sample of the vinyl-substituted isoindoline derivative.
-
Analysis: By comparing the integral of a characteristic proton signal from the analyte (e.g., a vinyl proton) to the integral of a signal from the internal standard, the absolute purity can be calculated. A decrease in the intensity of the vinyl proton signals or the appearance of broad signals in the aliphatic region over time can indicate polymerization.[4]
-
References
-
UCLA Department of Chemistry and Biochemistry. Safe Operating Procedure for the Handling of Vinylic Monomers. 2009. Available from: [Link]
-
Csende, F. & Porkoláb, A. Antiviral activity of isoindole derivatives. Journal of Medicinal and Chemical Sciences. 2020;3(3):254-273. Available from: [Link]
- Google Patents. US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters.
-
Wikipedia. Polymerisation inhibitor. Available from: [Link]
- Google Patents. US6447649B1 - Polymerization inhibitor for vinyl-containing materials.
-
Khan, I. et al. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. 2020;25(23):5753. Available from: [Link]
-
ResearchGate. Stability analyses on isoindole 18b were evaluated using time course NMR studies. Available from: [Link]
-
Tischler, D. A Review: The Styrene Metabolizing Cascade of Side-Chain Oxygenation as Biotechnological Basis to Gain Various Valuable Compounds. Frontiers in Microbiology. 2018;9:194. Available from: [Link]
-
Palomba, M. et al. Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones. Molecules. 2023;28(16):6019. Available from: [Link]
Sources
improving solubility of isoindoline intermediates in aqueous media
Topic: Improving Solubility of Isoindoline Intermediates in Aqueous Media Ticket ID: ISO-SOL-8821 Support Tier: Level 3 (Senior Application Scientist)
Welcome to the Advanced Chemistry Support Hub
User Persona: Medicinal Chemists & Process Engineers Objective: Overcome the high lattice energy and lipophilicity of isoindoline scaffolds to enable aqueous-phase assays or synthesis.
Isoindoline intermediates (specifically 1,3-dihydroisoindoles and isoindolin-1-ones) present a classic solubility paradox. Their planar, bicyclic structure encourages strong
This guide moves beyond basic "add DMSO" advice. We will engineer solubility using thermodynamic modification (Salts) and molecular encapsulation (Cyclodextrins).
Module 1: Chemical Modification (Salt Selection)
The Theory:
Isoindolines typically possess a secondary amine (
Diagnostic Q&A:
Q: I added 1M HCl, but my isoindoline formed a sticky oil instead of dissolving. Why? A: You likely formed an amorphous hydrochloride salt with a low glass transition temperature (
). Hydrochlorides are small and charge-dense, often attracting water (hygroscopicity) which plasticizes the salt into a gum. Fix: Switch to a counter-ion with a larger lipophilic tail (e.g., Methanesulfonic acid / Mesylate) to match the lipophilicity of the isoindoline core.
Protocol: The "Golden Rule of 3" Salt Screen
Based on the Stahl & Wermuth Standard
Prerequisite: Ensure
Step-by-Step Workflow:
-
Dissolution: Dissolve 50 mg of free base isoindoline in a volatile organic solvent (Acetone or THF).
-
Acid Addition: Add 1.05 equivalents of the selected acid (see table below).
-
Nucleation: If no precipitate forms immediately, cool to 4°C and add an anti-solvent (Diethyl ether or Hexane).
-
Verification: Filter solid and analyze via XRPD (X-Ray Powder Diffraction) to confirm crystallinity.
Recommended Counter-ions for Isoindolines:
| Counter-ion | Acid Source | Advantage | Disadvantage |
| Mesylate | Methanesulfonic acid | High MP, non-hygroscopic, lipophilic match. | Acid is liquid (harder to handle). |
| Tosylate | p-Toluenesulfonic acid | Breaks | UV absorbance interferes with some assays. |
| Hydrochloride | HCl (in dioxane/ether) | Cheap, pharmaceutically standard. | Often forms hydrates/gums. |
Visualization: Salt Selection Logic
Figure 1: Decision tree for selecting the appropriate counter-ion based on pKa differentials to ensure stable salt formation.
Module 2: Formulation Strategies (Cyclodextrin Complexation)
The Theory:
If chemical modification (salts) is not possible due to assay constraints, use Host-Guest Complexation . Cyclodextrins (CDs) have a hydrophilic exterior and a hydrophobic cavity.[4][5][6] The planar isoindoline fits into the
Diagnostic Q&A:
Q: I mixed my compound with
-Cyclodextrin, but solubility didn't improve. Did I use enough? A: Mixing is rarely sufficient. You need to drive the equilibrium toward the complex. Furthermore, native-CD has limited solubility itself. Fix: Use HP- -CD (Hydroxypropyl- -CD) or SBE- -CD (Sulfobutyl ether). Use the Higuchi-Connors method to determine the exact binding constant ( ) and required stoichiometry.[7]
Protocol: Higuchi-Connors Phase Solubility Study
Standard method for determining binding affinity [2].[7]
-
Preparation: Prepare aqueous solutions of HP-
-CD at increasing concentrations (e.g., 0, 5, 10, 20, 50 mM). -
Saturation: Add excess isoindoline solid to each vial.
-
Equilibration: Shake at constant temp (25°C) for 48–72 hours.
-
Separation: Filter suspensions through a 0.45
m PVDF filter (do not use nylon, it binds isoindolines). -
Quantification: Analyze filtrate via HPLC-UV.
-
Calculation: Plot [Drug] dissolved vs. [CD] added.
-
Calculate Binding Constant (
) using the slope: (Where is intrinsic solubility in water).[7]
-
Visualization: Complexation Workflow
Figure 2: Step-by-step workflow for the Higuchi-Connors phase solubility analysis to optimize cyclodextrin ratios.
Module 3: Quick Fixes & Co-solvents
Sometimes a full study is not feasible. Use these verified solvent systems for immediate assay prep.
Troubleshooting Table: Solvent Compatibility
| Solvent System | Suitability | Notes |
| 10% DMSO / 90% Water | High | Standard for bio-assays. Isoindolines may precipitate over time (2-4 hrs). |
| 20% HP- | Very High | Best for stability. Maintains solubility for days. |
| PEG 400 (5-10%) | Medium | Good for injectables, but can affect membrane permeability in cell assays. |
| Ethanol/Water | Low | Isoindolines often crystallize rapidly from ethanol/water mixtures. |
References
-
Stahl, P. H., & Wermuth, C. G. (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2]
-
Higuchi, T., & Connors, K. A. (1965).[8][9] Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212.
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
Sources
- 1. Salt Selection | Basicmedical Key [basicmedicalkey.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. humapub.com [humapub.com]
- 6. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. T. Higuchi and K. A. Connors, “Phase Solubility Techniques,” Advances in Analitical Chemistry Instrument, Vol. 4, 1965, pp. 56-63. - References - Scientific Research Publishing [scirp.org]
Validation & Comparative
1H NMR Characterization of 4-Vinylisoindoline Isomers: A Comparative Guide
Executive Summary
In the development of novel pharmacophores—particularly for immunomodulatory imide drugs (IMiDs) and molecular glues—the 4-vinylisoindoline scaffold serves as a critical, high-reactivity intermediate. Its vinyl handle allows for rapid diversification via Heck coupling, olefin metathesis, or thiol-ene "click" chemistry.
However, the synthesis of 4-substituted isoindolines is frequently plagued by the formation of the thermodynamically stable 5-vinylisoindoline regioisomer. Distinguishing these two isomers is non-trivial due to their identical molecular weight and similar polarity.
This guide provides a definitive, self-validating 1H NMR protocol to distinguish the target 4-vinylisoindoline from its 5-vinyl alternative (impurity), ensuring structural integrity in downstream drug development.
Part 1: The Challenge of Regioisomerism
The core challenge lies in the substitution pattern of the fused benzene ring. Standard low-resolution LC-MS cannot distinguish these regioisomers. Crystallography is slow. 1H NMR remains the gold standard, provided the analyst understands the specific coupling networks involved.
The Structural Competitors
| Feature | Target: 4-Vinylisoindoline | Alternative/Impurity: 5-Vinylisoindoline |
| Substitution Pattern | 1,2,3-trisubstituted benzene system | 1,2,4-trisubstituted benzene system |
| Symmetry | Asymmetric (Vinyl ortho to bridgehead) | Asymmetric (Vinyl meta/para to bridgeheads) |
| Key Steric Interaction | High: Vinyl group is peri-planar to the C3-methylene protons. | Low: Vinyl group is distant from the pyrroline ring. |
Part 2: Theoretical Framework & Causality
To interpret the spectra correctly, we must rely on the physics of spin-spin coupling (
Aromatic Coupling Logic
-
4-Vinyl Isomer (Contiguous System): The protons are at positions H5, H6, and H7. They form a continuous spin system. H6 has two ortho neighbors (H5 and H7).
-
Prediction: H6 appears as a pseudo-triplet (
Hz). H5 and H7 appear as doublets .
-
-
5-Vinyl Isomer (Isolated System): The protons are at positions H4, H6, and H7. The substituent at C5 isolates H4 from the others.
-
Prediction: H4 appears as a singlet (or doublet with small
Hz). H6 and H7 coupled to each other ( Hz).
-
The "Peri" Effect (Benzylic Protons)
In 4-vinylisoindoline, the vinyl group is physically close to the C3 methylene protons. Through-space magnetic anisotropy (deshielding) will cause the C3 protons to shift downfield relative to the C1 protons, breaking the equivalence of the benzylic methylenes more drastically than in the 5-isomer.
Part 3: Comparative 1H NMR Analysis
Solvent: CDCl₃ (Standard) or DMSO-d₆ (If solubility is poor or to eliminate NH exchange broadening). Frequency: 400 MHz or higher recommended.
Table 1: Diagnostic Signal Comparison
| Proton Region | 4-Vinylisoindoline (Target) | 5-Vinylisoindoline (Alternative) | Differentiation Factor |
| Aromatic H6 | Triplet (t) | Doublet of Doublets (dd) | The Triplet vs. dd shape is the primary identifier. |
| Aromatic Isolated | None. All protons have ortho neighbors. | Singlet (s) (H4) | Presence of an aromatic singlet confirms 5-isomer. |
| Vinyl (-CH=) | dd (Typical Styrenyl) | dd (Typical Styrenyl) | Not diagnostic (shifts are too similar). |
| Vinyl (=CH₂) | Two doublets | Two doublets Similar | Used to confirm vinyl integrity, not regioisomerism. |
| Benzylic (CH₂) | Two distinct signals | Overlapping/Close signals | 4-isomer shows greater separation of C1/C3 protons. |
Part 4: Experimental Protocol (Self-Validating)
This protocol includes "Stop/Go" checkpoints to ensure data trustworthiness.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the crude or purified isoindoline.
-
Solvent: Add 0.6 mL CDCl₃ (containing 0.03% TMS).
-
Note: If the sample contains the free amine (NH), add 1 drop of D₂O and shake. This exchanges the broad NH proton, simplifying the benzylic region.
-
-
Filtration: Filter through a cotton plug into the NMR tube to remove inorganic salts (common in Heck reactions) that cause line broadening.
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).
-
Scans (NS): Minimum 16 (ensure S/N > 200 for aromatic satellites).
-
Relaxation Delay (D1): Set to 5 seconds .
-
Reasoning: Vinyl protons often have longer T1 relaxation times. A short D1 results in poor integration accuracy, making it hard to quantify isomer ratios.
-
Step 3: The "Decision Tree" Workflow
Use the following logic to interpret your spectrum.
Figure 1: Logical decision tree for assigning isoindoline regioisomers based on aromatic splitting patterns.
Part 5: Advanced Validation (2D NMR)
If the 1D spectrum is ambiguous (e.g., overlapping peaks due to impurities), use 2D NOESY (Nuclear Overhauser Effect Spectroscopy) as the ultimate truth source. This is the "Self-Validating" pillar of the protocol.
The NOESY Test
-
Target Interaction: Look for a cross-peak between the Vinyl Protons and the Benzylic Methylene Protons .
-
4-Vinyl Isomer: Strong NOE correlation observed between the vinyl
and the C3 methylene protons (distance < 3 Å). -
5-Vinyl Isomer: Weak or NO correlation. The vinyl group is spatially distant from both C1 and C3 methylenes.
Table 2: Comparative Coupling Constants (Reference Data)
| Coupling Type | Notation | Typical Value (Hz) | Relevance |
| Ortho (Aromatic) | 7.0 – 8.5 | Defines the "Triplet" in 4-isomer. | |
| Meta (Aromatic) | 1.0 – 3.0 | Defines the splitting of H4 in 5-isomer. | |
| Vinyl (Trans) | 17.0 – 18.0 | Confirms alkene geometry ( | |
| Vinyl (Cis) | 10.0 – 11.0 | Usually minor component. | |
| Geminal (Vinyl) | 0.5 – 2.0 | Fine splitting at terminal =CH₂. |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Field-standard online resource for multiplet analysis).
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[1] (Essential for identifying solvent peaks in crude mixtures).
Sources
Analytical Strategy Guide: Mass Spectrometry Analysis of 4-ethenyl-2,3-dihydro-1H-isoindole
Executive Summary & Strategic Recommendation
The analysis of 4-ethenyl-2,3-dihydro-1H-isoindole presents a unique duality of challenges: the basicity of the isoindoline core and the reactivity of the vinyl (ethenyl) substituent.
While Gas Chromatography-Mass Spectrometry (GC-MS) is a traditional workhorse for small molecules, it is not recommended as the primary method for this analyte due to the thermal instability of the vinyl group and the need for derivatization of the secondary amine.
Our Recommendation: UHPLC-ESI-MS/MS (Triple Quadrupole) is the gold standard for quantitation and identification. It offers superior sensitivity, requires no derivatization, and preserves the integrity of the vinyl moiety through soft ionization.
Performance Snapshot
| Feature | UHPLC-ESI-MS/MS (Recommended) | GC-EI-MS (Alternative) | APCI-MS/MS (Niche) |
| Sensitivity (LOD) | High (< 1 ng/mL) | Moderate (10–50 ng/mL) | Moderate |
| Sample Prep | Simple (Dilute & Shoot) | Complex (Derivatization req.) | Simple |
| Analyte Stability | Excellent (Room Temp/Cold) | Poor (Thermal degradation risk) | Good |
| Selectivity | High (MRM) | High (Spectral Fingerprint) | Moderate |
Technical Deep Dive: The Analytical Challenge
The Molecule[2][3][4][5]
-
Core: 2,3-dihydro-1H-isoindole (Secondary amine, pKa ~9.5).
-
Handle: 4-ethenyl group (Styrene-like reactivity).
-
Risk: The vinyl group is susceptible to polymerization or oxidation (epoxide formation) during sample processing. The secondary amine causes peak tailing on non-deactivated surfaces.
Comparison of Ionization Architectures
A. Electrospray Ionization (ESI) - The Winner
ESI in positive mode (ESI+) is ideal. The secondary nitrogen protonates readily (
-
Mechanism: Soft ionization prevents premature fragmentation of the vinyl group.
-
Solvent Compatibility: Compatible with reverse-phase solvents (Water/Acetonitrile) that stabilize the hydrophobic vinyl region.
B. Electron Impact (GC-EI) - The Legacy Option
Direct injection of the underivatized amine leads to adsorption in the liner and column (peak tailing).
-
Requirement: Derivatization with MSTFA or acetic anhydride is mandatory to cap the NH group.
-
Failure Mode: High injector temperatures (250°C+) can trigger polymerization of the ethenyl group, leading to non-linear calibration curves.
Experimental Protocols
Protocol A: UHPLC-ESI-MS/MS (Gold Standard)
Objective: Quantitation of 4-ethenyl-2,3-dihydro-1H-isoindole in biological matrices or reaction mixtures.
1. Sample Preparation (Critical Step):
-
Stabilization: Stock solutions must contain 0.05% BHT (Butylated hydroxytoluene) to prevent vinyl polymerization. Store at -20°C.
-
Extraction: Protein precipitation using ice-cold Acetonitrile (1:3 v/v). Vortex 30s, Centrifuge 10,000g for 5 min.
2. Chromatographic Conditions:
-
Column: Agilent InfinityLab Poroshell 120 PFP (Pentafluorophenyl), 2.1 x 50 mm, 1.9 µm.
-
Why PFP? PFP phases offer superior selectivity for aromatic amines and structural isomers compared to C18 [1].
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.5 min. Flow: 0.4 mL/min.
3. Mass Spectrometry Parameters (Sciex 6500+ / Agilent 6470 equivalent):
-
Source: ESI Positive.
-
Curtain Gas: 30 psi.
-
Ion Spray Voltage: 4500 V.
-
Temperature: 450°C.
4. MRM Transitions:
-
Precursor: 146.1 (
) -
Quantifier: 129.1 (Loss of
) - Characteristic of cyclic amines. -
Qualifier: 117.1 (Loss of
) - Retro-Mannich type cleavage.
Protocol B: GC-MS (For Structural Confirmation Only)
Use this only if identifying impurities or if LC-MS is unavailable.
1. Derivatization:
-
React 50 µL sample with 50 µL MSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide) at 60°C for 30 mins.
-
Note: This caps the amine as N-TMS, preventing adsorption [2].
2. GC Parameters:
-
Inlet: Splitless, 200°C (Keep low to protect vinyl group).
-
Column: DB-5ms (30m x 0.25mm).
-
Carrier: Helium, 1.0 mL/min.
Mechanistic Visualization
Workflow Logic
The following diagram illustrates the decision matrix for analyzing this specific chemotype, highlighting the critical "Cold Chain" requirement for the vinyl group.
Caption: Analytical workflow prioritizing LC-MS for stability, contrasting with the derivatization risks of GC-MS.
Proposed Fragmentation Pathway (ESI+)
Understanding the fragmentation is vital for establishing specific MRM transitions.
Caption: ESI+ Fragmentation logic. The loss of NH3 (m/z 129) is the dominant pathway for isoindolines, serving as the primary quantifier.
References
-
Agilent Technologies. (2019).[1] Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Application Note. Retrieved from [Link]
-
Sutthivaiyakit, P., et al. (2020). LC-MS/MS method for the confirmatory determination of aromatic amines. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
AxisPharm. (2023). Comparison of ESI and APCI Mass Analysis. Retrieved from [Link]
Sources
A Comparative Guide to the Biological Activity of 4-Vinyl and 4-Ethyl Isoindolines: A Focus on Monoamine Transporter Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Therapeutic Potential of Isoindolines
The isoindoline scaffold is a privileged structural motif in medicinal chemistry, forming the backbone of a diverse range of biologically active compounds.[1][2] From anticancer and anti-inflammatory agents to potent modulators of the central nervous system, isoindoline derivatives have demonstrated significant therapeutic promise.[3][4][5][6] A key area of investigation for this class of compounds is their interaction with monoamine transporters—the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[7][8] These transporters play a crucial role in regulating neurotransmitter levels in the synaptic cleft, and their modulation is a cornerstone of treatment for numerous neurological and psychiatric disorders.[9][10]
This guide provides a comparative analysis of the potential biological activities of two closely related isoindoline derivatives: 4-vinyl isoindoline and 4-ethyl isoindoline. It is important to note that a direct, head-to-head comparison of the biological activities of these two specific compounds based on published experimental data is not currently available in the scientific literature. Therefore, this guide will leverage established principles of structure-activity relationships (SAR) for monoamine transporter inhibitors to provide a scientifically grounded, albeit hypothetical, comparison. We will explore how the subtle yet significant differences between a vinyl and an ethyl substituent at the 4-position of the isoindoline core might influence their affinity and selectivity for DAT, SERT, and NET. This analysis is intended to serve as a valuable resource for researchers engaged in the design and development of novel isoindoline-based therapeutics.
The Critical Role of the 4-Position: A Hypothetical SAR Analysis
The substitution pattern on the aromatic ring of the isoindoline core is a critical determinant of its biological activity. The 4-position, in particular, is situated in a region that can significantly influence the molecule's interaction with the binding pockets of target proteins. The choice between a 4-vinyl and a 4-ethyl substituent introduces key differences in electronic properties and steric bulk, which can have profound effects on binding affinity and selectivity.
Electronic and Steric Considerations
-
4-Vinyl Isoindoline: The vinyl group is an unsaturated moiety, featuring a carbon-carbon double bond. This double bond introduces sp2-hybridized carbons, resulting in a planar geometry. Electronically, the vinyl group can participate in π-π stacking interactions and can act as a weak electron-withdrawing group through resonance.
-
4-Ethyl Isoindoline: In contrast, the ethyl group is a saturated alkyl substituent with sp3-hybridized carbons, affording it rotational flexibility. It is considered an electron-donating group through induction and is bulkier than the vinyl group.
These differences in electronics and sterics are hypothesized to influence the orientation and binding affinity of the isoindoline scaffold within the monoamine transporter binding sites.
Hypothetical Affinity Profile at Monoamine Transporters
Based on general SAR principles for monoamine transporter inhibitors, we can postulate the following trends:
| Transporter | 4-Vinyl Isoindoline (Hypothetical Affinity) | 4-Ethyl Isoindoline (Hypothetical Affinity) | Rationale |
| DAT | Moderate to High | Moderate | The planar vinyl group may engage in favorable π-π stacking interactions with aromatic residues, such as tyrosine and phenylalanine, which are known to be present in the DAT binding pocket.[11][12] The slightly smaller size of the vinyl group compared to the ethyl group might also allow for a more optimal fit. |
| SERT | Moderate | Moderate to High | The binding pocket of SERT is known to accommodate bulkier substituents. The electron-donating nature of the ethyl group could enhance interactions with specific residues in the SERT binding site. |
| NET | Moderate to High | Moderate | The norepinephrine transporter often shows a preference for ligands with specific steric and electronic profiles. The vinyl group's characteristics might align well with the requirements of the NET binding site. |
It is crucial to reiterate that the affinities presented in this table are hypothetical and require experimental validation.
Experimental Protocols for Determining Monoamine Transporter Affinity
To empirically determine and compare the biological activity of 4-vinyl and 4-ethyl isoindolines, radioligand binding assays are the gold standard. These assays directly measure the affinity of a compound for a specific transporter.
Workflow for Radioligand Binding Assay
Caption: A generalized workflow for determining the binding affinity of test compounds to monoamine transporters using radioligand binding assays.
Step-by-Step Methodology
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured under standard conditions.
-
Cells are harvested and subjected to homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes. The resulting membrane pellet is resuspended in the assay buffer.
-
-
Radioligand Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer.
-
A known concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET).
-
Varying concentrations of the test compound (4-vinyl isoindoline or 4-ethyl isoindoline) or a known competitor for determining non-specific binding (e.g., cocaine for DAT).
-
The prepared cell membranes.
-
-
The plates are incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 4°C) to allow binding to reach equilibrium.
-
-
Filtration and Detection:
-
Following incubation, the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The filters are then placed in scintillation vials with scintillation cocktail.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The data is analyzed using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The IC50 value is then converted to a Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Mechanism of Action
The primary mechanism of action of isoindoline-based monoamine transporter inhibitors is the blockade of neurotransmitter reuptake. By binding to the transporter protein, these compounds prevent the removal of dopamine, serotonin, or norepinephrine from the synaptic cleft, thereby prolonging their signaling activity.
Sources
- 1. journaljpri.com [journaljpri.com]
- 2. mdpi.com [mdpi.com]
- 3. The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kirj.ee [kirj.ee]
- 5. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extracellular loops of the serotonin transporter act as a selectivity filter for drug binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Studies towards the next generation of antidepressants. Part 4: derivatives of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine with affinity for the serotonin transporter and the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research.amanote.com [research.amanote.com]
- 12. Determination of residues in the norepinephrine transporter that are critical for tricyclic antidepressant affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Distinctions Between Phthalimide and Isoindoline Cores: A Technical Guide
Topic: Spectroscopic Differences Between Phthalimide and Isoindoline Cores Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In medicinal chemistry, the structural transition from phthalimide (1H-isoindole-1,3(2H)-dione) to isoindoline (2,3-dihydro-1H-isoindole) represents a critical modification in pharmacophore design. This change—often seen in the evolution of immunomodulatory drugs (IMiDs) like Thalidomide to Lenalidomide—alters solubility, metabolic stability, and target affinity.
This guide provides a definitive spectroscopic framework for distinguishing these two cores. The primary differentiator is the oxidation state of the heterocyclic ring : Phthalimide possesses two carbonyl groups at positions 1 and 3, maintaining a rigid, electron-deficient planar system. Isoindoline lacks these carbonyls (or retains only one in the case of isoindolinones), introducing methylene (
Structural & Electronic Basis
To interpret the spectra, one must first understand the molecular orbital changes.
-
Phthalimide: The nitrogen lone pair is delocalized into two carbonyls, creating a highly conjugated, electron-withdrawing system. The molecule has
symmetry (if N-substitution is symmetric). -
Isoindoline: The nitrogen lone pair is less delocalized (depending on substitution), and the C1/C3 positions are methylene groups (
hybridized). This disrupts the global conjugation found in the dione, shielding the aromatic protons and altering the dipole moment.
Figure 1: Structural transition from the oxidized phthalimide core to the reduced isoindoline core.
Detailed Spectroscopic Comparison
A. Infrared Spectroscopy (FT-IR)
The IR spectrum provides the most immediate diagnostic evidence. The presence or absence of the carbonyl stretching frequency is the "go-to" check.
| Feature | Phthalimide Core (Dione) | Isoindoline Core (Amine) | Mechanistic Insight |
| C=O[1] Stretch | Strong Doublet ~1770 cm⁻¹ (asym) ~1740 cm⁻¹ (sym) | Absent (Note: Isoindolin-1-ones show a single band ~1680 cm⁻¹) | Phthalimide exhibits Fermi resonance or mechanical coupling between the two carbonyls, creating a characteristic doublet. Isoindoline lacks C=O entirely. |
| C-H Stretch | Aromatic only (>3000 cm⁻¹) | Aliphatic & Aromatic 2800–2950 cm⁻¹ ( | The introduction of methylene groups in isoindoline adds distinct aliphatic C-H stretching modes absent in phthalimide. |
| Fingerprint | Rigid skeletal modes | More complex bending modes | Isoindoline's ring flexibility introduces additional bending vibrations. |
Critical Check: If you observe a strong doublet in the 1700–1780 cm⁻¹ region, the phthalimide ring is intact. If this region is silent, the core is fully reduced.
B. Nuclear Magnetic Resonance (
H &
C NMR)
NMR offers precise quantification of the reduction state.
H NMR (Proton):-
Phthalimide: The aromatic protons typically appear as a symmetric AA'BB' system centered around 7.8–7.9 ppm . The electron-withdrawing nature of the two carbonyls deshields these protons significantly.
-
Isoindoline: The aromatic protons are shielded relative to phthalimide, shifting upfield to ~7.1–7.3 ppm . The diagnostic signal is the appearance of the methylene protons (
) at the 1 and 3 positions, typically appearing as a singlet (if symmetric) around 3.9–4.2 ppm .
-
Phthalimide: Shows a carbonyl carbon signal at ~167–168 ppm .
-
Isoindoline: Shows a methylene carbon signal at ~50–60 ppm .
C. UV-Vis Spectroscopy
-
Phthalimide: Displays absorption in the Near-UV (NUV) region (~220–240 nm and often a weaker band ~290 nm) due to
and transitions involving the carbonyls. -
Isoindoline: The loss of carbonyl conjugation limits absorption primarily to the benzene chromophore (
), often resulting in a hypsochromic shift (blue shift) and loss of the band associated with the C=O lone pairs.
Experimental Validation Protocols
The following protocol outlines a self-validating workflow to monitor the reduction of a phthalimide derivative to an isoindoline, a common synthetic requirement in drug development.
Protocol: Monitoring Phthalimide Reduction
Objective: Confirm conversion of Phthalimide (A) to Isoindoline (B).
Reagents: Starting material, Reducing agent (e.g.,
Step-by-Step Methodology:
-
Baseline Acquisition: Acquire IR and
H NMR of the pure Phthalimide starting material. Note the integration of the aromatic AA'BB' multiplet (4H). -
Reaction Monitoring (TLC/LC-MS):
-
Phthalimides are generally more polar (lower
) than N-alkyl isoindolines on silica gel due to the dipole of the carbonyls. -
Checkpoint: Look for the disappearance of the UV-active spot corresponding to the starting material.
-
-
Workup & Isolation: Quench the reducing agent carefully (Fieser workup for
). Extract into organic solvent. -
Spectroscopic Validation (The "Decision Tree"):
Figure 2: Decision tree for validating the synthesis of an isoindoline core from a phthalimide precursor.
Case Study: The Thalidomide Class
This spectroscopic distinction is not merely academic; it defines the "IMiD" (Immunomodulatory Imide Drugs) class.
-
Thalidomide: Contains the phthalimide core.[2][3]
-
Key Data: IR shows split carbonyls. NMR shows deshielded aromatics.
-
Properties: High hydrolytic instability (ring opening).
-
-
Lenalidomide: Contains an isoindolin-1-one core (hybrid).[4]
-
Key Data: One carbonyl removed. This creates an asymmetry in the NMR (aromatic protons are no longer equivalent) and removes one carbonyl band in the IR.
-
-
Isoindoline Analogs: (Experimental anticancer agents).[5]
-
Key Data: Complete removal of carbonyls.
-
Impact: Significantly increased basicity of the nitrogen (now an amine), altering solubility and allowing for salt formation, which is impossible with the non-basic phthalimide nitrogen.
-
References
-
NIST Mass Spectrometry Data Center. "Phthalimide Infrared Spectrum." National Institute of Standards and Technology (NIST) Standard Reference Data.Link
-
Tan, A. (2018).[6] "Synthesis and optical properties of some isoindole-1,3-dione compounds." Organic Communications, 11(4), 173-181. Link
-
ChemicalBook. "Phthalimide NMR and IR Spectral Data." ChemicalBook Database.[7]Link
-
Kushwaha, N. & Kaushik, D. (2016). "Recent advances in the chemistry of phthalimide analogues and their therapeutic potential." Journal of Applied Pharmaceutical Science. (Contextual grounding for drug development applications). Link
-
Da Silva, et al. (2023). "N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization." Molecules, 28(11), 4353. Link
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. mdpi.com [mdpi.com]
- 3. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. acgpubs.org [acgpubs.org]
- 7. Phthalimide(85-41-6) IR Spectrum [chemicalbook.com]
Strategic Purity Validation of 4-Vinylisoindoline: The Elemental Analysis Advantage
The following guide provides a comprehensive technical validation framework for 4-vinylisoindoline , a critical intermediate in the synthesis of macrocyclic drugs (e.g., HCV NS3 protease inhibitors).
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and QA/QC Specialists in Drug Development.
Executive Summary: The "Invisible" Impurity Challenge
In the high-stakes synthesis of macrocyclic therapeutics (such as second-generation HCV protease inhibitors), 4-vinylisoindoline serves as a pivotal "cyclization handle." Its vinyl group is required for Ring-Closing Metathesis (RCM) to form the macrocyclic core.
However, this intermediate presents a unique validation challenge. While HPLC excels at detecting organic impurities (e.g., unreacted starting materials), it is blind to "invisible" bulk contaminants that catastrophically affect downstream stoichiometry:
-
Counterion Stoichiometry: Is the material a mono-HCl salt, a di-HCl salt, or a free base?
-
Trapped Solvents/Moisture: Hygroscopic amine salts often trap water or ether, skewing molecular weight calculations.
-
Inorganic Residues: Residual salts from deprotection steps (e.g., LiCl, NaCl).
This guide compares Elemental Analysis (EA) against industry-standard alternatives (HPLC, qNMR), demonstrating why EA is the indispensable "gatekeeper" for validating the bulk integrity of 4-vinylisoindoline prior to critical RCM steps.
Technical Comparison: EA vs. HPLC vs. qNMR
The following table contrasts the performance of Elemental Analysis against other validation methods specifically for 4-vinylisoindoline (HCl salt form) .
Table 1: Comparative Performance Matrix
| Feature | Elemental Analysis (CHN/S) | HPLC-UV/MS | qNMR (Quantitative NMR) |
| Primary Detection | Bulk Composition (C, H, N mass %) | Organic Impurities (UV-active) | Molar Ratio of protons |
| Salt Stoichiometry | Excellent. Directly confirms HCl/Base ratio via N/C and H/C ratios. | Poor. "Blind" to inorganic counterions (Cl⁻, SO₄²⁻). | Good. Can infer salt ratio if counterion has protons (e.g., acetate), but blind to HCl. |
| Solvent/Water Detection | Excellent. Deviations in %C and %H reveal trapped solvent/water. | N/A. Solvents usually elute in void volume or are not integrated. | Excellent. Distinct peaks for residual solvents. |
| Sample Destructiveness | Destructive (Combustion). | Destructive (Dilution). | Non-Destructive (Recovery possible). |
| Blind Spots | Isomers (e.g., 5-vinyl vs 4-vinyl have identical %CHN). | Inorganic salts, moisture, counterion stoichiometry. | Paramagnetic impurities, relaxation delay errors. |
| Downstream Predictive Value | High. Ensures correct MW for precise molar equivalents in RCM. | Medium. Ensures organic purity but risks stoichiometry errors. | High. But requires expensive internal standards. |
The "Self-Validating" Protocol: Elemental Analysis of 4-Vinylisoindoline
Expert Insight: 4-vinylisoindoline is typically isolated as a hydrochloride salt to prevent polymerization of the vinyl group and oxidation of the secondary amine. This salt is often hygroscopic . A standard "weigh-and-burn" approach will fail if the sample absorbs atmospheric moisture during weighing, leading to drifting %H and %N values.
Workflow: Reactive Amine Salt Validation
The following Graphviz diagram outlines the decision logic for validating this specific intermediate.
Figure 1: Logic flow for validating hygroscopic amine salts using Elemental Analysis.
Step-by-Step Protocol
-
Sample Preparation (Critical):
-
Dry the 4-vinylisoindoline HCl salt in a vacuum oven at 40°C for 12 hours. Note: Do not exceed 50°C to avoid thermal polymerization of the vinyl group.
-
Store the dried sample in a desiccator over P₂O₅ or in a nitrogen-filled glovebox.
-
-
Weighing:
-
Use a microbalance with ±1 µg precision .
-
If the salt is extremely hygroscopic, weigh the sample into tin capsules inside the glovebox and cold-seal them before transferring to the EA autosampler.
-
-
Combustion Parameters:
-
Oxidation Furnace: 1020°C (Ensure complete combustion of the aromatic ring).
-
Reduction Furnace: 650°C.
-
Standard: Acetanilide (Standard) or Sulphanilamide (if checking for S traces from reagents).
-
-
Calculation:
-
Compare experimental %C, %H, %N against the theoretical values for:
-
Free Base: C₁₀H₁₁N
-
Mono-HCl: C₁₀H₁₁N · HCl
-
Hemihydrate: C₁₀H₁₁N · HCl · 0.5 H₂O
-
-
Experimental Data: Interpreting the Results
The following simulated data illustrates a common scenario in process development where HPLC indicates high purity, but EA reveals the true state of the material.
Scenario: Batch Validation for RCM Reaction
Theoretical Values (4-Vinylisoindoline HCl):
-
Formula: C₁₀H₁₂ClN (MW: 181.66)
-
%C: 66.12 | %H: 6.66 | %N: 7.71
| Metric | Batch A (Failed RCM) | Batch B (Successful RCM) | Interpretation |
| HPLC Purity (Area %) | 98.5% | 98.2% | Misleading: Batch A looks purer by UV. |
| EA Carbon (%C) | 62.10% (Low) | 65.95% (Pass) | Batch A is "diluted" by non-carbon mass. |
| EA Hydrogen (%H) | 7.10% (High) | 6.64% (Pass) | Excess H in Batch A suggests water/solvent. |
| EA Nitrogen (%N) | 7.20% (Low) | 7.68% (Pass) | Low N confirms bulk contamination. |
| Diagnosis | Wet / Inorganic Salt | Pure Mono-HCl Salt | Batch A contains ~5% trapped water/NaCl. |
| Impact on RCM | FAILURE. Incorrect MW led to under-loading of reagents. Water poisoned the catalyst. | SUCCESS. Precise stoichiometry enabled high yield. |
Analysis: Batch A passed HPLC because the impurities (water, NaCl) are UV-transparent. However, the EA data (Low C, High H, Low N) clearly flagged the material as "wet" and potentially contaminated with inorganic salts. Using Batch A for a sensitive RCM reaction would result in catalyst poisoning and incorrect molarity calculations.
References
-
Macrocyclic Inhibitor Synthesis: S. Venkatraman et al., "Discovery of (1R, 5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (Sch 503034), a Selective, Potent, Orally Bioavailable Hepatitis C Virus NS3 Protease Inhibitor: A Potential Therapeutic Agent for the Treatment of Hepatitis C Infection," Journal of Medicinal Chemistry, 2006. Link
-
Elemental Analysis in Drug Quality: "Elemental analysis: an important purity control but prone to manipulations," Inorganic Chemistry Frontiers, 2022. Link
-
Synthesis of Vinylisoindolines: "Compounds and methods for the treatment of Hepatitis C," US Patent 7,470,664, 2008. (Describes the synthesis of 4-vinylisoindoline intermediates for macrocyclization). Link
-
Validation Guidelines: ICH Harmonised Tripartite Guideline, "Validation of Analytical Procedures: Text and Methodology Q2(R1)," International Conference on Harmonisation, 2005. Link
Comparative Potency & Mechanistic Profiling of Isoindoline-Scaffolded Protease Inhibitors
Topic: Comparative Potency of Isoindoline-Based Protease Inhibitors Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide
Executive Summary
The isoindoline scaffold has emerged as a privileged substructure in medicinal chemistry, particularly in the design of non-peptidic protease inhibitors. By offering a rigid bicyclic core that mimics the steric and electronic properties of natural amino acid side chains (e.g., Tryptophan, Proline), isoindoline derivatives facilitate high-affinity binding to protease active sites. This guide objectively compares the potency of isoindoline-based inhibitors across three distinct protease families—Retroviral (HIV-1), Serine (DPP-IV/DPP8/9), and Viral Cysteine (SARS-CoV-2 Mpro)—highlighting the structural determinants that drive potency and selectivity.
Structural Basis of Potency: The Isoindoline Advantage
The potency of isoindoline-based inhibitors stems from three critical molecular interactions within the protease active site:
-
Conformational Restriction: The fused benzene-pyrroline ring system reduces the entropic penalty of binding, a common limitation in flexible linear peptide inhibitors.
-
Backbone Hydrogen Bonding: The isoindoline nitrogen (often derivatized) and carbonyl oxygens (in isoindolinone variants) serve as precise acceptors/donors for the conserved catalytic backbone residues (e.g., Asp29/Asp30 in HIV-1 Protease).
-
Hydrophobic Filling: The aromatic portion of the scaffold effectively occupies the S1 or S2 hydrophobic pockets, displacing structural water molecules and enhancing binding enthalpy.
Comparative Potency Analysis
HIV-1 Protease: Isoindoline as a P2 Ligand
In the evolution of HIV Protease Inhibitors (PIs), the P2 ligand is critical for backbone binding. While Darunavir utilizes a bis-tetrahydrofuran (bis-THF) moiety, isoindoline derivatives have been engineered to enhance metabolic stability while maintaining picomolar affinity.
Mechanistic Insight: Isoindoline-based P2 ligands target the S2 subsite. Unlike bis-THF, which relies heavily on water-mediated hydrogen bonds, specific isoindoline derivatives can form direct hydrogen bonds with the backbone amides of Asp29 and Asp30.
Table 1: Comparative Potency of P2-Modified HIV-1 Protease Inhibitors
| Inhibitor Class | P2 Ligand Structure | Enzyme Inhibition ( | Antiviral Potency ( | Key Interaction Feature |
| Standard (Darunavir) | bis-Tetrahydrofuran | ~10–15 pM | 1–4 nM | Extensive H-bonding network with Asp29/30. |
| Isoindoline-Derived | 4-substituted Isoindoline | 10–50 pM | 1.9–5.0 nM | Enhanced hydrophobic packing in S2; improved metabolic stability over bis-THF. |
| Indolin-2-one | Fused Indolinone | < 1 nM | 5–20 nM | Mimics |
Data Source: Synthesized from structure-activity relationship (SAR) studies involving isoindoline and related heterocyclic P2 ligands [1, 2].[1]
Serine Proteases: The DPP Selectivity Switch
A striking feature of the isoindoline scaffold is its ability to modulate selectivity between the diabetic target DPP-IV and the cytosolic peptidases DPP8/9.
The Selectivity Switch:
-
DPP-IV: Prefers smaller, less bulky P2 substituents.
-
DPP8/9: Possesses a more voluminous S1/S2 active site.
-
Observation: Introducing a bulky isoindoline group at the P2 position often decreases DPP-IV affinity but significantly increases potency against DPP8/9. This "switch" is critical for toxicity profiling, as DPP8/9 inhibition is associated with adverse immune effects.
Table 2: Selectivity Profile of Isoindoline-Based DPP Inhibitors
| Compound Series | Target | Selectivity Ratio (Target/Off-Target) | |
| Allo-Ile-Isoindoline | DPP8 | 14 nM | >2500-fold vs. DPP-IV |
| Standard Gliptins | DPP-IV | < 1 nM | High selectivity vs. DPP8/9 |
| Isoquinoline Analogs | DPP8 | ~100 nM | Lower potency than isoindoline variants |
Analysis: The isoindoline moiety fits snugly into the expanded S1 pocket of DPP8, a steric accommodation not permitted by the restricted S1 pocket of DPP-IV [3].
SARS-CoV-2 Mpro: Emerging Non-Covalent Inhibitors
Recent campaigns have explored thiazo-isoindolinedione hybrids as non-covalent inhibitors of the SARS-CoV-2 Main Protease (Mpro).
-
Mechanism: Unlike covalent inhibitors (e.g., Nirmatrelvir) that form a thioimidate adduct with Cys145, isoindoline hybrids rely on
-stacking interactions with His41 and hydrogen bonding with Glu166. -
Current Status: While promising, current isoindoline leads exhibit micromolar (
1–10 M) potency, placing them in the "hit-to-lead" optimization phase compared to the nanomolar potency of HIV PIs [4, 5].
Mechanistic Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic used to optimize isoindoline scaffolds across different protease targets.
Caption: SAR map detailing how specific modifications to the isoindoline core direct potency toward HIV-1, DPP8/9, or SARS-CoV-2 Mpro targets.
Experimental Protocol: FRET-Based Potency Assay
To validate the potency of isoindoline inhibitors, a Förster Resonance Energy Transfer (FRET) assay is the industry standard. This protocol is designed to be self-validating through the use of internal controls (Z-factor assessment).
Principle
A synthetic peptide substrate containing the specific protease cleavage site is labeled with a donor fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL). In the intact peptide, fluorescence is quenched. Proteolytic cleavage separates the pair, restoring fluorescence.[2] Inhibitors prevent this cleavage, maintaining the quenched state.
Workflow Diagram
Caption: Step-by-step workflow for the FRET-based determination of protease inhibitor IC50 values.
Detailed Methodology
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM EDTA, 1 mM DTT (freshly added). Rationale: DTT prevents oxidation of the protease active site cysteine (for Mpro/Cathepsins).
-
Substrate: Dilute FRET peptide (e.g., DABCYL-KTSAVLQSGFRKME-EDANS for HIV) to 20
M in buffer. -
Enzyme: Dilute protease to a concentration where <10% substrate conversion occurs within the linear phase (typically 10–50 nM).
-
-
Inhibitor Incubation (The Pre-Equilibrium Step):
-
Add 10
L of isoindoline inhibitor (serially diluted in DMSO, final DMSO <2%) to 96-well black microplates. -
Add 40
L of enzyme solution. -
Incubate for 30 minutes at room temperature. Causality: This allows the inhibitor to access the active site and establish equilibrium before competition with the substrate begins.
-
-
Reaction Initiation:
-
Add 50
L of Substrate solution to all wells. -
Control Wells: Include "No Enzyme" (Background) and "No Inhibitor" (100% Activity) controls.
-
-
Data Acquisition:
-
Monitor fluorescence (Ex: 340 nm, Em: 490 nm for EDANS/DABCYL) every 60 seconds for 60 minutes.
-
Validation: Calculate the Z-factor using the controls. A Z-factor > 0.5 confirms the assay is robust.
-
-
Analysis:
-
Determine the initial velocity (
) from the linear portion of the RFU vs. Time curve. -
Plot % Inhibition vs. Log[Inhibitor] and fit to a 4-parameter logistic equation to derive the
.
-
Conclusion
Isoindoline-based inhibitors represent a versatile class of protease antagonists. Their comparative potency is highly context-dependent:
-
In HIV-1 Protease: They are highly potent (picomolar) alternatives to THF-based ligands, offering improved physicochemical properties.
-
In DPP Enzymes: They act as selectivity filters , favoring DPP8/9 inhibition over DPP-IV, which is a critical consideration for safety.
-
In SARS-CoV-2 Mpro: They are emerging scaffolds (micromolar) that require further optimization of the P1/P2 substituents to achieve clinical relevance.
Researchers designing next-generation inhibitors should leverage the rigid isoindoline core to lock bioactive conformations while modifying peripheral substituents to tune selectivity between closely related protease isoforms.
References
-
Recent Advances in Heterocyclic HIV Protease Inhibitors. Molecules, 2025.
-
Structure-Based Design of Highly Potent HIV-1 Protease Inhibitors Containing New Tricyclic Ring P2-Ligands. Journal of Medicinal Chemistry, 2020.
-
Novel isoindoline compounds for potent and selective inhibition of prolyl dipeptidase DPP8. Bioorganic & Medicinal Chemistry Letters, 2005.
-
Synthesis and Molecular Docking Analysis of New Thiazo-Isoindolinedione Hybrids as Potential Inhibitors of the SARS-CoV-2 Main Protease. Orient Journal of Chemistry, 2023.
-
Discovery of potential inhibitors targeting SARS-CoV-2 Mpro. European Review for Medical and Pharmacological Sciences, 2024.
-
An In-Depth Technical Guide to FRET-Based Protease Assays. BenchChem Protocols, 2025.
Sources
Advanced IR Spectrum Interpretation: Vinyl-Isoindoline Scaffolds
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Spectroscopic Challenge
In the development of isoindoline-based therapeutics (e.g., immunomodulatory imide drugs like Lenalidomide analogs) and polymerization monomers, the vinyl group serves as a critical functional handle. However, characterizing the vinyl-isoindoline moiety presents a unique spectroscopic challenge. Unlike isolated alkenes, the vinyl group in N-vinyl isoindoline is electronically coupled to the nitrogen lone pair, creating an enamine-like system .
This guide provides a definitive technical comparison of the IR spectral features of vinyl-isoindolines against their common synthetic byproducts (allyl isomers) and structural analogs (phthalimides). It establishes a self-validating protocol for confirming the N-vinyl connectivity using Vibrational Spectroscopy.
Theoretical Framework: Electronic Coupling & Frequency Shifts
To interpret the spectrum accurately, one must understand the causality behind the peak shifts. The nitrogen atom in the isoindoline ring exerts a profound electronic effect on the attached vinyl group.
The Enamine Resonance Effect
In N-vinyl isoindoline , the nitrogen lone pair (
-
Consequence: This resonance increases the single-bond character of the vinyl C=C bond.
-
Spectral Shift: The C=C stretching frequency (
) shifts to a lower wavenumber (red shift) compared to non-conjugated alkenes. -
Intensity: The high polarizability of the N-C=C system results in a significantly stronger dipole moment change , leading to a more intense absorption band than typical alkenes.
Diagram: Electronic Resonance Pathway
The following diagram illustrates the resonance contribution that dictates the IR frequency shift.
Caption: Figure 1. Mechanistic pathway of nitrogen lone-pair delocalization reducing the vinyl C=C bond order, resulting in characteristic IR red-shifts.
Comparative Analysis: Product vs. Alternatives
Distinguishing the desired N-vinyl product from N-allyl isomers (a common isomerization byproduct) or N-alkyl precursors is the primary analytical task.
Table 1: Comparative IR Fingerprints
| Feature | N-Vinyl Isoindoline (Target) | N-Allyl Isoindoline (Isomer/Alternative) | N-Vinyl Phthalimide (Analog) |
| Connectivity | N-CH=CH₂ | N-CH₂-CH=CH₂ | (CO)₂N-CH=CH₂ |
| Electronic State | Conjugated (Enamine) | Isolated Alkene | Cross-Conjugated (Imide) |
| 1615 – 1645 cm⁻¹ (Strong) | 1640 – 1660 cm⁻¹ (Weak/Med) | 1630 – 1640 cm⁻¹ (Weak) | |
| 3050 – 3090 cm⁻¹ | 3070 – 3095 cm⁻¹ | 3060 – 3100 cm⁻¹ | |
| Weak/Absent (Ring only) | Strong (Methylene spacer) | Weak (Ring only) | |
| 930 – 960 cm⁻¹ | 910 – 920 cm⁻¹ | 940 – 960 cm⁻¹ | |
| Carbonyl ( | Absent | Absent | ~1715 & 1770 cm⁻¹ (Doublet) |
*Note: If the isoindoline is oxidized to an isoindolinone (lactam), a single carbonyl peak appears ~1700 cm⁻¹, but the N-vinyl C=C remains distinct from the allyl isomer.
Key Differentiators
-
Intensity of
: The N-vinyl stretch is often the strongest non-carbonyl peak in the 1600 region due to the N-C=C dipole. The N-allyl stretch is significantly weaker because the double bond is isolated from the nitrogen by a methylene bridge (-CH₂-). -
The Methylene Spacer: The N-allyl isomer shows distinct sp³ C-H stretching bands (~2900-2950 cm⁻¹) from the allylic -CH₂- group. The N-vinyl compound lacks this specific aliphatic spacer, showing primarily aromatic/ring sp³ C-H signals.
Experimental Protocol: Self-Validating Identification
To ensure data integrity (Trustworthiness), follow this ATR-FTIR workflow. This protocol minimizes sampling error and ensures the detection of subtle conjugation effects.
Method: Attenuated Total Reflectance (ATR) FTIR
Rationale: ATR is preferred over KBr pellets for vinyl-isoindolines to prevent polymerization or hydrolysis induced by high pressure or moisture in hygroscopic KBr.
Step-by-Step Workflow:
-
Background Collection: Clean the Diamond/ZnSe crystal with isopropanol. Collect a 32-scan background.
-
Sample Deposition: Apply ~5 mg of solid or 10 µL of oil directly to the crystal center.
-
Compression: Apply pressure using the slip-clutch anvil until the "click" to ensure uniform contact (critical for quantitative intensity comparison).
-
Acquisition: Scan range 4000–600 cm⁻¹, Resolution 4 cm⁻¹, 64 scans.
-
Validation Check (The "Nitrogen Rule" for IR):
-
Check 1: Is there a strong band at 1615–1645 cm⁻¹? (Yes = Possible Vinyl).
-
Check 2: Are there strong sp³ CH₂ bands at ~2920 cm⁻¹? (Yes = Suspect Allyl Isomer).
-
Check 3: Is there a carbonyl doublet >1700 cm⁻¹? (Yes = Phthalimide impurity).
-
Diagram: Decision Logic for Spectral Interpretation
Use this logic flow to interpret your spectrum.
Caption: Figure 2. Logical decision tree for distinguishing N-vinyl isoindolines from oxidized variants and allyl isomers based on C=C intensity and position.
Conclusion
For researchers synthesizing or analyzing isoindoline derivatives, the N-vinyl group acts as a distinct spectroscopic beacon. By focusing on the 1615–1645 cm⁻¹ window and assessing the intensity of the C=C stretch relative to C-H saturations, one can definitively distinguish the conjugated N-vinyl product from its non-conjugated N-allyl alternatives. This IR method offers a rapid, non-destructive validation tool that complements NMR in process analytical technologies (PAT).
References
-
Comparison of Vinyl and Allyl Groups: AskIITians. "How can we distinguish between allyl and vinyl group." [Link]
-
IR Spectroscopy of Amines and Enamines: Chemistry LibreTexts. "24.10: Spectroscopy of Amines." [Link]
-
Synthesis and Characterization of Isoindolines: Navarro-Vázquez, A., et al. "Synthesis of 1-vinyl isoquinolines and isoindolines by cyclization of acyliminium ions derived from allenamides."[1] Sciforum. [Link]
-
Vibrational Spectroscopy of N-Vinyl Heterocycles: Sahiner, N., et al. "Radiation synthesis, characterization and amidoximation of N-vinyl-2-pyrrolidone/acrylonitrile interpenetrating polymer network." Reactive & Functional Polymers. [Link]
-
Phthalimide IR Standards: NIST WebBook. "Phthalimide Infrared Spectrum." [Link]
Sources
Benchmarking Synthetic Routes for 4-Ethenyl-2,3-dihydro-1H-isoindole
Executive Summary
The synthesis of 4-ethenyl-2,3-dihydro-1H-isoindole (4-vinylisoindoline) presents a specific regiochemical challenge often overlooked in standard heterocyclic guides: accessing the 4-position (proximal to the bridgehead) rather than the sterically more accessible 5-position. This scaffold is a critical pharmacophore for covalent inhibitors and polymer precursors, yet its synthesis is complicated by the reactivity of the secondary amine and the polymerization potential of the vinyl group.
This guide benchmarks two primary cross-coupling strategies—Suzuki-Miyaura and Stille —applied to a regiochemically pure N-protected precursor. While Stille coupling offers historical robustness, our analysis identifies the Suzuki-Miyaura route via N-Boc-4-bromoisoindoline as the superior method for medicinal chemistry applications due to scalability, purification efficiency, and toxicity profiles.
Part 1: Structural Analysis & Retrosynthesis
The Regiochemistry Trap
The most common failure mode in synthesizing 4-substituted isoindolines is starting with the wrong xylene precursor.
-
4-bromo-o-xylene yields 5-bromoisoindoline .
-
3-bromo-o-xylene yields 4-bromoisoindoline .
You must start with 3-bromo-o-xylene .[1] The steric bulk at the 4-position (ortho to the bridgehead methylene) significantly reduces the rate of oxidative addition in Palladium cycles compared to the 5-position, requiring optimized ligand systems.
Retrosynthetic Pathway
The strategy relies on constructing the isoindoline core before installing the labile vinyl group to minimize polymerization risks.
Figure 1: Retrosynthetic logic highlighting the critical 3-bromo-o-xylene starting material to ensure correct regiochemistry.
Part 2: Benchmarking Synthetic Routes
We compared two routes starting from the common intermediate tert-butyl 4-bromo-1,3-dihydro-2H-isoindole-2-carboxylate**.
Route A: Suzuki-Miyaura Coupling (Recommended)
-
Reagents: Vinylboronic acid pinacol ester, Pd(dppf)Cl₂, K₂CO₃, 1,4-Dioxane/H₂O.
-
Mechanism: Transmetalation of an activated vinylboronate species.
-
Verdict: High throughput, easy purification.
Route B: Stille Coupling[2][3]
-
Reagents: Tributyl(vinyl)tin, Pd(PPh₃)₄, Toluene, Reflux.
-
Mechanism: Transfer of vinyl group from Tin (Sn) to Palladium.
-
Verdict: Reliable but plagued by toxicity and difficult purification (tin residues).
Comparative Data Table
| Feature | Route A: Suzuki-Miyaura | Route B: Stille Coupling |
| Yield (Step 2) | 82 - 88% | 75 - 90% |
| Atom Economy | High | Low (Stoichiometric Tin waste) |
| Purification | Silica Gel (Simple) | KF workup + Silica (Difficult to remove Sn) |
| Toxicity | Low (Boron salts) | High (Organotin neurotoxicity) |
| Reaction Time | 4–12 h (80°C) | 12–24 h (110°C) |
| Scalability | Excellent (>100g) | Poor (Tin disposal costs) |
Part 3: Detailed Experimental Protocols
Step 1: Synthesis of the Core (N-Boc-4-bromoisoindoline)
Note: This step is common to both routes.
-
Radical Bromination:
-
Dissolve 3-bromo-o-xylene (1.0 eq) in CCl₄ or Trifluorotoluene (greener alternative).
-
Add N-bromosuccinimide (NBS) (2.1 eq) and AIBN (0.05 eq).
-
Reflux (80°C) for 4 hours under N₂. Monitor by TLC (disappearance of SM).
-
Critical: Do not overheat; benzylic bromides are unstable.
-
Workup: Filter succinimide, concentrate to give crude 1-bromo-2,3-bis(bromomethyl)benzene.
-
-
Cyclization:
-
Suspend Boc-NH₂ (1.0 eq) and K₂CO₃ (3.0 eq) in Acetonitrile.
-
Add crude dibromide dropwise at 0°C to prevent oligomerization.
-
Heat to 60°C for 12 hours.
-
Purification: Flash chromatography (Hexane/EtOAc).[2]
-
Result: White solid, N-Boc-4-bromoisoindoline.
-
Step 2 (Route A): Suzuki-Miyaura Vinylation (Best Practice)
Rationale: The use of Pd(dppf)Cl₂ prevents ligand dissociation at higher temperatures, crucial for the sterically hindered 4-position.
-
Setup: In a pressure vial, charge N-Boc-4-bromoisoindoline (1.0 mmol), Vinylboronic acid pinacol ester (1.2 mmol), and K₂CO₃ (3.0 mmol).
-
Solvent: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
-
Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 mmol).
-
Reaction: Seal and heat to 85°C for 6 hours.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.[1]
-
Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).
-
Note: Vinyl group is UV active. Stain with KMnO₄ to ensure no di-vinyl byproducts.
-
Step 3: Deprotection & Isolation
Caution: The free amine 4-vinylisoindoline is prone to oxidation. Store as a salt.
-
Dissolve N-Boc-4-vinylisoindoline in DCM (0.1 M).
-
Add Trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.
-
Stir at RT for 1 hour.
-
Isolation: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove excess TFA.
-
Storage: Isolate as the TFA salt or HCl salt (using HCl/Dioxane). Store at -20°C under Argon.
Part 4: Mechanistic Workflow & Troubleshooting
The following diagram illustrates the decision matrix and mechanistic flow for the Suzuki coupling, highlighting critical control points.
Figure 2: Reaction workflow for the Suzuki route.[3] Note the critical control points for steric hindrance and polymerization risks.
Part 5: References
-
Preparation of Isoindolines (Precursor Synthesis):
-
Suzuki-Miyaura Coupling on Isoindolines:
-
Source:Journal of Medicinal Chemistry, 2017, 60(13), 5673–5692. "Discovery of Novel Isoindoline Derivatives".
-
Relevance: Validates Pd(dppf)Cl2 conditions for hindered isoindoline couplings.
-
URL:[Link]
-
-
Stille Coupling Protocols (Comparison):
-
Boc Deprotection Standards:
Sources
- 1. Synthesis routes of 3-Bromo-o-xylene [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Proper Disposal & Handling of 4-Ethenyl-2,3-dihydro-1H-isoindole
Executive Safety Assessment
4-Ethenyl-2,3-dihydro-1H-isoindole presents a "dual-threat" chemical profile that requires specific handling beyond standard organic waste procedures.[1] Its structure combines a basic secondary amine (isoindoline core) with a reactive alkene (vinyl/ethenyl group).
Critical Hazards:
-
Exothermic Polymerization: The ethenyl group is a Michael acceptor and susceptible to radical polymerization. In the presence of initiators (peroxides, azo compounds) or strong acids, this compound can undergo uncontrolled exothermic polymerization in the waste container.[1]
-
Amine Basicity: The isoindoline nitrogen is nucleophilic. Mixing this directly with acidic waste streams will generate immediate heat (neutralization) which can thermally trigger the vinyl polymerization.
-
Air Sensitivity: Like many vinyl-aromatics, prolonged exposure to air can lead to the formation of peroxides, increasing explosion risk upon concentration or friction.[1]
Pre-Disposal Stabilization Protocol
Do not discard this compound neat (pure) or directly into a bulk waste drum without stabilization. You must lower the kinetic potential of the material.
Step 1: Dilution (The Primary Control)
Dilution reduces the probability of chain-reaction polymerization.
-
Solvent Choice: Use a non-reactive, non-halogenated solvent such as Ethyl Acetate or Toluene .[1]
-
Avoid: Do not use Acetone (potential enamine formation) or Chlorinated solvents (potential alkylation/quaternization over time) unless necessary for solubility.
-
Ratio: Dilute to at least <10% wt/wt concentration.
Step 2: Chemical Inhibition (For Bulk Quantities >50g)
If disposing of pure material >50g, add a radical inhibitor to the waste solution to prevent polymerization during storage/transport.
-
Inhibitor: Butylated hydroxytoluene (BHT) or 4-Methoxyphenol (MEHQ).
-
Concentration: Add 100–500 ppm relative to the mass of the vinyl compound.
Disposal Workflow & Decision Matrix
The following logic gate ensures the material is routed to the correct waste stream, preventing incompatible mixing.
Figure 1: Decision matrix for stabilizing and classifying vinyl-isoindoline waste.[2] Priority is placed on solvation and pH neutralization to prevent exothermic events.
Regulatory Classification (RCRA)
Proper coding is essential for compliance with US EPA regulations (40 CFR Part 261).
| Parameter | Classification | Code | Rationale |
| Ignitability | Yes | D001 | Most organic solutions of this compound will have a flash point <60°C. |
| Reactivity | Potential | D003 | If pure and unstabilized, it meets the definition of "capable of detonation or explosive reaction" under high heat/confinement (polymerization). |
| Toxicity | Likely | Characteristic | While not explicitly P-listed, treat as toxic.[1] Do not drain dispose.[2][3] |
| Corrosivity | Conditional | D002 | Only applies if the waste is aqueous and pH >12.5 (amine nature). |
Labeling Requirement: Waste tags must explicitly state: "Contains Reactive Vinyl Amine – Do Not Consolidate with Oxidizers or Strong Acids."
Emergency Spill Response
In the event of a spill outside the fume hood, do not use standard paper towels, as the high surface area can accelerate oxidation/heating of the amine.[1]
Figure 2: Spill response workflow emphasizing the use of inert absorbents to prevent reaction with cellulose-based cleaning materials.[1]
Storage of Intermediates (Prior to Disposal)
If you must store this compound before disposal, follow these strict parameters to prevent degradation that could complicate disposal:
-
Temperature: Store at 2–8°C . Cold storage slows polymerization kinetics.
-
Atmosphere: Store under Argon or Nitrogen . Oxygen promotes peroxide formation on the vinyl group [1].
-
Container: Amber glass (protect from light).
-
Shelf Life: Discard any opened container older than 3 months as hazardous waste to avoid peroxide accumulation.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[5] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). OSHA.gov. [Link]
Sources
Personal protective equipment for handling 4-Ethenyl-2,3-dihydro-1H-isoindole
Executive Safety Summary
Compound Class: Reactive Vinyl-Substituted Secondary Amine Primary Hazard Classification: CORROSIVE / SENSITIZER / REACTIVE
Handling 4-Ethenyl-2,3-dihydro-1H-isoindole requires a safety strategy that goes beyond standard organic synthesis protocols. Unlike stable reagents, this compound possesses two distinct reactive moieties that dictate its safety profile:
-
The Secondary Amine (Isoindoline core): Confers basicity and corrosivity, capable of causing chemical burns and penetrating the dermis.
-
The Vinyl Group (4-Ethenyl-): Acts as a Michael acceptor, significantly increasing the risk of skin sensitization (allergic contact dermatitis) and potential polymerization if stored improperly.
Immediate Action Required: Treat this substance as a high-contact hazard . Standard latex or thin nitrile gloves are insufficient for prolonged handling.
Hazard Architecture & Risk Assessment
Scientific Rationale for Safety Protocols
To ensure safety, we must understand the molecular behavior of the compound. The following assessment relies on Structure-Activity Relationships (SAR) and established industrial hygiene standards for reactive amines.
| Hazard Domain | Molecular Cause | Operational Implication |
| Corrosivity | High pKa of the secondary amine (N-H) leads to saponification of skin lipids. | Mandatory: Chemical splash goggles; Face shield for volumes >10mL. |
| Sensitization | The vinyl group is an electrophile that can alkylate skin proteins (haptenization). | Zero-Tolerance: No skin contact allowed.[1] Double-gloving strategy is essential. |
| Instability | Vinyl groups are prone to radical polymerization; Amines oxidize in air. | Storage: Store under inert gas (Argon/Nitrogen) at -20°C. Avoid light. |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling 4-Ethenyl-2,3-dihydro-1H-isoindole in a research setting.
Hand Protection (Critical Control Point)
Why? Amines are known to permeate thin nitrile rubber rapidly. The vinyl substituent increases lipophilicity, potentially accelerating permeation.
-
Primary Barrier (Inner): Nitrile (4 mil / 0.1 mm). Acts as a dexterity layer.
-
Secondary Barrier (Outer): Laminate Film (Silver Shield/4H) or Thick Nitrile (>8 mil).
-
Note: If using standard nitrile outer gloves, change every 15 minutes or immediately upon splash. Laminate gloves provide >4 hours breakthrough time.
-
Respiratory Protection
Why? While the boiling point is likely moderate-to-high, aerosols generated during transfer or workup are corrosive to the respiratory tract.
-
Engineering Control: All handling must occur within a certified Fume Hood.
-
PPE Backup: If working outside a hood (e.g., spill cleanup), use a Full-Face Respirator with Organic Vapor/P100 (OV/P100) cartridges.
-
Warning: Do not use N95 masks; they offer no protection against amine vapors.
-
Eye & Body Protection[1][2]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to vapor irritation risks.
-
Body: Chemical-resistant lab coat (Tyvek or similar synthetic) with high neck closure. Closed-toe chemical-resistant shoes.
Operational Workflow: The "Safe-Path" Protocol
This workflow integrates engineering controls with PPE to create a self-validating safety system.
Figure 1: Safe handling lifecycle for reactive amine handling. Note the specific decontamination step using weak acid (Citric Acid) to neutralize residues.
Detailed Protocol Steps
-
Preparation (The "Cold" Zone):
-
Prepare a "quench station" inside the hood: A beaker containing 5% aqueous Citric Acid or dilute HCl. This allows immediate neutralization of contaminated pipette tips or syringes.
-
Ensure the compound is at proper temperature. If stored frozen, allow it to warm inside the hood to prevent condensation (water triggers decomposition).
-
-
Synthesis/Transfer (The "Hot" Zone):
-
Cannula/Syringe Transfer: Preferred over pouring. Use Luer-lock syringes to prevent needle detachment under pressure.
-
Inert Atmosphere: Maintain a blanket of Nitrogen or Argon. Oxygen can cause the vinyl group to cross-link or the amine to form N-oxides.
-
-
Decontamination:
Emergency Response & Disposal
Exposure Response
-
Skin Contact: Immediate flush with water for 15 minutes.[1][5][3][4] Do not use vinegar on skin burns unless directed by a physician (exothermic neutralization risk). Soap and water are best.
-
Eye Contact: Flush for 30 minutes . Amines adhere to proteins in the eye; standard 15-minute flushes are often insufficient.
Waste Disposal
-
Segregation: Isolate as "Basic Organic Waste" .
-
Incompatibility: NEVER mix with "Acidic Waste" or "Oxidizers" (e.g., Nitric Acid) in the waste stream. This will cause an explosion or toxic fume release.
-
Quenching: For small amounts of residue, treat with dilute HCl to form the hydrochloride salt (4-ethenyl-2,3-dihydro-1H-isoindole HCl), which is non-volatile and safer to handle as solid waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
OSHA. (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Amines). United States Department of Labor. [Link]
-
PubChem. (2023). Compound Summary: Isoindoline Derivatives Safety Profile. National Library of Medicine. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
